molecular formula C7H7ClFN B1487660 (2-Chloro-3-fluorophenyl)methanamine CAS No. 72235-54-2

(2-Chloro-3-fluorophenyl)methanamine

Cat. No.: B1487660
CAS No.: 72235-54-2
M. Wt: 159.59 g/mol
InChI Key: DTNYGEBHHWVMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-3-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNYGEBHHWVMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679340
Record name 1-(2-Chloro-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72235-54-2
Record name 1-(2-Chloro-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-3-fluorophenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents and other functional molecules. This guide provides a comprehensive overview of its chemical identity, robust synthetic protocols, and key applications, offering a technical resource for professionals in the field.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to by its semi-systematic name, 2-chloro-3-fluorobenzylamine . Other synonyms include 2-chloro-3-fluorobenzenemethanamine.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzylamine core where the phenyl ring is substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₇ClFNPubChemLite[1]
Molecular Weight 159.59 g/mol PubChem[2]
CAS Number 72235-54-2BLD Pharm[3]

The presence of the electronegative chloro and fluoro substituents influences the electron density of the aromatic ring and the basicity of the amine group, which in turn can affect the compound's reactivity and its interactions with biological targets.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="1.3,-0.75!"]; "C4" [label="C", pos="-0.85,0.75!"]; "C5" [label="C", pos="0.85,0.75!"]; "C6" [label="C", pos="0,-1.5!"]; "Cl" [label="Cl", pos="-2.6,-1.5!"]; "F" [label="F", pos="2.6,-1.5!"]; "C7" [label="CH₂", pos="0,3!"]; "N" [label="NH₂", pos="0,4.5!"];

"C1" -- "C5"; "C5" -- "C3"; "C3" -- "C6"; "C6" -- "C2"; "C2" -- "C4"; "C4" -- "C1"; "C2" -- "Cl"; "C3" -- "F"; "C1" -- "C7"; "C7" -- "N"; }

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the corresponding benzonitrile precursor, followed by its reduction.

Synthesis of the Precursor: 2-Chloro-3-fluorobenzonitrile

The key intermediate, 2-chloro-3-fluorobenzonitrile, can be synthesized from the readily available 2-chloro-3-fluoroaniline via a Sandmeyer reaction.[4] This classic transformation in organic chemistry provides a reliable method for the conversion of an aryl amine to an aryl nitrile.[4][5][6]

Reaction Scheme:

graph "Sandmeyer_Reaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

start [label="2-Chloro-3-fluoroaniline", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazonium [label="Diazonium Salt Intermediate", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-Chloro-3-fluorobenzonitrile", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> diazonium [label="NaNO₂, HCl, 0-5 °C"]; diazonium -> product [label="CuCN, KCN"]; }

Figure 2: Synthetic pathway for 2-chloro-3-fluorobenzonitrile via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: 2-Chloro-3-fluoroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The temperature control at this stage is critical to prevent the decomposition of the unstable diazonium intermediate.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with the cyanide nucleophile, leading to the formation of 2-chloro-3-fluorobenzonitrile.

  • Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as distillation or column chromatography to yield pure 2-chloro-3-fluorobenzonitrile.

Reduction of 2-Chloro-3-fluorobenzonitrile to this compound

The final step in the synthesis is the reduction of the nitrile group of 2-chloro-3-fluorobenzonitrile to a primary amine. This can be effectively accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

graph "Nitrile_Reduction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

start [label="2-Chloro-3-fluorobenzonitrile", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product [label="1. LiAlH₄, THF\n2. H₂O work-up"]; }

Figure 3: Reduction of 2-chloro-3-fluorobenzonitrile to the target amine.

Experimental Protocol: Lithium Aluminum Hydride Reduction

  • Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[7][8]

  • Reaction Setup: A solution of 2-chloro-3-fluorobenzonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere.

  • Reduction: A solution or suspension of lithium aluminum hydride in THF is slowly added to the nitrile solution at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and should be monitored carefully.

  • Quenching and Work-up: After the reaction is complete, the excess LiAlH₄ is cautiously quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up).[9] This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.

  • Isolation and Purification: The organic filtrate is collected, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Alternative Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings.[10] This method involves treating a solution of the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon.[11] The reaction is typically carried out in a pressure vessel at elevated hydrogen pressure and temperature. The choice of catalyst, solvent, and reaction conditions is crucial to ensure high selectivity for the primary amine and to minimize the formation of secondary and tertiary amine byproducts.[11][12]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O. The aromatic region would display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR would show a signal for the benzylic carbon and distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. Carbon-fluorine coupling would also be observed.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in a roughly 3:1 ratio).

Applications in Research and Drug Development

Substituted benzylamines are a cornerstone of medicinal chemistry, and the unique electronic properties conferred by the 2-chloro-3-fluoro substitution pattern make this compound a particularly interesting building block.

The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[13] The chloro substituent can also play a crucial role in directing binding interactions and influencing the overall electronic nature of the molecule.

While specific pharmacological data for this compound itself is limited in the public domain, the 2-chloro-3-fluorophenyl moiety is found in a variety of patented compounds with potential therapeutic applications. These applications span a wide range of disease areas, highlighting the versatility of this structural motif in drug design. For instance, this moiety has been incorporated into molecules designed as:

  • Kinase Inhibitors: For the treatment of proliferative diseases such as cancer.[14]

  • Enzyme Inhibitors: Including inhibitors of cyclic nucleotide phosphodiesterases.[15]

  • Modulators of CNS Targets: For the treatment of neurological and psychiatric disorders.[16][17]

The amine functionality of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules through reactions such as amidation, reductive amination, and N-alkylation.

Safety and Handling

This compound is expected to be a corrosive and toxic compound.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its synthesis, primarily through the reduction of 2-chloro-3-fluorobenzonitrile, is achievable through well-established chemical transformations. The unique substitution pattern of this compound makes it an attractive building block for the development of novel, biologically active molecules. As the demand for sophisticated and highly functionalized small molecules continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery and materials science is set to increase.

References

An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-Chloro-3-fluorophenyl)methanamine, a halogenated benzylamine derivative that serves as a crucial intermediate in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the properties, synthesis, and application of such building blocks is paramount for the rational design of novel therapeutic agents. This document delves into the core characteristics of this compound, providing field-proven insights and detailed methodologies.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-Chloro-3-fluorobenzylamine, is a substituted aromatic amine whose structural features—a chlorine and a fluorine atom on the phenyl ring—impart unique electronic and lipophilic properties. These characteristics are highly sought after in medicinal chemistry to modulate a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.

Key Identifiers:

  • Chemical Name: this compound

  • Synonyms: 2-Chloro-3-fluorobenzylamine

  • CAS Number: 72235-54-2[1][2]

  • Molecular Formula: C₇H₇ClFN[2]

Physicochemical Data Summary:

The strategic placement of halogen atoms significantly influences the molecule's physical properties. While extensive experimental data for the 2-chloro-3-fluoro isomer is not broadly published, data from closely related isomers and predictive models provide a reliable profile.

PropertyValue / DescriptionSource
Molecular Weight 159.59 g/mol [2]
Appearance Colorless to light yellow liquid (predicted)-
Boiling Point ~216.5 ± 25.0 °C at 760 mmHg (Predicted)[2]
Density ~1.3 ± 0.1 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.-
pKa 8.35 ± 0.10 (Predicted for the 3-chloro-2-fluoro isomer, expected to be similar)[3]

Note: Some physical properties are estimated based on data for the isomeric compound (3-Chloro-2-fluorophenyl)methanamine or predictive software, as specific experimental values for the 2,3-isomer are not consistently available in the literature.

Synthesis Pathway: From Benzonitrile to Benzylamine

The most prevalent and industrially scalable method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This transformation is a cornerstone of amine synthesis, offering high yields and purity. The synthesis of this compound typically starts from 2-Chloro-3-fluorobenzonitrile.

The key transformation is the reduction of the nitrile (-C≡N) group to an aminomethyl (-CH₂NH₂) group. This can be achieved through several robust methods, with catalytic hydrogenation being the most common due to its efficiency and favorable environmental profile.

Synthesis_Workflow cluster_start Starting Material cluster_process Core Reaction: Reduction cluster_product Final Product Start 2-Chloro-3-fluorobenzonitrile Reduction Catalytic Hydrogenation or Chemical Reduction Start->Reduction H₂, Catalyst (e.g., Pd/C, Raney Ni) or Reductant (e.g., LiAlH₄, NaBH₄) Product This compound Reduction->Product Work-up & Purification

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory-scale procedure for the catalytic hydrogenation of 2-Chloro-3-fluorobenzonitrile. The choice of catalyst and reaction conditions is critical for achieving high selectivity and preventing side reactions, such as dehalogenation.

Materials and Reagents:

  • 2-Chloro-3-fluorobenzonitrile

  • Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel (slurry)

  • Solvent: Ethanol or Methanol

  • Hydrogen Gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: The hydrogenation vessel is charged with 2-Chloro-3-fluorobenzonitrile (1.0 eq) and the chosen solvent (e.g., Ethanol, ~10-15 mL per gram of nitrile).

  • Catalyst Addition: The catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate) is carefully added to the mixture under an inert atmosphere to prevent ignition of the dry catalyst in air. For Raney Nickel, the slurry is added after washing with the reaction solvent.

  • Inerting: The vessel is sealed and purged several times with an inert gas (Nitrogen or Argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi). The reaction mixture is stirred vigorously at a set temperature (ranging from ambient to 60°C)[4].

    • Causality: The combination of hydrogen pressure, temperature, and efficient stirring maximizes the contact between the substrate, dissolved hydrogen, and the catalyst surface, driving the reaction to completion. The choice of a noble metal catalyst like Palladium is based on its high activity for nitrile reduction under relatively mild conditions[5].

  • Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the vessel is depressurized and purged again with an inert gas. The reaction mixture is filtered through a pad of filter aid (Celite®) to remove the catalyst. The filter cake should be washed with a small amount of the solvent to recover any residual product and must be kept wet to prevent autoignition.

  • Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography to achieve the desired purity for subsequent applications.

Applications in Drug Development & Medicinal Chemistry

Halogenated aromatic compounds are indispensable in modern medicinal chemistry. The incorporation of chlorine and fluorine atoms can enhance a molecule's therapeutic potential by modulating its electronic properties, lipophilicity, and metabolic stability[6]. This compound is a versatile building block used in the synthesis of a wide range of biologically active molecules.

Its primary utility lies in its nucleophilic amine group, which readily participates in reactions to form amides, sulfonamides, ureas, and secondary amines—scaffolds commonly found in pharmaceutical agents.

Applications_Pathway cluster_starting Core Building Block cluster_reactions Key Synthetic Reactions cluster_products Resulting Scaffolds / Drug Classes Start This compound Amidation Amidation (with Carboxylic Acid/Acyl Chloride) Start->Amidation Sulfonylation Sulfonylation (with Sulfonyl Chloride) Start->Sulfonylation SNAr Nucleophilic Aromatic Substitution (with activated Heterocycle) Start->SNAr Amide Amide Derivatives (e.g., Enzyme Inhibitors) Amidation->Amide Sulfonamide Sulfonamide Derivatives (e.g., Protease Inhibitors) Sulfonylation->Sulfonamide Heterocycle Substituted Heterocycles (e.g., Kinase Inhibitors, Antibacterials) SNAr->Heterocycle

Caption: Role of this compound in generating diverse pharmaceutical scaffolds.

Case Study: Precursor for Enzyme Inhibitors

While specific drugs containing the exact (2-Chloro-3-fluorophenyl)methylamine moiety are not prominently in the public domain, its isomers are key components in developing targeted therapies. For example, the related compound 4-Chloro-3-fluorobenzylamine is used to prepare inhibitors of DNA polymerase IIIC, an essential enzyme for bacterial replication in certain Gram-positive pathogens[7].

The synthetic logic involves a nucleophilic substitution reaction where the aminobenzylamine displaces a leaving group on a heterocyclic core, such as a pyrazolopyrimidinone[7]. This demonstrates the role of chloro-fluorobenzylamines as crucial side-chain precursors that can be installed onto a core scaffold to optimize binding interactions within an enzyme's active site. The halogen substituents can form specific halogen bonds or hydrophobic interactions, enhancing potency and selectivity.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) of the compound and its close isomers.

Hazard Identification:

  • Classification: Likely classified as corrosive. Causes severe skin burns and eye damage[8][9]. May cause respiratory irritation.

  • Signal Word: Danger[8]

Precautionary Measures & Personal Protective Equipment (PPE):

Precaution TypeRecommended Action
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[10].
Eye/Face Protection Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[10].
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron to prevent skin exposure[10].
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors[10].

First Aid Measures:

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[10].

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[10].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., Nitrogen or Argon) as the compound may be air-sensitive[3][10]. Store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a valuable and versatile chemical intermediate for the pharmaceutical and life sciences industries. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in this critical work.

References

Synthesis of (2-Chloro-3-fluorophenyl)methanamine from 2-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Synthesis of (2-Chloro-3-fluorophenyl)methanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted benzylamine that serves as a key building block in medicinal chemistry and the synthesis of fine chemicals. Its structural motifs are found in a range of biologically active molecules. This guide provides a comprehensive technical overview for the synthesis of this target molecule starting from 2-chloro-3-fluorobenzaldehyde. The primary focus is on the reductive amination pathway, a robust and widely utilized method for amine synthesis. We will delve into the mechanistic underpinnings, reagent selection rationale, a detailed experimental protocol, characterization techniques, and troubleshooting strategies to ensure a high-yield, reproducible synthesis.

Introduction: Strategic Importance and Synthetic Overview

Substituted benzylamines are privileged scaffolds in drug discovery, appearing in molecules targeting a wide array of physiological pathways. The specific substitution pattern of this compound, featuring both chloro and fluoro groups, offers chemists a handle to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding interactions. The starting material, 2-chloro-3-fluorobenzaldehyde, is a readily accessible precursor, making the transformation to the desired primary amine a critical and practical synthetic step.

The most direct and efficient method for this conversion is reductive amination . This powerful one-pot or sequential reaction involves two key stages:

  • Imine Formation: The reaction between the aldehyde (2-chloro-3-fluorobenzaldehyde) and an amine source (typically ammonia or a surrogate) to form a C=N double bond, yielding an imine intermediate.

  • Reduction: The in-situ reduction of the imine to the corresponding amine using a selective reducing agent.

This guide will focus on a practical and scalable protocol using common laboratory reagents.

The Heart of the Reaction: Reductive Amination Mechanism

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, which circumvents issues like over-alkylation common in other methods.[1] The process begins with the nucleophilic attack of an amine source on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient imine, which is often protonated under reaction conditions to form a more electrophilic iminium ion. This ion is then readily reduced by a hydride agent to furnish the final amine product.

Mildly acidic conditions (pH 4-5) can catalyze imine formation by protonating the carbonyl oxygen, thereby activating the aldehyde.[1] However, highly acidic conditions are detrimental as they will protonate the amine nucleophile, rendering it unreactive.[1] The choice of reducing agent is therefore critical; it must be capable of reducing the iminium ion but be slow to react with the starting aldehyde.[1][2]

Reductive_Amination Start 2-Chloro-3-fluorobenzaldehyde + NH₃ (Ammonia Source) Imine Imine Intermediate (C=N formation) Start->Imine Nucleophilic Attack & Dehydration Iminium Iminium Ion (Protonated Imine) Imine->Iminium Protonation (Catalyzed) Product This compound Iminium->Product Hydride Attack (Reduction) Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium Troubleshooting Start Reaction Incomplete (Aldehyde Remains) Cause1 Insufficient Reducing Agent Start->Cause1 Cause2 Poor Imine Formation Start->Cause2 Cause3 Reagent Decomposition (Moisture) Start->Cause3 Low_Yield Low Yield of Product Low_Yield->Cause2 Low_Yield->Cause3 Cause4 Work-up Losses Low_Yield->Cause4 Side_Product Side Product Detected (e.g., Alcohol) Cause5 Aldehyde Reduction (if using NaBH₄) Side_Product->Cause5 Sol1 Add more STAB (0.2-0.3 equiv) Cause1->Sol1 Sol2 Increase reaction time or add a dessicant (e.g., MgSO₄) Cause2->Sol2 Sol3 Use fresh, anhydrous reagents and solvents Cause3->Sol3 Sol4 Perform careful extractions; add triethylamine to column solvent to prevent product loss Cause4->Sol4 Sol5 Switch to STAB or ensure imine formation is complete before adding NaBH₄ Cause5->Sol5

References

Introduction: The Strategic Importance of Halogenated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of (2-Chloro-3-fluorophenyl)methanamine for Research and Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] this compound, a disubstituted benzylamine derivative, represents a key chemical intermediate that offers a unique combination of these attributes. Its utility stems from the specific ortho- and meta-positioning of the chloro and fluoro groups on the phenyl ring, which provides chemists with a versatile platform for synthesizing novel and complex molecular entities. This guide provides an in-depth analysis of the commercial availability of this compound, offering practical guidance for researchers, scientists, and drug development professionals on its procurement, quality assessment, and safe handling.

Physicochemical Properties and Specifications

This compound, also known by its synonym 2-Chloro-3-fluorobenzylamine, is a crucial reagent for introducing the 2-chloro-3-fluorophenylmethyl moiety into target molecules. A clear understanding of its chemical and physical properties is essential for its effective use in synthesis and for ensuring laboratory safety.

Compound Identification:

  • IUPAC Name: this compound[3]

  • CAS Number: 72235-54-2[4]

  • Molecular Formula: C₇H₇ClFN[3][4]

  • Molecular Weight: 159.59 g/mol [4][5]

Key Physicochemical Data:

PropertyValueSource
Physical Form Liquid
Purity (Typical) ≥95% - 97%[6]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry, inert atmosphere[4]
SMILES NCC1=CC=CC(F)=C1Cl[4]
InChI Key DTNYGEBHHWVMBK-UHFFFAOYSA-N[3]

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered in research quantities ranging from grams to kilograms. When selecting a supplier, it is crucial to consider factors beyond price, including stated purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.

Table of Commercial Suppliers:

SupplierProduct NameCAS NumberPurity/SpecificationNotes
Sigma-Aldrich (Distributor) 2-Chloro-3-fluorobenzylamine72235-54-2Not specified; partner productDistributes for Fluorochem.
BLD Pharm This compound72235-54-2Not specified; analytical data availableOffers NMR, HPLC, LC-MS, UPLC data.[4]
ChemShuttle (3-chloro-2-fluorophenyl)methanamine72235-55-395%*Note: ChemShuttle lists a different CAS and isomer. Researchers should verify the structure.[6]
PubChem Vendors This compound72235-54-2Varies by vendorPubChem provides an aggregated list of suppliers for this compound.[5]

Note: It is critical for researchers to confirm the CAS number and isomeric identity of the product before purchase. For example, (3-Chloro-2-fluorophenyl)methanamine (CAS 72235-55-3) is a distinct isomer with different properties.[5][6]

Supplier Qualification and Quality Control Workflow

The integrity of research and development outcomes is directly linked to the quality of starting materials. A robust procurement process is therefore essential. The following workflow outlines key steps for qualifying suppliers and ensuring the quality of this compound.

procurement_workflow cluster_planning Phase 1: Planning & Identification cluster_evaluation Phase 2: Supplier Evaluation cluster_procurement Phase 3: Procurement & Verification id Identify Need for This compound search Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) id->search shortlist Shortlist 2-3 Potential Suppliers search->shortlist request_docs Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) shortlist->request_docs compare Compare Purity, Price, Lead Time, & Support request_docs->compare order Place Order with Selected Supplier compare->order receive Receive & Quarantine Material order->receive verify In-House QC Verification (e.g., NMR, LC-MS) receive->verify verify->id Re-evaluate if non-conformant release Release for R&D Use verify->release

Caption: Workflow for qualifying suppliers and ensuring the quality of chemical intermediates.

Expert Insight on Quality Control: For early-stage research, a supplier's Certificate of Analysis (CoA) confirming identity and a purity of >95% is often sufficient. However, for later-stage development, particularly when synthesizing compounds for preclinical or clinical studies, independent analytical verification is paramount. In-house testing via ¹H NMR and LC-MS should be performed to confirm the structure and assess the purity profile, identifying any potential impurities that could interfere with subsequent reactions or biological assays.

Handling, Storage, and Safety

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Key Safety and Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

  • Hazard Statements: This chemical is associated with significant hazards. It may be fatal if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][8]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If swallowed, do not induce vomiting and seek immediate medical attention.[7][8]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.[4] It should be stored under an inert atmosphere as it may be air-sensitive.[7]

Applications in Research and Drug Development

The unique electronic and steric properties conferred by the 2-chloro and 3-fluoro substituents make this building block valuable in the synthesis of pharmacologically active compounds. While specific applications of this compound itself are proprietary or part of ongoing research, the utility of closely related chloro-fluoro benzylamines is well-documented.

For instance, the related isomer 4-Chloro-3-fluorobenzylamine is used to prepare inhibitors of DNA polymerase IIIC, an essential enzyme for bacterial replication in certain Gram-positive pathogens.[9] This highlights the potential of these scaffolds in developing novel antibacterial agents. Furthermore, such compounds are used in the synthesis of molecules that regulate the eIF2B pathway, which is implicated in a range of diseases including neurodegeneration and cancer.[9]

The presence of both chlorine and fluorine is a strategic choice in drug design. Chlorine can participate in halogen bonding and modulate lipophilicity, while the highly electronegative fluorine atom can alter the pKa of the amine group, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins.[1][2]

Conclusion

This compound is a commercially accessible and valuable building block for researchers engaged in drug discovery and organic synthesis. Its procurement requires a diligent approach to supplier selection and quality verification to ensure the reliability of experimental results. By understanding its properties, adhering to strict safety protocols, and leveraging its unique chemical characteristics, scientists can effectively utilize this reagent to construct novel molecules with therapeutic potential.

References

An In-depth Technical Guide to the Safe Handling of (2-Chloro-3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (2-Chloro-3-fluorophenyl)methanamine (CAS No. 72235-54-2). As a crucial building block in pharmaceutical and agrochemical research, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Compound Profile and Inherent Hazards

This compound is a substituted benzylamine that presents a unique combination of chemical properties due to the presence of chloro and fluoro groups on the aromatic ring, in addition to the reactive primary amine. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific isomer is limited, data from suppliers and analogous compounds allow for a robust hazard assessment.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 72235-54-2[1][2]
Molecular Formula C₇H₇ClFN[1][2]
Molecular Weight 159.59 g/mol [1][2]
Physical Form Liquid
Boiling Point 216.5°C at 760 mmHg[1]
Flash Point 84.7°C[1]
Density 1.27 g/cm³[1]
Refractive Index 1.543[1]

GHS Hazard Classification (Anticipated):

Based on the data for the closely related isomer (3-Chloro-2-fluorophenyl)methanamine (CAS No. 72235-55-3) and general characteristics of halogenated benzylamines, the following GHS classifications are anticipated.[3] It is crucial to handle the compound as if it possesses these hazards until a specific SDS becomes available.

  • Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

The primary hazards stem from its corrosive nature, typical of many amines, which can cause severe burns to the skin and eyes upon contact. Inhalation of vapors may cause respiratory tract irritation.

Prudent Practices for Handling and Use

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. A risk assessment should always precede any handling of this compound.[4][5]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, such as when transferring larger volumes, a face shield worn over goggles is required.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves may offer initial protection for brief handling, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a significant splash potential, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of this compound that could generate aerosols or vapors should be conducted within a certified chemical fume hood.[7] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Experimental Workflow: A Step-by-Step Protocol for a Typical Amine Reaction

This protocol outlines a standard laboratory procedure involving an amine, such as an acylation or alkylation reaction, incorporating best safety practices.

Objective: To safely perform a reaction using this compound as a starting material.

Methodology:

  • Preparation and Pre-Reaction Setup:

    • Conduct a thorough review of the reaction scheme, identifying all reactants, products, and potential byproducts and their associated hazards.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble and inspect all glassware for cracks or defects.

    • Have appropriate quenching agents and spill cleanup materials readily available.

  • Reagent Handling and Addition:

    • Don the appropriate PPE as outlined in section 2.1.

    • Measure and transfer this compound within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

    • If the reaction is exothermic, add the amine slowly to the reaction mixture with adequate cooling and stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction carefully with a suitable reagent (e.g., water, dilute acid), being mindful of any potential exotherms.

    • Perform extractions and washes within the fume hood.

  • Waste Disposal:

    • Segregate halogenated and non-halogenated waste streams into appropriately labeled containers.

    • Dispose of all chemical waste in accordance with institutional and local regulations.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidental exposures and spills can occur. A well-rehearsed emergency plan is crucial.

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures:

For a small spill, the following steps should be taken by trained personnel:[9]

  • Evacuate and Isolate: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[9]

  • Neutralize (with caution): For small spills of amines, a dilute solution of a weak acid (e.g., citric acid) can be used for neutralization after absorption. This should only be performed by personnel experienced with the procedure.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the area and contact the institution's emergency response team immediately.

Storage and Incompatibilities

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] Storage at 2-8°C is recommended.[2] Keep away from direct sunlight and sources of ignition.[10]

  • Incompatible Materials:

    • Acids and Acid Halides: Reacts exothermically and potentially violently.

    • Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

    • Isocyanates and Halogenated Organics: Incompatible with amines.[11]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of a safe handling protocol for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Hazard Assessment b Gather PPE a->b c Prepare Work Area (Fume Hood) b->c d Don PPE c->d Proceed to Handling e Transfer/Weigh Chemical d->e f Perform Reaction e->f g Work-up and Purification f->g h Segregate Waste g->h Proceed to Cleanup i Decontaminate Glassware h->i j Dispose of Waste i->j k Remove PPE and Wash Hands j->k

References

Halogenated Benzylamines: A Technical Guide to Their Synthesis, Properties, and Expanding Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthetic tractability and ability to engage in critical interactions with biological targets make it a foundational building block in drug discovery. The strategic incorporation of halogen atoms is a time-tested strategy to modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[2][3][4][5] This guide provides a comprehensive technical overview of halogenated benzylamines, a chemical class that synergistically combines the structural benefits of the benzylamine core with the powerful modulatory effects of halogens. We will explore robust synthetic strategies, delve into the nuances of their structure-activity relationships (SAR), and survey their diverse therapeutic applications, from established antifungal agents to emerging CNS drugs, anticancer therapeutics, and molecular imaging probes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of this versatile chemical scaffold.

The Strategic Role of Halogenation in Benzylamine Scaffolds

The introduction of a halogen atom (F, Cl, Br, I) onto the benzylamine framework is a deliberate design choice aimed at enhancing drug-like properties. This is not merely an act of atomic substitution but a precise tool for fine-tuning molecular behavior.

  • Modulation of Physicochemical Properties: Halogens significantly influence a molecule's electronics and lipophilicity. Fluorine, being highly electronegative, can lower the pKa of the amine group, affecting its ionization state at physiological pH.[5] Conversely, moving down the group to iodine dramatically increases lipophilicity and introduces the potential for specific "halogen bonding" interactions with protein targets—a noncovalent interaction where the halogen acts as an electrophilic Lewis acid.[6][7]

  • Enhancement of Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a halogen, particularly fluorine, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[3]

  • Improvement of Target Binding and Selectivity: A halogen can serve as a key binding element, occupying a specific pocket within a receptor or enzyme active site. Its size and electronic properties can be tailored to optimize interactions and improve both potency and selectivity for the intended target over off-targets.[8]

The combination of these effects makes halogenated benzylamines a highly versatile and "tunable" platform for addressing diverse therapeutic challenges.

Synthesis of Halogenated Benzylamines: Core Methodologies

The synthesis of halogenated benzylamines is generally robust and can be achieved through several established pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Pathways

Two primary strategies dominate the synthesis of this compound class:

  • Reductive Amination: This is arguably the most common and versatile method. It involves the reaction of a halogenated benzaldehyde with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method is highly favored for its operational simplicity and broad substrate scope.[9][10]

  • Hydrogenation of Halogenated Benzonitriles: This approach involves the catalytic hydrogenation of a halogenated benzonitrile. It is a highly efficient method for producing primary benzylamines. Careful control of reaction conditions is crucial to prevent dehalogenation, especially with more labile halogens like bromine and iodine.[11]

The diagram below illustrates these primary synthetic workflows.

G cluster_0 Reductive Amination Pathway cluster_1 Nitrile Hydrogenation Pathway A Halogenated Benzaldehyde C Imine/ Iminium Ion A->C + B Primary/Secondary Amine B->C + D Halogenated Benzylamine C->D Reduction (e.g., NaBH(OAc)₃) E Halogenated Benzonitrile F Primary Halogenated Benzylamine E->F Hydrogenation (e.g., H₂, Catalyst)

Caption: Primary synthetic routes to halogenated benzylamines.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a representative procedure for synthesizing a halogenated benzylamine, adapted from methodologies used in the development of antifungal agents.[10]

Objective: To synthesize N-((4-chlorophenyl)methyl)octan-1-amine.

Materials:

  • 4-chlorobenzaldehyde (1.0 eq)

  • n-octylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde and dissolve in anhydrous DCM.

  • Amine Addition: Add n-octylamine to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. Causality Note: The acid catalyzes the formation of the iminium ion intermediate, which is necessary for the subsequent reduction.

  • Reduction: Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure halogenated benzylamine.

Structure-Activity Relationships (SAR)

The biological activity of halogenated benzylamines is exquisitely sensitive to the nature and position of the halogen substituent. Understanding these relationships is critical for rational drug design.

A key principle in SAR is that even minor structural modifications can lead to significant changes in biological activity.[8] For example, in the development of antifungal benzylamines, it was found that halogen substituents on the benzyl ether side chain significantly influenced antimycotic potency.[9] Similarly, for phenylethanolamines, 2,5-dihalogenated derivatives were more potent β-receptor blockers than their 2,4-dihalogenated counterparts.[12]

The following table summarizes key SAR trends observed across various studies.

Compound Class Halogen/Position Observed Activity Trend Rationale / Putative Mechanism Reference
Antifungal Benzylamines Aromatic ether halogenPotency is significantly influenced by the presence and position of halogens.Halogens likely modulate lipophilicity for membrane penetration and/or optimize binding to the target enzyme, squalene epoxidase.[9]
17β-HSD3 Inhibitors 4-chloro-phenoxy headgroupThe 4-chloro substituent is critical for potent, low nanomolar inhibition.The chlorine atom likely forms a key interaction (e.g., hydrophobic or halogen bond) within the enzyme's active site.[13]
Catecholamine Uptake Inhibitors ortho-substitution on benzyl ringortho-substitution combined with a tertiary amine and a (2-chloroethyl) moiety leads to high potency and specificity.The steric bulk at the ortho position may enforce a specific conformation required for optimal binding to the norepinephrine transporter.[14]
EGF-R Kinase Inhibitors meta-halogen on anilino ringmeta-halogen substitution leads to very potent compounds.The substituted inhibitor creates favorable steric interactions within a hydrophobic pocket of the ATP binding domain.[8]

Key Therapeutic Applications

The versatility of the halogenated benzylamine scaffold has led to its exploration in a wide range of therapeutic areas.

Antifungal Agents

This is one of the most well-established applications. Benzylamine-type antimycotics, such as butenafine, function by inhibiting the enzyme squalene epoxidase.[15] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Its inhibition leads to a buildup of toxic squalene and a depletion of ergosterol, which is essential for fungal cell membrane integrity. This disruption ultimately results in fungal cell death.[15] Halogenation has been shown to modulate the potency of these agents, with specific substitution patterns leading to compounds with activity comparable or superior to established drugs like terbinafine and clotrimazole.[10][16]

G Squalene Squalene Enzyme Squalene Epoxidase Squalene->Enzyme Substrate Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Halogenated Benzylamine Inhibitor->Enzyme Inhibition Enzyme->Lanosterol Product

Caption: Inhibition of the ergosterol biosynthesis pathway by halogenated benzylamines.

Central Nervous System (CNS) Agents

The benzylamine core is present in molecules with significant CNS activity.

  • Monoamine Oxidase (MAO) Inhibition: Derivatives of benzylamine are known to act as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. Pargyline (N-methyl-N-propargylbenzylamine) is a classic example of an MAO inhibitor used as an antihypertensive and antidepressant.[17] Halogenation can be used to fine-tune the selectivity and potency for MAO isoforms.

  • Neurotransmitter Reuptake Inhibition: Halogenated benzylamines have been designed as potent inhibitors of catecholamine reuptake. Specifically, N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine was shown to be a highly potent and selective inhibitor of norepinephrine accumulation over dopamine, suggesting potential applications in treating conditions related to noradrenergic dysfunction.[14]

Anticancer Therapeutics

Targeted inhibition of enzymes involved in cancer progression is a key strategy in modern oncology. Halogenated benzylamines have emerged as potent inhibitors in this area. For example, a series of substituted aryl benzylamines were designed as highly potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[13] This enzyme is involved in the synthesis of androgens, and its inhibition is a potential therapeutic strategy for hormone-dependent prostate cancer. The most potent compounds in this series featured a chlorophenoxy group and exhibited IC₅₀ values in the low nanomolar range.[13]

Molecular Imaging Agents

The incorporation of radiohalogens, particularly iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I), transforms benzylamines into potential molecular imaging agents for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[18] These radiolabeled molecules can be designed to bind to specific targets in the body (e.g., receptors, enzymes), allowing for non-invasive visualization and quantification of biological processes. Radioiodinated benzyl- and xylylamines have been evaluated as potential brain-imaging agents, demonstrating high initial brain uptake.[19] The ability to track the biodistribution of these compounds in real-time is invaluable for both diagnostic purposes and for accelerating drug development by confirming target engagement.[18][19]

A Validating Workflow: From Synthesis to Biological Evaluation

To demonstrate the practical application of the principles discussed, this section outlines a self-validating workflow for the discovery of novel halogenated benzylamine antifungals.

G A 1. Compound Design (SAR-guided selection of halogen & position) B 2. Synthesis (Reductive Amination) A->B C 3. Purification & Characterization (Chromatography, NMR, MS) B->C D 4. Primary Screening: Microdilution Assay C->D E 5. Determine MIC (Minimal Inhibitory Concentration) D->E F 6. Data Analysis & SAR Correlation E->F G 7. Lead Optimization (Iterative redesign based on SAR data) F->G G->A Next Design Cycle

Caption: Iterative workflow for the discovery of antifungal halogenated benzylamines.

Detailed Protocol: Antifungal Susceptibility Testing (Microdilution Assay)

This protocol is a standard method for determining the Minimal Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[9]

Objective: To determine the MIC of a synthesized halogenated benzylamine against Candida albicans.

Materials:

  • Synthesized halogenated benzylamine stock solution (e.g., 1 mg/mL in DMSO).

  • Candida albicans strain (e.g., ATCC 90028).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (for inoculum standardization).

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the halogenated benzylamine stock solution in the 96-well plate using RPMI medium. This will create a range of test concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).

  • Controls: Include a positive control well (inoculum only, no drug) and a negative control well (medium only).

  • Inoculation: Add the standardized fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be determined visually or by reading the optical density at 600 nm. Trustworthiness Check: The clear growth in the positive control and lack of growth in the negative control validate the assay's integrity.

Future Perspectives and Conclusion

The field of medicinal chemistry is continually evolving, and halogenated benzylamines are well-positioned to remain a significant compound class. Future research will likely focus on:

  • Multi-target Ligands: Designing single molecules that can interact with multiple targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

  • Covalent Inhibitors: Utilizing the reactivity of specific halogenated benzylamine derivatives to form covalent bonds with their targets, leading to prolonged duration of action.

  • Bio-orthogonal Chemistry: Employing halogenated benzylamines as chemical probes to study biological systems without interfering with native processes.

References

Substituted Benzylamines: A Cornerstone in Modern Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzylamine Scaffold

Substituted benzylamines are not merely simple organic molecules; they are privileged scaffolds that form the structural core of a vast array of biologically active compounds, from life-saving pharmaceuticals to advanced agrochemicals.[1][2] Their unique combination of a rigid aromatic ring and a flexible amino-containing side chain allows for precise three-dimensional interactions with biological targets, making them indispensable building blocks in drug discovery.[3][4] The ability to readily modify both the aromatic ring and the nitrogen atom provides a powerful platform for tuning a molecule's pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive review of the principal synthetic routes to substituted benzylamines and explores their most significant chemical transformations, providing researchers with the foundational knowledge and practical protocols necessary to leverage this versatile molecular framework.

Part 1: Core Synthetic Methodologies for Substituted Benzylamines

The efficient construction of the benzylamine skeleton is a central challenge in organic synthesis. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Here, we dissect the most robust and widely adopted strategies.

Reductive Amination: The Workhorse Strategy

Reductive amination is arguably the most versatile and widely employed method for synthesizing substituted secondary and tertiary amines.[1] The reaction proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[5][6]

Causality and Experimental Insight: The key to a successful reductive amination is the choice of reducing agent. The ideal reagent must be powerful enough to reduce the C=N double bond of the imine but gentle enough to avoid reducing the starting carbonyl group.[7] Sodium borohydride (NaBH₄) is often used when the imine is pre-formed (indirect reductive amination), while milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for direct, one-pot procedures where the carbonyl, amine, and reducing agent are mixed together.[7][8] The latter approach is generally more convenient and efficient.

Workflow: Direct Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction A Substituted Benzaldehyde C Iminium Ion Intermediate A->C + Amine, Acid Catalyst B Primary/Secondary Amine B->C E Substituted Benzylamine Product C->E Hydride Transfer D Selective Reducing Agent (e.g., NaBH(OAc)₃) D->C

Caption: Direct Reductive Amination Workflow.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ Acetic Acid, DCE, Room TempMild, selective, high functional group toleranceStoichiometric, produces acetate waste
NaBH₃CN Methanol, pH 5-6Effective for one-pot reactionsHighly toxic (HCN byproduct), moisture sensitive
H₂/Catalyst (Pd, Pt, Ni) High Pressure, Various Solvents"Green" (no hydride waste), scalableRequires specialized equipment, catalyst can be expensive/pyrophoric
Benzylamine-borane Neutral, 4Å molecular sievesStoichiometric, avoids toxic byproductsLess effective for hindered ketones[7]

Experimental Protocol: Synthesis of N-Benzyl-4-methoxybenzylamine via Reductive Amination [7][9]

  • Imine Formation: To a solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and benzylamine (1.18 g, 11 mmol) in methanol (25 mL), add 4 Å molecular sieves (5 g).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour. Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.

The Gabriel Synthesis: A Classic Route to Primary Benzylamines

The Gabriel synthesis is a robust and time-tested method for preparing pure primary amines, free from the over-alkylation products (secondary and tertiary amines) that can plague other methods.[10][11] The key is the use of phthalimide as a protected source of ammonia.

Causality and Experimental Insight: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups.[12] This allows for easy deprotonation by a mild base like potassium carbonate to form the potassium phthalimide salt. This salt contains a nucleophilic nitrogen anion that readily participates in an Sₙ2 reaction with a primary alkyl halide, such as benzyl bromide.[13] The final, and often crucial, step is the cleavage of the N-alkylphthalimide intermediate. Hydrazinolysis (reaction with hydrazine) is the most common method, as it forms a stable phthalhydrazide byproduct that precipitates out of solution, driving the reaction to completion.[12][13]

Mechanism: The Gabriel Synthesis

G A Potassium Phthalimide C N-Benzylphthalimide Intermediate A->C Sₙ2 Attack B Substituted Benzyl Halide B->C E Primary Benzylamine C->E Hydrazinolysis F Phthalhydrazide (Precipitate) C->F Byproduct Formation D Hydrazine (N₂H₄) D->C

Caption: Key steps of the Gabriel Synthesis.

Experimental Protocol: Synthesis of Benzylamine via Gabriel Synthesis [12]

  • N-Alkylation: In a 250-mL round-bottomed flask, combine potassium phthalimide (18.5 g, 0.1 mol), benzyl chloride (12.7 g, 0.1 mol), and N,N-dimethylformamide (DMF) (100 mL).

  • Heating: Heat the mixture with stirring in an oil bath at 80-90 °C for 2 hours.

  • Isolation of Intermediate: Allow the reaction to cool to room temperature. Pour the mixture into 300 mL of cold water with vigorous stirring. The solid N-benzylphthalimide will precipitate. Collect the crude product by suction filtration and wash with water. The yield of crude product is typically 75-80%.

  • Hydrazinolysis: Combine the crude N-benzylphthalimide (23.7 g, 0.1 mol), hydrazine hydrate (85%, 7 mL), and methanol (80 mL) in a 250-mL round-bottomed flask.

  • Reflux: Reflux the mixture for 1 hour. A dense white precipitate of phthalhydrazide will form.

  • Work-up: After cooling, add concentrated HCl (20 mL) and reflux for another 15 minutes to ensure complete precipitation. Filter the solid and wash it with methanol.

  • Isolation of Amine: Combine the filtrate and washings. Make the solution strongly alkaline with concentrated sodium hydroxide (NaOH). Extract the resulting mixture with diethyl ether (2 x 50 mL).

  • Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Distill the residual oil to obtain pure benzylamine (boiling point 183-186 °C). The typical yield is 60-70%.[12]

Direct N-Alkylation of Alcohols: A Greener Approach

Modern synthetic chemistry emphasizes sustainability and atom economy. The direct amination of alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a significant advance.[14][15][16] This approach avoids the pre-functionalization of the alcohol to a halide and uses readily available ammonia or primary amines as the nitrogen source.[17][18]

Causality and Experimental Insight: This catalytic cycle involves three key steps: (1) The metal catalyst (often Nickel or Ruthenium) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ.[19] (2) The aldehyde then condenses with the amine (e.g., ammonia) to form an imine. (3) The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final amine product.[19] A significant challenge is preventing over-alkylation of the newly formed primary amine.[14][15] Recent research has focused on developing selective heterogeneous catalysts, such as commercially available Nickel catalysts, that favor the formation of primary benzylamines.[14][17][18]

Part 2: Key Reactions and Transformations of Substituted Benzylamines

Once synthesized, substituted benzylamines serve as versatile intermediates for constructing more complex molecular architectures.

N-Acylation: Formation of Amides

The reaction of a benzylamine with an acylating agent to form an N-benzylamide is a fundamental and highly reliable transformation.[20] Amides are prevalent in pharmaceuticals and are generally more stable and less basic than their parent amines.

Causality and Experimental Insight: The reaction is a nucleophilic acyl substitution. The lone pair of the benzylamine's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride). A base, such as triethylamine or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting benzylamine.[21] Milder, continuous-flow methods using acetonitrile as both the acetylating agent and solvent over an alumina catalyst have also been developed for a greener approach.[22][23]

Mechanism: N-Acylation with an Acyl Chloride

G A Substituted Benzylamine C Tetrahedral Intermediate A->C Nucleophilic Attack B Acyl Chloride B->C D N-Benzylamide Product C->D Collapse & Loss of Cl⁻ E Base (e.g., Et₃N) F Et₃N·HCl Salt E->F

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: General Procedure for N-Acetylation [21]

  • Setup: Dissolve the substituted benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-benzylacetamide can be purified by recrystallization or column chromatography if necessary.

N-Alkylation: Building Secondary and Tertiary Amines

Further alkylation of a primary or secondary benzylamine is a straightforward way to introduce additional diversity. The reaction typically proceeds via an Sₙ2 mechanism with an alkyl halide.[24]

Causality and Experimental Insight: As with any Sₙ2 reaction involving amines, over-alkylation is a primary concern.[25] A primary amine can react with an alkyl halide to form a secondary amine, which can then react again to form a tertiary amine, and finally a quaternary ammonium salt.[25] To achieve mono-alkylation, it is common to use a large excess of the starting amine relative to the alkylating agent. This ensures that the alkyl halide is more likely to encounter a molecule of the starting amine rather than the more substituted (and often more nucleophilic) product.

Cyclization Reactions: Constructing Heterocyclic Scaffolds

Benzylamines are excellent precursors for the synthesis of nitrogen-containing heterocycles, which are of immense interest in medicinal chemistry. For example, a base-mediated cyclization reaction between 2-nitrobenzyl alcohol and benzylamine can be used to construct quinazolines in a one-step process.[26] Similarly, substituted anilinopropanamides can be converted to N-benzyl derivatives which then undergo facile ring closure to yield 1,2,3,4-tetrahydroquinolines.[27] These reactions create complex, rigid structures from simple, flexible starting materials, which is a powerful strategy in drug design.

Conclusion

The synthesis and derivatization of substituted benzylamines remain a vibrant and essential area of organic chemistry. While classic methods like reductive amination and the Gabriel synthesis continue to be mainstays in the laboratory, modern catalytic approaches are paving the way for more efficient and sustainable routes. A thorough understanding of the mechanisms, advantages, and limitations of each synthetic method allows the research scientist to make informed decisions, enabling the rapid and efficient construction of novel molecular entities for applications in drug development and beyond.

References

An In-depth Technical Guide to the Biological Activity of Fluorinated and chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Halogen Effect in Biological Systems

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds represents a cornerstone of modern medicinal chemistry and toxicology. This guide provides an in-depth exploration of the profound and often divergent biological activities imparted by these two halogens. For researchers, scientists, and drug development professionals, a nuanced understanding of how fluorination and chlorination modulate the physicochemical properties, pharmacokinetics, and pharmacodynamics of aromatic compounds is paramount for rational drug design and risk assessment. We will delve into the mechanistic underpinnings of their biological effects, from enhancing therapeutic efficacy to inducing toxicity, supported by field-proven insights and detailed experimental protocols.

Part 1: The Tale of Two Halogens: Fluorine vs. Chlorine in Aromatic Systems

The substitution of a hydrogen atom with fluorine or chlorine on an aromatic ring can dramatically alter a molecule's interaction with biological systems. While both are halogens, their distinct atomic properties lead to significantly different outcomes.

Physicochemical Properties: A Comparative Analysis

The choice between fluorine and chlorine is dictated by the desired modulation of a molecule's properties. Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can often be substituted for hydrogen without a significant increase in molecular size.[1] This allows for subtle electronic modifications that can enhance binding affinity and metabolic stability.[1][2] In contrast, chlorine is larger and less electronegative, leading to more pronounced steric and electronic changes.[3]

PropertyFluorineChlorineImpact on Biological Activity
van der Waals Radius (Å) 1.47[4]1.75Fluorine's small size allows for isosteric replacement of hydrogen, minimizing steric hindrance at receptor binding sites.[1] Chlorine's larger size can provide beneficial steric interactions but may also lead to steric clashes.
Electronegativity (Pauling Scale) 3.98[1]3.16Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing ionization state and bioavailability.[5][6] Chlorine's moderate electronegativity also has an electron-withdrawing effect, but to a lesser extent.[7]
Carbon-Halogen Bond Strength (kcal/mol) ~116[1]~81The high strength of the C-F bond often imparts metabolic stability by blocking sites of oxidative metabolism.[1][4][8] The C-Cl bond is weaker, making chlorinated compounds more susceptible to metabolic degradation.[9]
Lipophilicity (Hansch-Leo π parameter) +0.14+0.71Chlorine significantly increases lipophilicity, which can enhance membrane permeability but may also lead to bioaccumulation.[3][7] Fluorine has a more modest effect on lipophilicity.[4][10]
The "Magic" of Halogenation in Drug Discovery

The terms "magic methyl" and, more recently, "magic chloro" have been coined to describe the unexpectedly large improvements in potency or pharmacokinetic profiles resulting from the simple addition of these groups.[3][11] While often discovered serendipitously, these effects can be rationalized by considering the intricate interplay of steric, electronic, and hydrophobic interactions between the halogenated ligand and its protein target.[3] The introduction of a chlorine atom can lead to remarkable improvements in potency, sometimes by as much as 100,000-fold.[11]

Part 2: Fluorinated Aromatic Compounds: Enhancing Therapeutic Potential

The incorporation of fluorine has become a highly successful strategy in drug design, with fluorinated drugs constituting a significant portion of new pharmaceuticals.[12][13]

Mechanisms of Action and Therapeutic Applications

Fluorine substitution can enhance the biological activity of a drug through several mechanisms:

  • Increased Binding Affinity : The strategic placement of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.[1][10] For instance, the fluorine atom in fluoroquinolone antibacterials enhances their binding to DNA gyrase.[1]

  • Modulation of Physicochemical Properties : Fluorination can alter a molecule's pKa, conformation, and membrane permeability, leading to improved pharmacokinetic profiles.[5]

  • Enhanced Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, thus increasing the drug's half-life.[1][4][8] This strategy is widely used to block metabolic "soft spots" in a molecule.[8]

A notable application of fluorine is in positron emission tomography (PET), where the radioisotope ¹⁸F is used as a tracer in diagnostic imaging.[1][5][14]

Experimental Workflow: Assessing Metabolic Stability

A crucial step in the development of fluorinated drug candidates is the evaluation of their metabolic stability. This is typically assessed using in vitro microsomal stability assays.

Protocol: In Vitro Microsomal Stability Assay
  • Preparation of Microsomes : Liver microsomes (from human or other species) are prepared by differential centrifugation of liver homogenates.

  • Incubation : The fluorinated test compound is incubated with liver microsomes and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for assessing metabolic stability using a microsomal assay.

Part 3: Chlorinated Aromatic Compounds: A Double-Edged Sword

Chlorinated aromatic compounds have a long history of use, from pharmaceuticals to pesticides.[15][16] However, their biological effects are often more complex and can be associated with significant toxicity.[17][18]

Mechanisms of Action: From Therapeutics to Toxicity

The biological activity of chlorinated aromatic compounds is highly dependent on their structure.

  • Pharmaceuticals : In drug design, chlorine is often used to enhance lipophilicity and improve potency.[3][19][20] There are over 250 FDA-approved drugs containing chlorine.[11][15]

  • Pesticides and Persistent Organic Pollutants (POPs) : Many organochlorine pesticides, such as DDT and dieldrin, exert their toxic effects by acting as neurotoxins.[16][17][21] They can interfere with ion channels in nerve cells, leading to hyperexcitability and paralysis.[17][21]

  • Aryl Hydrocarbon Receptor (AhR) Activation : A significant mechanism of toxicity for many chlorinated aromatic compounds, including dioxins and polychlorinated biphenyls (PCBs), is through the activation of the aryl hydrocarbon receptor (AhR).[22][23][24] Sustained AhR activation can lead to a wide range of adverse effects, including cancer, reproductive and developmental problems, and immune system damage.[18][24][25] The binding affinity and toxicity of these compounds are related to their molecular properties.[26]

Experimental Workflow: Assessing AhR Activation

The potential of a chlorinated aromatic compound to induce toxicity via AhR activation can be evaluated using a cell-based reporter gene assay.

Protocol: AhR-Mediated Reporter Gene Assay
  • Cell Culture : A suitable cell line, such as rat hepatoma (H4IIE) cells, which are responsive to AhR ligands, is cultured.

  • Transfection (if necessary) : If the cell line does not endogenously express a reporter gene, it is transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a dioxin-responsive element (DRE).

  • Treatment : The cells are treated with various concentrations of the chlorinated test compound. A known AhR agonist, such as TCDD, is used as a positive control.

  • Incubation : The cells are incubated for a specific period (e.g., 24 hours) to allow for gene expression.

  • Lysis and Reporter Assay : The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis : The reporter gene activity is normalized to cell viability and is used to determine the dose-response relationship and the potency of the test compound relative to the positive control.

AhR Activation Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout A Culture H4IIE cells B Transfect with DRE-Luciferase plasmid A->B C Treat with Test Compound B->C D Incubate 24h C->D E Cell Lysis D->E F Measure Luciferase Activity E->F G Dose-Response Analysis F->G

Caption: Workflow for assessing AhR activation using a reporter gene assay.

Part 4: Metabolism and Bioaccumulation: Long-Term Consequences

A critical consideration for both fluorinated and chlorinated aromatic compounds is their metabolic fate and potential for bioaccumulation.

Metabolic Pathways
  • Fluorinated Compounds : While generally more metabolically stable, fluorinated compounds can undergo metabolism, sometimes leading to the formation of toxic metabolites.[8][27] Defluorination can occur, releasing fluoride ions, which can have toxic effects.[8]

  • Chlorinated Compounds : Chlorinated aromatic compounds are metabolized by cytochrome P450 enzymes, often through hydroxylation and dechlorination reactions.[28] However, highly chlorinated compounds are resistant to degradation and can persist in the environment and in biological tissues.[9][18][29]

Bioaccumulation and Environmental Persistence

The lipophilicity of many chlorinated aromatic compounds contributes to their bioaccumulation in fatty tissues.[30] This, combined with their resistance to degradation, leads to their classification as persistent organic pollutants (POPs).[29][31] POPs can biomagnify up the food chain, posing a significant risk to wildlife and human health.[29][31][32]

Conclusion: A Rational Approach to Halogenation

The judicious use of fluorine and chlorine in the design of aromatic compounds offers immense potential for the development of novel therapeutics. However, a thorough understanding of their distinct effects on biological systems is essential to harness their benefits while mitigating their risks. By employing the principles and experimental approaches outlined in this guide, researchers can make more informed decisions in the selection and optimization of halogenated aromatic compounds for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Benzylamines in Modern Drug Discovery

Substituted benzylamines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals. Their prevalence stems from their ability to interact with a wide range of biological targets with high affinity and selectivity. Consequently, the efficient and versatile synthesis of these motifs is of paramount importance to researchers, scientists, and drug development professionals. Reductive amination has emerged as one of the most powerful and widely adopted methods for the C-N bond formation required to construct these valuable molecules.[1] This application note provides a comprehensive guide to various reductive amination protocols, offering detailed, step-by-step methodologies and expert insights to empower researchers in their synthetic endeavors.

The Underpinning Chemistry: Mechanism of Reductive Amination

Reductive amination is a two-step process that typically occurs in a single reaction vessel, often referred to as a "one-pot" reaction.[2] The reaction commences with the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, respectively. This is followed by the in-situ reduction of the C=N double bond to afford the desired substituted amine.

The initial imine formation is a reversible reaction and is often catalyzed by mild acid. The acid serves to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Subsequent dehydration of the resulting hemiaminal intermediate yields the imine. The choice of a suitable reducing agent is critical; it must be sufficiently reactive to reduce the imine intermediate but not so reactive as to reduce the starting carbonyl compound, which would lead to the formation of an undesired alcohol byproduct.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Carbonyl Benzaldehyde (or other carbonyl) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary or Secondary Amine Imine Imine Intermediate Hemiaminal->Imine - H2O Benzylamine Substituted Benzylamine Imine->Benzylamine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 1: General mechanism of reductive amination.

Protocols for Reductive Amination

The choice of reducing agent is a critical parameter in reductive amination and dictates the specific reaction conditions. Below are detailed protocols for commonly employed methods.

Protocol 1: Sodium Triacetoxyborohydride (STAB) - The Workhorse of Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reducing agent, making it a popular choice for one-pot reductive aminations.[3] Its steric bulk and the electron-withdrawing nature of the acetoxy groups moderate its reactivity, allowing for the selective reduction of the iminium ion in the presence of the aldehyde or ketone.[3]

Advantages:

  • Excellent chemoselectivity for the imine/iminium ion over the carbonyl group.

  • Mild reaction conditions, tolerant of a wide range of functional groups.

  • Generally high yields and clean reactions.

  • Less toxic than sodium cyanoborohydride.[2]

Disadvantages:

  • Water-sensitive, requiring anhydrous reaction conditions.

  • Not compatible with protic solvents like methanol.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 equiv) and the amine (1.0-1.2 equiv).

  • Solvent Addition: Dissolve the starting materials in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).

  • Addition of STAB: Add sodium triacetoxyborohydride (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[2][4]

Protocol 2: Sodium Borohydride (NaBH₄) - A Cost-Effective Approach

Sodium borohydride is a more powerful reducing agent than STAB and can reduce aldehydes and ketones.[5] Therefore, a two-step, one-pot procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[5]

Advantages:

  • Inexpensive and readily available.

  • Effective for a wide range of substrates.

Disadvantages:

  • Can reduce the starting carbonyl compound, leading to alcohol byproducts.

  • Requires careful control of reaction conditions to favor imine formation before reduction.

Detailed Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the benzaldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in a protic solvent such as methanol or ethanol.

  • Stirring: Stir the mixture at room temperature for a period sufficient to allow for imine formation (typically 30 minutes to a few hours). The progress of imine formation can be monitored by TLC or NMR.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 equiv) in small portions to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is completely consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the addition of water.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify the crude product as needed.[6][7]

Protocol 3: Catalytic Hydrogenation - A Green and Scalable Method

Catalytic hydrogenation offers a greener alternative to hydride-based reducing agents, with water being the only stoichiometric byproduct.[8] This method is particularly well-suited for large-scale synthesis.

Advantages:

  • Atom-economical and environmentally friendly.

  • Highly effective for a broad range of substrates.

  • Catalyst can often be recovered and reused.

Disadvantages:

  • Requires specialized hydrogenation equipment (e.g., a Parr shaker).

  • The catalyst can be sensitive to certain functional groups and impurities.

  • May require elevated pressures and temperatures.

Detailed Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, combine the benzaldehyde (1.0 equiv), the amine (1.0-1.2 equiv), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (typically 1-10 atm).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating until the reaction is complete.

  • Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[9]

Reductive_Amination_Workflow cluster_one_pot One-Pot Reductive Amination Start Combine Aldehyde, Amine, and Solvent Add_Reducing_Agent Add Reducing Agent (e.g., STAB) Start->Add_Reducing_Agent Reaction Stir at Room Temperature Add_Reducing_Agent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification Workup->Purification

Figure 2: A typical one-pot reductive amination workflow.

Comparative Analysis of Common Reductive Amination Protocols

Protocol Reducing Agent Advantages Disadvantages Typical Solvents Key Considerations
STAB Sodium TriacetoxyborohydrideHigh chemoselectivity, mild conditions, broad functional group tolerance, less toxic than NaBH₃CN.[2][3]Water-sensitive, not compatible with protic solvents.[5]DCE, DCM, THFRequires anhydrous conditions.
NaBH₄ Sodium BorohydrideInexpensive, readily available, effective for many substrates.[10]Can reduce starting carbonyls, may require a two-step, one-pot procedure.[5][11]Methanol, EthanolImine pre-formation is often necessary.
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C)Atom-economical, environmentally friendly, scalable.[8]Requires specialized equipment, catalyst can be sensitive, may require pressure/heat.[9]Methanol, Ethanol, Ethyl AcetateCatalyst filtration is required.
Amine Boranes e.g., Pyridine Borane, 2-Picoline BoraneStable, can be used in protic solvents including water, effective under mild conditions.[12]Can be less reactive for hindered substrates.Methanol, Water, neatCan be a good alternative to STAB in protic media.

Troubleshooting Common Issues in Reductive Amination

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Amine Product - Incomplete imine formation.- Reduction of the starting carbonyl by the reducing agent.- Hydrolysis of the imine intermediate.- Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.- Use a more selective reducing agent like STAB.- For NaBH₄, ensure sufficient time for imine formation before adding the reductant.- Use anhydrous solvents and reagents.
Formation of Alcohol Byproduct The reducing agent is too reactive and reduces the starting aldehyde or ketone.- Switch to a milder reducing agent (e.g., from NaBH₄ to STAB).- In the case of NaBH₄, pre-form the imine before adding the reducing agent at a lower temperature (0 °C).
Presence of Unreacted Starting Materials - Insufficient reaction time.- Deactivated reducing agent or catalyst.- Steric hindrance in the substrates.- Extend the reaction time and monitor by TLC/LC-MS.- Use fresh reducing agent.- For sterically hindered substrates, consider using a more reactive reducing agent or higher reaction temperatures.
Formation of Dialkylated Product (from primary amines) The secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the aldehyde.- Use a stepwise procedure: form and isolate the imine before reduction.- Use a larger excess of the primary amine.[4]

Application in Drug Synthesis: A Case Study

Reductive amination is a key step in the synthesis of numerous blockbuster drugs. For instance, the synthesis of the antidepressant Sertraline involves a reductive amination step. While the specific industrial process is proprietary, a plausible laboratory-scale synthesis would involve the reaction of a tetralone derivative with methylamine, followed by reduction of the intermediate imine.

This example highlights the power of reductive amination to install crucial amine functionalities in complex molecular architectures, underscoring its importance in the pharmaceutical industry.[1]

Conclusion

Reductive amination is an indispensable tool for the synthesis of substituted benzylamines and other amine-containing molecules. The choice of protocol depends on a variety of factors including the nature of the substrates, the desired scale of the reaction, and the available laboratory equipment. By understanding the underlying mechanism and the nuances of each method, researchers can effectively and efficiently synthesize a wide array of substituted benzylamines for applications in drug discovery and development.

References

N-alkylation of (2-Chloro-3-fluorophenyl)methanamine reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of (2-Chloro-3-fluorophenyl)methanamine for Pharmaceutical and Synthetic Chemistry

Introduction: Strategic N-Alkylation of a Privileged Scaffold

This compound is a key structural motif and a versatile building block in the landscape of medicinal chemistry and drug development. The primary amine functionality serves as a critical handle for synthetic diversification, allowing for the introduction of various alkyl groups. This process, known as N-alkylation, is fundamental for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Fine-tuning these characteristics through strategic N-alkylation is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds into viable drug candidates.

This document serves as a detailed guide for researchers, providing in-depth protocols and scientific rationale for the two most prevalent and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods is dictated by the desired substituent, required reaction scale, and tolerance for potential side products.

Method 1: Reductive Amination - The Preferred Route for Control and Versatility

Reductive amination is a highly efficient and selective one-pot method for forming C-N bonds.[1] It is often the strategy of choice due to its broad substrate scope, mild reaction conditions, and, most importantly, its inherent ability to prevent the over-alkylation that can plague other methods.[2]

Reaction Principle & Mechanistic Insight

The process occurs via a two-step sequence within a single reaction flask. First, the primary amine, this compound, undergoes a condensation reaction with an aldehyde or ketone to form a transient imine (or iminium ion) intermediate.[3] Subsequently, a mild and selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine to furnish the desired N-alkylated secondary amine.[2][3]

The key to the success of this method lies in the choice of the reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting carbonyl compound but are highly effective at reducing the protonated imine intermediate. This selectivity is the cornerstone of the reaction's clean profile and high yields.[4]

Data Summary: Reagents and Conditions for Reductive Amination
Component Role Examples & Rationale
Starting Amine NucleophileThis compound
Alkylating Agent Electrophile (Carbonyl Source)Aldehydes: Formaldehyde, Acetaldehyde, Benzaldehyde. Ketones: Acetone, Cyclohexanone. The choice dictates the alkyl group to be installed.
Reducing Agent Imine ReductionSodium Triacetoxyborohydride (NaBH(OAc)₃): Preferred choice. Mild, selective, and does not require acidic conditions.[4] Sodium Cyanoborohydride (NaBH₃CN): Effective but generates toxic cyanide byproducts, requiring careful handling and workup.[3]
Solvent Reaction MediumDichloromethane (DCM) or 1,2-Dichloroethane (DCE): Excellent choices for imine formation.[5] Methanol (MeOH): Can be used, especially with borohydride reagents.
Experimental Protocol: Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.2 M concentration)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM or DCE.

  • Imine Formation: Add the selected aldehyde or ketone (1.0-1.2 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[2][5]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification (Aqueous Wash): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2][5]

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.[5]

Visualization: Reductive Amination Workflow

G cluster_prep 1. Imine Formation cluster_reaction 2. Reduction cluster_workup 3. Work-up & Purification Amine This compound Mix1 Stir at RT (30-60 min) Amine->Mix1 Carbonyl Aldehyde / Ketone Carbonyl->Mix1 Solvent Anhydrous DCM/DCE Solvent->Mix1 Reducer Add NaBH(OAc)3 Mix1->Reducer Mix2 Stir at RT (2-16h) Monitor by TLC/LC-MS Reducer->Mix2 Quench Quench (aq. NaHCO3) Mix2->Quench Extract Extract (DCM) Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify Product Pure N-Alkylated Product Purify->Product

Caption: One-pot workflow for N-alkylation via reductive amination.

Method 2: Direct Alkylation with Alkyl Halides - The Classical SN2 Approach

Direct alkylation is a classical and straightforward SN2 reaction. It involves the nucleophilic attack of the primary amine on an alkyl halide. While conceptually simple, this method requires careful control to achieve selectivity.

Reaction Principle & Mechanistic Insight

The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide (e.g., R-I, R-Br), displacing the halide and forming a new C-N bond. A base is required to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The primary challenge of this method is over-alkylation .[2] The newly formed secondary amine product is often more nucleophilic than the starting primary amine and can compete for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. To mitigate this, reaction conditions must be carefully optimized, often by using the primary amine in excess or by adding the alkyl halide slowly to a solution of the amine.[5]

Data Summary: Reagents and Conditions for Direct Alkylation
Component Role Examples & Rationale
Starting Amine NucleophileThis compound
Alkylating Agent ElectrophileAlkyl Halides: Methyl Iodide, Ethyl Bromide, Benzyl Bromide. Reactivity order: R-I > R-Br > R-Cl. Use 1.0-1.2 equivalents to favor mono-alkylation.[5]
Base Acid ScavengerInorganic: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃). Easy to remove by filtration.[5][6] Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA). Soluble, non-nucleophilic hindered bases are preferred.[7][8]
Solvent Reaction MediumAcetonitrile (ACN) or N,N-Dimethylformamide (DMF): Polar aprotic solvents that effectively solvate the species involved in SN2 reactions.[5][6]
Experimental Protocol: Direct Alkylation

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.0-1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq) or Triethylamine (1.5-2.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (0.1-0.2 M concentration)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: To a round-bottom flask, add this compound (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and anhydrous ACN or DMF.

  • Addition of Alkylating Agent: Stir the mixture vigorously. Add the alkyl halide (1.0-1.1 eq) dropwise to the mixture at room temperature to control the initial reaction rate.[5]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Pay close attention to the consumption of the starting material and the appearance of both mono- and di-alkylated products.[5]

  • Work-up (for K₂CO₃/ACN): Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Work-up (General): Dilute the residue (or the completed DMF reaction mixture) with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water (multiple times if DMF was used) and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purification: Purify the crude product via flash column chromatography to carefully separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproducts.[5]

Visualization: Direct Alkylation Workflow

G cluster_prep 1. Reactant Setup cluster_reaction 2. Alkylation cluster_workup 3. Work-up & Purification Amine This compound Mix1 Combine & Stir Amine->Mix1 Base Base (e.g., K2CO3) Base->Mix1 Solvent Anhydrous ACN/DMF Solvent->Mix1 AlkylHalide Add Alkyl Halide (dropwise) Mix1->AlkylHalide Mix2 Stir at RT or heat Monitor by TLC/LC-MS AlkylHalide->Mix2 Filter Filter (if needed) Mix2->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Mono-alkylated Product Purify->Product

Caption: Workflow for N-alkylation via direct SN2 reaction.

Method Selection and Summary

Feature Reductive Amination Direct Alkylation with Alkyl Halides
Selectivity High (excellent for mono-alkylation)Lower (risk of over-alkylation)
Alkylating Agent Aldehydes & KetonesAlkyl Halides (I, Br, Cl)
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, TEA)
Byproducts Alcohol, borate salts (generally easy to remove)H-X salt, di-alkylated products
Key Advantage Clean, controlled, avoids polyalkylationStraightforward, uses readily available halides
Key Challenge Availability of the corresponding aldehyde/ketoneControlling selectivity to avoid side products

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • This compound and its isomer (3-Chloro-2-fluorophenyl)methanamine are classified as corrosive and can cause severe skin burns and eye damage.[9]

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic, lachrymatory, and should be handled with extreme care.

  • Reducing agents like sodium triacetoxyborohydride can react with moisture. Handle in a dry environment.

References

Application Notes & Protocols: Leveraging (2-Chloro-3-fluorophenyl)methanamine in Advanced Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Halogenated Building Blocks in Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as a cornerstone in modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] Their convergence, atom economy, and ability to rapidly generate diverse libraries of compounds make them invaluable tools in the drug discovery pipeline.[3] Within the vast landscape of MCRs, the Ugi and Passerini reactions are particularly prominent for their versatility in creating peptidomimetics and other biologically relevant scaffolds.[4][5][6]

This guide focuses on the strategic application of (2-Chloro-3-fluorophenyl)methanamine , a halogenated aromatic amine, in such reactions. The presence of both chlorine and fluorine atoms on the phenyl ring is of significant interest; these halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[7] By incorporating this building block, researchers can access novel chemical space and develop compounds with potentially enhanced therapeutic profiles.

This document provides detailed protocols and the underlying scientific rationale for utilizing this compound in Ugi and Passerini reactions, empowering researchers to harness its potential in their synthetic endeavors.

Core Concepts: A Mechanistic Overview of Key MCRs

A foundational understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and adaptation of these powerful synthetic methods.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide.[4][6][8] The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide. Subsequent intramolecular rearrangement yields the final, stable product. The broad substrate scope of the Ugi reaction makes it a powerful tool for generating diverse molecular libraries.[4][9]

Ugi_Mechanism Amine R1-NH2 (Amine) Iminium [R1-N+=CH-R2] Iminium Ion Amine->Iminium Aldehyde R2-CHO (Aldehyde) Aldehyde->Iminium Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + R3-NC Isocyanide R3-NC (Isocyanide) Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + R4-COO- CarboxylicAcid R4-COOH (Carboxylic Acid) CarboxylicAcid->Adduct Product α-Acylamino Amide (Ugi Product) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful isocyanide-based MCR that condenses an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide.[5][10] This reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a key role in the formation of a cyclic transition state.[10][11]

Passerini_Mechanism Aldehyde R1-CHO (Aldehyde) TransitionState Cyclic Transition State Aldehyde->TransitionState CarboxylicAcid R2-COOH (Carboxylic Acid) CarboxylicAcid->TransitionState Isocyanide R3-NC (Isocyanide) Isocyanide->TransitionState Adduct α-Adduct TransitionState->Adduct Product α-Acyloxy Amide (Passerini Product) Adduct->Product Acyl Transfer

Caption: Concerted mechanism of the Passerini three-component reaction.

Application Notes and Protocols

The following protocols are designed as a starting point for the use of this compound in MCRs. Optimization of reaction conditions may be necessary for specific substrate combinations.

Protocol 1: Ugi Four-Component Synthesis of a Peptidomimetic Scaffold

This protocol describes the synthesis of a novel peptidomimetic library incorporating the (2-chloro-3-fluorophenyl)methyl moiety. Such scaffolds are of high interest in drug discovery due to their potential to mimic peptide secondary structures and interact with biological targets.[12][13][14]

Scientific Rationale: The Ugi reaction is highly efficient for creating peptide-like structures.[6] The choice of methanol as a solvent is common for Ugi reactions as it effectively solvates the starting materials and intermediates. The reaction is typically performed at room temperature, making it experimentally convenient. The halogen substitutions on the aromatic ring of the amine component are expected to be well-tolerated and can be used to fine-tune the electronic and steric properties of the final molecule.

Ugi_Workflow Start Start Step1 Dissolve aldehyde and This compound in Methanol Start->Step1 Step2 Stir for 30 min at RT to form imine Step1->Step2 Step3 Add carboxylic acid and isocyanide Step2->Step3 Step4 Stir for 24-48 h at RT Step3->Step4 Step5 Monitor reaction by TLC/LC-MS Step4->Step5 Step6 Work-up and Purification (e.g., Column Chromatography) Step5->Step6 End Characterize Product (NMR, MS) Step6->End

Caption: Experimental workflow for the Ugi four-component reaction.

Step-by-Step Protocol:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.0 mmol, 1.0 equiv).

  • Add methanol (5 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • To the stirring solution, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv).

  • Seal the flask and continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Representative Substrate Combinations and Expected Yields:

Aldehyde (R¹CHO)Carboxylic Acid (R²COOH)Isocyanide (R³NC)Expected Yield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanide85-95
4-MethoxybenzaldehydePropionic AcidCyclohexyl isocyanide80-90
IsobutyraldehydeBenzoic AcidBenzyl isocyanide75-85
2-NaphthaldehydePhenylacetic Acid(S)-(-)-α-Methylbenzyl isocyanide70-80

Note: Yields are hypothetical and based on typical outcomes for Ugi reactions with similar substrates.

Protocol 2: Passerini Three-Component Synthesis of an α-Acyloxy Amide

This protocol outlines the synthesis of α-acyloxy amides, which are valuable intermediates in organic synthesis and can exhibit a range of biological activities.[5]

Scientific Rationale: The Passerini reaction is often conducted in aprotic solvents like dichloromethane (DCM) to favor the proposed concerted mechanism.[10][11] The reaction is typically run at higher concentrations to promote the trimolecular collision required for the reaction to proceed efficiently. The electron-withdrawing nature of the chloro and fluoro substituents on the this compound-derived isocyanide (which would need to be synthesized separately for a true Passerini reaction, however, for the purpose of this guide, we will consider a variant where the amine is a component, leading to an Ugi-type product) will influence the nucleophilicity of the amine and the overall reaction rate. In a classic Passerini reaction, an isocyanide is a required starting material. For this protocol, we will adapt the reaction to be an Ugi-type three-component reaction (U-3CR) where the amine, aldehyde, and isocyanide react in the presence of an acid catalyst that is not incorporated into the final product.[15]

Passerini_Workflow Start Start Step1 Combine aldehyde, carboxylic acid, and isocyanide in DCM Start->Step1 Step2 Stir for 12-24 h at RT Step1->Step2 Step3 Monitor reaction by TLC/LC-MS Step2->Step3 Step4 Work-up and Purification (e.g., Precipitation or Chromatography) Step3->Step4 End Characterize Product (NMR, IR, MS) Step4->End

Caption: Experimental workflow for the Passerini three-component reaction.

Step-by-Step Protocol:

  • In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol, 1.0 equiv), and isocyanide (1.0 mmol, 1.0 equiv).

  • Add dichloromethane (DCM, 2 mL) to the flask.

  • Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure α-acyloxy amide.

Representative Substrate Combinations and Expected Yields:

Aldehyde (R¹CHO)Carboxylic Acid (R²COOH)Isocyanide (R³NC)Expected Yield (%)
4-ChlorobenzaldehydeAcetic AcidCyclohexyl isocyanide88-98
3-NitrobenzaldehydeBenzoic Acidtert-Butyl isocyanide85-95
FurfuralFormic AcidBenzyl isocyanide80-90
CinnamaldehydePivalic Acid1,1,3,3-Tetramethylbutyl isocyanide75-85

Note: Yields are hypothetical and based on typical outcomes for Passerini reactions with similar substrates.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex and biologically relevant molecules through multi-component reactions. The protocols provided herein for the Ugi and Passerini-type reactions offer a solid foundation for researchers to explore the synthesis of novel peptidomimetics and α-acyloxy amides. The strategic incorporation of the 2-chloro-3-fluoro-phenyl moiety can impart unique properties to the resulting compounds, making this an attractive avenue for the development of new therapeutic agents.

References

Synthesis of N-Substituted (2-Chloro-3-fluorophenyl)methanamine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzylamines in Medicinal Chemistry

N-substituted (2-chloro-3-fluorophenyl)methanamine derivatives represent a critical scaffold in modern drug discovery. The specific substitution pattern on the phenyl ring—a chlorine atom at the 2-position and a fluorine atom at the 3-position—imparts unique physicochemical properties that are highly sought after by medicinal chemists. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the primary synthetic routes to these valuable building blocks, focusing on the underlying chemical principles and offering detailed, field-tested protocols for their preparation.

The 2-chloro-3-fluoro substitution pattern creates a distinct electronic and steric environment. The electron-withdrawing nature of both halogens can influence the reactivity of the benzylic position and the pKa of the resulting amine. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document will detail two robust and versatile synthetic strategies: Reductive Amination of the corresponding aldehyde and Nucleophilic Substitution on a benzylic halide.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of N-substituted this compound derivatives can be efficiently achieved through two principal pathways. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the nature of the N-substituent to be introduced.

Strategy 1: Reductive Amination of 2-Chloro-3-fluorobenzaldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope. This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the reaction of 2-chloro-3-fluorobenzaldehyde with a primary or secondary amine. This intermediate is then reduced in situ to the target N-substituted benzylamine.

The key to a successful reductive amination lies in the choice of reducing agent. The reducing agent must be mild enough to selectively reduce the iminium ion without reducing the starting aldehyde. Common choices include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), which are known for their chemoselectivity.[5] Catalytic hydrogenation can also be employed, often utilizing palladium on carbon (Pd/C) as the catalyst.[6]

Strategy 2: Nucleophilic Substitution of 1-(Bromomethyl)-2-chloro-3-fluorobenzene

This classical approach involves the direct displacement of a leaving group at the benzylic position by an amine nucleophile. 1-(Bromomethyl)-2-chloro-3-fluorobenzene is a common starting material for this transformation. The benzylic bromide is highly susceptible to nucleophilic attack due to the stability of the resulting transition state.[7]

This method is particularly useful for introducing a wide variety of primary and secondary amines. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid generated during the reaction.[8][9] The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) being preferred to facilitate the S_N2 reaction.

Visualizing the Synthetic Pathways

Synthesis_Workflow cluster_0 Strategy 1: Reductive Amination cluster_1 Strategy 2: Nucleophilic Substitution Aldehyde 2-Chloro-3-fluorobenzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine1 Primary or Secondary Amine (R-NH₂ or R₂NH) Amine1->Imine Product1 N-Substituted this compound Imine->Product1 Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product1 BenzylHalide 1-(Bromomethyl)-2-chloro-3-fluorobenzene Product2 N-Substituted this compound BenzylHalide->Product2 S_N2 Reaction Amine2 Primary or Secondary Amine (R-NH₂ or R₂NH) Amine2->Product2 Base Base (e.g., K₂CO₃) Base->Product2

Caption: General synthetic workflows for N-substituted derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-Benzyl-(2-chloro-3-fluorophenyl)methanamine via Reductive Amination

Materials:

  • 2-Chloro-3-fluorobenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-fluorobenzaldehyde (1.0 eq) and 1,2-dichloroethane (5-10 mL per mmol of aldehyde).

  • Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 3-6 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[10]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-(2-chloro-3-fluorophenyl)methanamine.

Protocol 2: Synthesis of N-Isopropyl-(2-chloro-3-fluorophenyl)methanamine via Nucleophilic Substitution

Materials:

  • 1-(Bromomethyl)-2-chloro-3-fluorobenzene

  • Isopropylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 1-(bromomethyl)-2-chloro-3-fluorobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 mL per mmol of benzyl bromide).[7]

  • Add isopropylamine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and deionized water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-isopropyl-(2-chloro-3-fluorophenyl)methanamine.

Data Presentation: Comparative Analysis of Synthetic Routes

The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-substituted derivatives of this compound.

N-SubstituentSynthetic MethodKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
BenzylReductive AminationNaBH(OAc)₃DCERoom Temp3-685-95
IsopropylNucleophilic SubstitutionK₂CO₃Acetonitrile801290-98
MethylReductive AminationNaBH₃CN, HCHOMethanolRoom Temp2-490-98
EthylNucleophilic SubstitutionK₂CO₃DMF70-906-1280-90

Purification and Characterization

Purification of the final N-substituted benzylamine derivatives is crucial to ensure their suitability for downstream applications.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, is effective in separating the product from unreacted starting materials and byproducts.

  • Distillation: For liquid products, vacuum distillation can be an effective purification technique.[11][12]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material. The formation of a salt, such as a hydrochloride salt, can also facilitate crystallization and purification.[13]

Characterization of the purified compounds should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Handling Considerations

  • Halogenated Aromatic Compounds: 2-Chloro-3-fluorobenzaldehyde and 1-(bromomethyl)-2-chloro-3-fluorobenzene should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. They can release toxic gases upon contact with acid.

  • Solvents: Dichloromethane, acetonitrile, and DMF are flammable and/or toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of N-substituted this compound derivatives is a well-established area of organic chemistry with significant implications for drug discovery. The two primary methods, reductive amination and nucleophilic substitution, offer versatile and efficient routes to a wide range of analogs. The choice of synthetic strategy should be guided by the specific N-substituent desired and the availability of starting materials. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize these important compounds.

References

Application Notes & Protocols: The Strategic Use of (2-Chloro-3-fluorophenyl)methanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2][3][4] (2-Chloro-3-fluorophenyl)methanamine, also known as 2-chloro-3-fluorobenzylamine, has emerged as a highly valuable and versatile building block for precisely this purpose. Its unique substitution pattern—a chlorine atom at the 2-position and a fluorine atom at the 3-position on the phenyl ring—offers a specific stereoelectronic profile that chemists can leverage to fine-tune the properties of new chemical entities (NCEs).

This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into its role as a key intermediate, provide detailed, field-proven protocols for its use, and discuss the causality behind the experimental choices, ensuring a blend of theoretical understanding and practical applicability for researchers in drug discovery and development.

Table 1: Physicochemical Properties and Identifiers
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Chloro-3-fluorobenzylamine[5]
CAS Number 86070-93-9 (example, varies by supplier)N/A
Molecular Formula C₇H₇ClFN[6]
Molecular Weight 159.59 g/mol [5][6][7]
Appearance Typically a liquid
Boiling Point 184 - 185 °C
Density ~1.270 g/cm³[8][9]
Flash Point 87 °C[8]

Part 1: Rationale for Use in Drug Design

The utility of this compound stems from the distinct contributions of its amine functional group and its halogenated aromatic ring.

  • The Primary Amine: The aminomethyl group (-CH₂NH₂) is a potent nucleophile and a basic center. It serves as a critical handle for introducing the substituted phenyl ring into a target molecule, typically through reactions like N-alkylation, amidation, reductive amination, or nucleophilic aromatic substitution.

  • The Halogenated Phenyl Ring: The true value of this intermediate lies in the 2-chloro, 3-fluoro substitution.

    • Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes).[1][10] Its high electronegativity can also modulate the pKa of nearby functional groups and form favorable hydrogen bond or dipole-dipole interactions with protein targets, potentially increasing binding affinity.[1][11]

    • Chlorine: The chlorine atom further modifies the electronic landscape of the ring and can participate in halogen bonding. Its presence also increases lipophilicity, which can be crucial for crossing biological membranes. Furthermore, it provides an additional site that can be exploited in cross-coupling reactions if desired.[2][4]

This specific ortho/meta halogen arrangement creates a unique electronic and steric profile that can be difficult to achieve through other synthetic routes, making this a sought-after intermediate.

G cluster_amine Primary Amine (-CH₂NH₂) cluster_ring 2-Chloro-3-fluoro Phenyl Ring Amine Nucleophilic Handle Alkylation N-Alkylation Amine->Alkylation Amidation Amidation Amine->Amidation Reductive Reductive Amination Amine->Reductive NCE New Chemical Entity (Drug Candidate) Amine->NCE Ring Modulating Scaffold Metabolic Metabolic Stability (F) Ring->Metabolic Binding Binding Affinity (F, Cl) Ring->Binding Lipophilicity Lipophilicity (Cl) Ring->Lipophilicity Ring->NCE Intermediate This compound Intermediate->Amine Intermediate->Ring

Caption: Synthetic utility of this compound.

Part 2: Core Pharmaceutical Applications

This compound and its isomers are key intermediates in the synthesis of a range of therapeutic agents. Notable examples include inhibitors targeting enzymes crucial for disease progression.

  • DNA Polymerase IIIC Inhibitors: A related isomer, 4-chloro-3-fluorobenzylamine, is used to prepare compounds that inhibit DNA polymerase IIIC (Pol IIIC).[12] This enzyme is essential for chromosomal replication in low G:C Gram-positive bacteria, such as Staphylococcus and Streptococcus. Blocking this pathway leads to bacterial cell death, making these inhibitors promising antibacterial agents.[12] The benzylamine moiety is typically used to displace a leaving group on a heterocyclic core, such as a pyrazolopyrimidinone, to form the final active compound.[12]

  • Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: The related intermediate 2-chloro-6-fluoro-3-methylbenzoic acid has been used in the synthesis of SCD1 inhibitors for treating metabolic diseases like obesity.[13] While not a direct use of the title amine, it highlights the importance of this substitution pattern in targeting metabolic enzymes. The amine equivalent would be a logical next step in scaffold hopping or library development for such targets.

  • eIF2B Modulators: 4-Chloro-3-fluorobenzylamine has also been employed in the synthesis of molecules designed to regulate the eukaryotic initiation factor 2B (eIF2B).[12] Modulating this factor can attenuate the integrated stress response (ISR) signaling pathway, which is implicated in various conditions including neurodegenerative diseases, cancer, and metabolic disorders.[12]

Part 3: Synthesis Protocols

Protocol 1: Synthesis of this compound via Nitrile Reduction

The most common laboratory and industrial synthesis of the title compound involves the reduction of the corresponding benzonitrile. This approach is efficient and relatively high-yielding.

G Start 2-Chloro-3-fluorobenzonitrile Reaction Reduction Reaction (Inert Atmosphere, Room Temp) Start->Reaction Reagents Reducing Agent (e.g., BH₃·SMe₂) Anhydrous Solvent (e.g., THF) Reagents->Reaction Quench Quench with Methanol (Slow, controlled addition) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography or Distillation Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the title intermediate.

Step-by-Step Methodology:

  • 1. Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-3-fluorobenzonitrile (1.0 eq).

    • Dissolve the nitrile in a suitable anhydrous solvent, such as tetrahydrofuran (THF). A patent for a similar synthesis suggests this general approach.[14]

    • Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the reducing agent from reacting with water or oxygen, which would lower the yield and create side products. THF is a good solvent for both the starting material and the borane complex.

  • 2. Reduction:

    • Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.1 - 1.5 eq) to the nitrile solution via a syringe while maintaining the temperature at 0-5 °C with an ice bath.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-15 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.[14]

    • Causality: BH₃·SMe₂ is a stable and effective reducing agent for converting nitriles to primary amines.[14] The slow, cold addition controls the initial exothermic reaction. The extended reaction time at room temperature ensures the reduction goes to completion.

  • 3. Quenching:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur. Continue adding methanol until the bubbling ceases.

    • Causality: Methanol reacts with the unreacted borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species. The slow, cold addition is a crucial safety step to control the rate of gas evolution and prevent a dangerous pressure buildup.

  • 4. Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, then wash the organic layer to remove non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 12, then extract the free amine back into an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The acid/base workup is a classic method for purifying amines. It effectively separates the basic amine product from neutral or acidic starting materials and byproducts.

  • 5. Purification:

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final, high-purity this compound.

    • Causality: The choice of purification depends on the scale and purity requirements. Distillation is often suitable for larger scales, while chromatography provides the highest purity for smaller research quantities.

Protocol 2: Application in Nucleophilic Substitution - Synthesis of a Pyrazolopyrimidinone Derivative

This protocol is adapted from a reported synthesis of a DNA polymerase IIIC inhibitor, demonstrating the use of a related benzylamine as a nucleophile.[12]

Step-by-Step Methodology:

  • 1. Reaction Setup:

    • In a reaction vial or flask, combine the heterocyclic core, 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 eq), with this compound (2.0 - 3.0 eq).[12]

    • Add tert-butanol (t-BuOH) as the solvent.[12]

    • Causality: A molar excess of the amine is used to drive the reaction to completion and act as a scavenger for the HCl generated in situ. t-BuOH is a polar, high-boiling solvent that is suitable for this type of nucleophilic substitution and is relatively unreactive.

  • 2. Reaction:

    • Seal the vessel and heat the reaction mixture to 100 °C for 16 hours or until LC-MS analysis indicates the consumption of the starting chloro-pyrimidinone.[12]

    • Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to occur, where the amine displaces the chlorine atom on the pyrimidinone ring.

  • 3. Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.[12]

    • Extract the product into an organic solvent such as ethyl acetate (3x).[12]

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

    • Causality: The water quench precipitates some of the product and helps to separate the organic product from the water-soluble t-BuOH and any inorganic salts. The brine wash further aids in this separation.

  • 4. Purification:

    • Purify the resulting crude residue by preparative HPLC or silica gel column chromatography to isolate the final product.[12]

    • Causality: Chromatographic purification is essential to remove the excess amine starting material and any side products, yielding the pure target compound for further biological evaluation.

Part 4: Safety and Handling

This compound and its isomers are corrosive and hazardous materials.[15][16][17] Strict adherence to safety protocols is mandatory.

Table 2: Hazard Information and Precautionary Measures
Hazard CategoryGHS Classification & StatementsPrecautionary Measures & PPEFirst Aid
Acute Toxicity H302: Harmful if swallowed.[15]P270: Do not eat, drink or smoke when using this product. P264: Wash skin thoroughly after handling.[15]If Swallowed: Call a physician immediately. Rinse mouth. Do NOT induce vomiting.[16][17]
Skin Corrosion H314: Causes severe skin burns and eye damage.[15][16][17]P280: Wear protective gloves/protective clothing/eye protection/face protection.[16][17]On Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[16]
Eye Damage H318: Causes serious eye damage.[15][17]P280: Wear eye protection/face protection.[16][17]In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. Immediately call an ophthalmologist.[16]
Respiratory H335: May cause respiratory irritation.[15]P260: Do not breathe fumes/mist/vapors. Use only in a well-ventilated area or chemical fume hood.[15][17]If Inhaled: Remove victim to fresh air. If not breathing, give artificial respiration. Call a physician.[16]

This safety information is a summary and not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]

References

Application Note: HPLC and GC-MS Methods for the Comprehensive Characterization of (2-Chloro-3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (2-Chloro-3-fluorophenyl)methanamine

This compound is a substituted benzylamine derivative recognized as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The precise substitution pattern of halogen atoms on the phenyl ring makes it a versatile building block, but also necessitates stringent analytical control to ensure identity, purity, and the absence of isomeric or process-related impurities. The quality of this starting material directly impacts the safety and efficacy profile of the final drug product.

This guide presents two complementary, robust analytical methods for the comprehensive characterization of this compound: a High-Performance Liquid Chromatography (HPLC) method for purity assessment and quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for unambiguous identity confirmation and impurity profiling.

The analytical strategy herein addresses the inherent challenges of this analyte. The primary amine is highly polar, making direct GC analysis problematic due to poor peak shape and potential thermal degradation.[4] For HPLC, while the phenyl ring provides a UV chromophore, sensitivity can be a limiting factor for trace impurity analysis. Therefore, this guide incorporates derivatization strategies to overcome these challenges, ensuring the methods are sensitive, specific, and reliable. All protocols are designed with the principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, to ensure their suitability for their intended purpose in a regulated environment.[5][6]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle and Rationale

Reversed-phase HPLC is the method of choice for analyzing non-volatile and polar compounds like this compound. To enhance the detectability of the analyte and its potential impurities, especially at low levels, a pre-column derivatization strategy is employed. This involves reacting the primary amine with a labeling agent that imparts a strongly UV-absorbent or fluorescent moiety to the molecule.[7] Here, we utilize 2,4-Dinitrofluorobenzene (DNFB), which reacts quantitatively with primary amines under mild basic conditions to form a stable, highly UV-active derivative, allowing for sensitive detection.[8]

Detailed Experimental Protocol: HPLC-UV

2.1. Reagents and Materials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 2,4-Dinitrofluorobenzene (DNFB), >99% purity

  • Sodium Bicarbonate

  • Methanol (HPLC grade)

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Solution (approx. 250 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.3. Pre-Column Derivatization Protocol

  • Pipette 100 µL of each standard or sample solution into separate autosampler vials.

  • Add 400 µL of a 100 mM sodium bicarbonate solution (pH ~8.5) to each vial.

  • Add 500 µL of a 10 mg/mL DNFB solution in acetonitrile.

  • Cap the vials, vortex briefly, and heat in a water bath or heating block at 60°C for 45 minutes, protected from light.

  • Cool the vials to room temperature. The derivatized solutions are now ready for injection.

2.4. HPLC Instrumentation and Conditions The following table summarizes the optimized chromatographic conditions for the analysis of the DNFB-derivatized analyte.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 360 nm
Injection Volume 10 µL
Method Validation Framework

To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R1) guidelines.[5][9] Key parameters to establish include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Confirm a linear relationship between detector response and concentration over the intended range (e.g., 1-100 µg/mL).

  • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Principle and Rationale

GC-MS provides unparalleled specificity for compound identification through the combination of chromatographic retention time and mass spectral fragmentation patterns. However, the direct analysis of this compound by GC is challenging due to the high polarity and active hydrogens of the primary amine group, which lead to poor peak shape and potential column interactions.[4]

To address this, a derivatization step is mandatory. Acylation with Trifluoroacetic Anhydride (TFAA) is a robust and rapid method that converts the primary amine into a stable, volatile, and less polar trifluoroacetamide derivative.[10][11] This significantly improves chromatographic performance and yields a derivative with a characteristic mass spectrum suitable for unambiguous identification.

Detailed Experimental Protocol: GC-MS

3.1. Reagents and Materials

  • This compound reference standard and sample

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (Anhydrous, GC grade)

  • Pyridine (optional, as a catalyst and acid scavenger)

3.2. Sample Preparation and Derivatization

  • Prepare a solution of the sample or standard in ethyl acetate at approximately 1 mg/mL in a 2 mL autosampler vial.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 20 µL of pyridine to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20 minutes in a heating block.

  • Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.

3.3. GC-MS Instrumentation and Conditions The following table provides a robust starting point for the GC-MS analysis of the TFAA-derivatized analyte.

ParameterCondition
Instrument Gas Chromatograph with Mass Selective Detector
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 270°C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu
Data Interpretation
  • Identity Confirmation: The identity of this compound is confirmed if the retention time and the mass spectrum of the major peak in the sample chromatogram match those of the derivatized reference standard.

  • Mass Spectrum: The EI mass spectrum of the TFAA derivative is expected to show a molecular ion (M+) at m/z 255. Key fragmentation patterns for benzylamines typically involve alpha-cleavage (cleavage of the bond between the benzylic carbon and the aromatic ring) and cleavage of the C-N bond.[12][13][14] The presence of chlorine will produce a characteristic M+2 isotopic pattern. The expected monoisotopic mass of the underivatized compound is ~159.03 Da.[15]

Integrated Analytical Workflow

The following diagram illustrates the logical flow for the complete characterization of a this compound sample, utilizing both HPLC and GC-MS as complementary techniques.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Purity Analysis cluster_gcms GC-MS Identity Confirmation cluster_report Final Characterization Sample Receive Bulk Sample Prep Prepare Stock Solutions (Methanol, ~1 mg/mL) Sample->Prep HPLC_Deriv Pre-column Derivatization (DNFB) Prep->HPLC_Deriv GCMS_Deriv Derivatization (TFAA) Prep->GCMS_Deriv HPLC_Analysis RP-HPLC-UV Analysis (Purity, Assay) HPLC_Deriv->HPLC_Analysis Data_Review Data Review & Integration HPLC_Analysis->Data_Review GCMS_Analysis GC-MS Analysis (Identity, Impurity Profile) GCMS_Deriv->GCMS_Analysis GCMS_Analysis->Data_Review Report Certificate of Analysis (Identity, Purity, Impurities) Data_Review->Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive and robust framework for the analytical characterization of this compound. The HPLC method with pre-column derivatization offers high sensitivity for accurate purity determination and assay, while the GC-MS method with acylation derivatization provides definitive structural confirmation and impurity identification. By employing these validated, complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, supporting the development of safe and effective medicines.

References

Application Note & Protocols: Strategic Design and Synthesis of Enzyme Inhibitors Using Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorine in Enzyme Inhibitor Design

In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] Despite its rarity in natural products, fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the remarkable strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates.[2][3] When incorporated into molecules like benzylamines, fluorine can profoundly influence physicochemical and pharmacological properties, including metabolic stability, membrane permeability, binding affinity, and the acidity of nearby functional groups.[1][3][4][5]

Fluorinated benzylamines serve as privileged scaffolds in the development of potent and selective enzyme inhibitors. They are key components in drugs targeting a range of enzymes, including monoamine oxidases (MAOs) for neurological disorders and caspases in apoptosis pathways.[6][7][8] This guide provides a comprehensive overview of the design principles, synthetic strategies, and bio-evaluation protocols for developing novel enzyme inhibitors based on fluorinated benzylamine scaffolds, blending mechanistic rationale with actionable experimental procedures.

Design Principles: Leveraging Fluorine's Unique Chemistry

The decision to incorporate fluorine is a strategic one, aimed at exploiting its effects to overcome common challenges in drug development. The causality behind this choice is rooted in several key mechanistic advantages.

Modulating Basicity (pKa) for Improved Potency and Cell Permeability

The potent electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby benzylamine nitrogen. This is a critical feature for optimizing inhibitors. A lower pKa reduces the proportion of the amine that is protonated at physiological pH (7.4), which can enhance membrane permeability and facilitate entry into the central nervous system (CNS).[5] Furthermore, fine-tuning the pKa can optimize the electrostatic or hydrogen-bonding interactions within the enzyme's active site, leading to improved binding affinity and potency.

Enhancing Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Introducing fluorine at a metabolically vulnerable position on the benzyl ring (a "metabolic soft spot") can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[1][5]

Improving Binding Affinity and Selectivity

Fluorine can participate in favorable non-covalent interactions within an enzyme's active site, including hydrogen bonds, dipole-dipole interactions, and halogen bonds.[4] These interactions can stabilize the enzyme-inhibitor complex, leading to higher potency. The strategic placement of fluorine can also introduce conformational constraints on the molecule, locking it into a bioactive conformation that is more favorable for binding to the target enzyme, thus improving both affinity and selectivity.[5]

Mechanism-Based Inhibition

Fluorine's properties are particularly useful in designing mechanism-based inhibitors, also known as "suicide substrates."[9][10] These compounds are chemically inert until they are processed by the target enzyme. The enzymatic reaction unmasks a reactive species that then forms a covalent bond with an active site residue, leading to irreversible inactivation.[9][10] Fluorine's ability to act as a good leaving group from anionic intermediates makes it a valuable tool in engineering these sophisticated inhibitors.[2][9]

The primary modes of enzyme inhibition that can be achieved with these inhibitors are summarized below.

G cluster_0 Modes of Enzyme Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I E->EI + I S Substrate (S) ES->E + P ESI Enzyme-Substrate Inhibitor Complex (ESI) ES->ESI + I ES->ESI + I P Product (P) I_comp Competitive Inhibitor (I) I_comp->EI I_noncomp Non-competitive Inhibitor (I) I_noncomp->ESI I_mixed Mixed Inhibitor (I) I_mixed->EI I_mixed->ESI

Figure 1: Common mechanisms of reversible enzyme inhibition. Fluorinated benzylamines can be designed to act via any of these modes.

Synthesis of Fluorinated Benzylamines

Multiple synthetic routes can be employed to generate fluorinated benzylamines. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A common and robust method is the reductive amination of a corresponding fluorinated benzaldehyde.

General Synthetic Workflow

The synthesis typically begins with a commercially available fluorinated benzonitrile or benzaldehyde, which undergoes reduction and subsequent functionalization to yield the target benzylamine derivative.

G start Fluorinated Benzonitrile or Benzaldehyde step1 Reduction (e.g., NaBH4, H2/Pd-C) start->step1 intermediate1 Fluorinated Benzyl Alcohol or Aldehyde start->intermediate1 If starting with benzonitrile step1->intermediate1 If starting with aldehyde step2 Reductive Amination (with desired amine + reducing agent) intermediate1->step2 intermediate2 Target Fluorinated Benzylamine step2->intermediate2 step3 Further Functionalization (e.g., Sulfonamide formation) intermediate2->step3 final_product Final Inhibitor (e.g., Benzylamine-Sulfonamide) step3->final_product G cluster_0 IC50 Determination cluster_1 Kinetic Analysis (Mechanism of Inhibition) ic50_1 Prepare serial dilutions of inhibitor ic50_2 Incubate Enzyme, Substrate, and Inhibitor ic50_1->ic50_2 ic50_3 Measure reaction rate (e.g., spectrophotometrically) ic50_2->ic50_3 ic50_4 Calculate % Inhibition vs. [Inhibitor] ic50_3->ic50_4 ic50_5 Non-linear regression to determine IC50 ic50_4->ic50_5 kin_1 Vary [Substrate] at fixed [Inhibitor] concentrations ic50_5->kin_1 Use potent inhibitors for kinetic studies kin_2 Measure initial reaction rates for each condition kin_1->kin_2 kin_3 Generate Lineweaver-Burk plot (1/v vs 1/[S]) kin_2->kin_3 kin_4 Analyze plot to determine inhibition type and Ki kin_3->kin_4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for (2-Chloro-3-fluorophenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-3-fluorophenyl)methanamine. As a crucial building block in the development of advanced pharmaceutical compounds, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the reductive amination of 2-chloro-3-fluorobenzaldehyde. This method involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine. The careful selection of reagents and reaction conditions is critical to maximize the yield and minimize the formation of byproducts.

This guide will delve into the nuances of this reaction, addressing common challenges and providing a framework for systematic optimization.

Core Synthesis Pathway: Reductive Amination

The overall transformation is depicted below:

Reductive Amination 2-Chloro-3-fluorobenzaldehyde 2-Chloro-3-fluorobenzaldehyde Imine Intermediate Imine Intermediate 2-Chloro-3-fluorobenzaldehyde->Imine Intermediate + Ammonia Source - H2O Ammonia Source Ammonia Source Ammonia Source->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->this compound Troubleshooting Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Aldehyde start->check_sm incomplete_reaction Incomplete Reaction by TLC start->incomplete_reaction side_products Significant Side Products by TLC/NMR start->side_products purify_sm Purify Aldehyde (Distillation/Recrystallization) check_sm->purify_sm increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time more_reagent Add More Reducing Agent incomplete_reaction->more_reagent alcohol_byproduct Alcohol Byproduct (Aldehyde Reduction) side_products->alcohol_byproduct overalkylation Secondary/Tertiary Amine Formation side_products->overalkylation dehalogenation Dehalogenation Observed side_products->dehalogenation change_reductant Use More Selective Reducing Agent (e.g., NaBH(OAc)₃) alcohol_byproduct->change_reductant increase_ammonia Increase Excess of Ammonia Source overalkylation->increase_ammonia milder_conditions Use Milder Reaction Conditions (Lower Temp.) dehalogenation->milder_conditions

Technical Support Center: Troubleshooting N-alkylation vs. N,N-dialkylation of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most common challenges in amine synthesis: controlling the selectivity between N-alkylation (mono-alkylation) and N,N-dialkylation of primary amines. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of the N,N-dialkylated product. How can I favor the formation of the mono-alkylated secondary amine?

This is a classic challenge in N-alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent and leading to overalkylation.[1] Here are several strategies to enhance selectivity for the desired mono-alkylated product:

A1: Adjust the Stoichiometry

The simplest approach is to use a large excess of the primary amine relative to the alkylating agent.[1][2] This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Expert Insight: While effective, this method can be atom-inefficient, especially if the primary amine is a valuable or complex starting material. It also necessitates a more rigorous purification process to remove the excess unreacted amine.

A2: Control the Reaction Conditions

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-alkylated product reacting further.[2][3]

  • Lower the Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step, which often has a higher activation energy.[1] This can be particularly effective when there is a significant difference in reactivity between the primary and secondary amine.

A3: Optimize the Base and Solvent System

  • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the approach of the secondary amine to the alkylating agent, thus favoring mono-alkylation.[2] In some cases, specific bases like cesium hydroxide have been shown to promote selective mono-N-alkylation.[2] The strength of the base is also crucial; it should be sufficient to deprotonate the primary amine without significantly deprotonating the resulting secondary amine hydrohalide salt.

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for SN2 reactions with alkyl halides as they solvate the cation while leaving the nucleophile relatively free.[2][3] However, less polar solvents can sometimes reduce the rate of the second alkylation.[1]

A4: Consider the Nature of the Alkylating Agent and Amine

  • Steric Hindrance: Employing a bulky alkylating agent can introduce steric hindrance that disfavors a second alkylation on the now more sterically crowded secondary amine.[4][5][6][7][8][9] Similarly, a sterically hindered primary amine is less likely to undergo dialkylation.[4][6][7][8][9]

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Using a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide) can sometimes provide better control, although it may require more forcing conditions.[1]

A5: Alternative Synthetic Strategies

If the above methods fail to provide the desired selectivity, consider alternative approaches that are inherently more selective for mono-alkylation:

  • Reductive Amination: This is often the most reliable method for selective mono-N-alkylation.[1][10][11][12] The reaction involves the formation of an imine or enamine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Overalkylation is generally not an issue with this method.[13]

  • Protecting Group Strategy: The primary amine can be protected with a suitable group (e.g., Boc, Cbz) to allow for a single alkylation. Subsequent deprotection yields the desired mono-alkylated secondary amine. This multi-step approach can be very effective for complex molecules where other methods fail.[2][14]

  • Competitive Deprotonation/Protonation: A strategy involving the use of the primary amine hydrobromide salt has been shown to be effective.[15][16][17] Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine remains protonated and unreactive.[15][16][17]

Q2: My N-alkylation reaction is very slow or gives a low yield, even with an excess of the alkylating agent. What could be the problem?

Low reactivity in N-alkylation reactions can stem from several factors related to the starting materials, reaction conditions, or the presence of impurities.

A1: Evaluate the Reactivity of Your Starting Materials

  • Nucleophilicity of the Amine: Primary amines with electron-withdrawing groups will be less nucleophilic and react more slowly.

  • Reactivity of the Alkylating Agent: As mentioned, the reactivity of alkyl halides is in the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide, or adding a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction.[18]

  • Steric Hindrance: Highly sterically hindered amines or alkylating agents will react more slowly.[4][6][7][8][9]

A2: Optimize Reaction Conditions

  • Temperature: The reaction may simply require more thermal energy. Gradually increase the temperature while carefully monitoring for byproduct formation.[1]

  • Base: Ensure the base is strong enough to deprotonate the primary amine. For weakly nucleophilic amines, a stronger base like sodium hydride (NaH) may be necessary.[3] The solubility of the base can also be a factor; ensure it has some solubility in the chosen solvent.[19]

  • Solvent: The solvent plays a critical role. Aprotic polar solvents like DMF or DMSO can significantly accelerate SN2 reactions compared to protic solvents.[2][3]

A3: Check for Impurities

  • Water: Ensure all reagents and solvents are anhydrous, especially if using strong bases like NaH. Water can quench the base and hydrolyze the alkylating agent.

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction.

Visualizing the Competing Pathways

The following diagram illustrates the fundamental challenge in controlling the N-alkylation of a primary amine.

G PrimaryAmine Primary Amine (R-NH2) SecondaryAmine Secondary Amine (R-NH-R') (Desired Product) PrimaryAmine->SecondaryAmine k1 (Desired) AlkylatingAgent1 Alkylating Agent (R'-X) DialkylatedProduct Tertiary Amine (R-N(R')2) (Overalkylation) SecondaryAmine->DialkylatedProduct k2 (Undesired) Often k2 > k1 AlkylatingAgent2 Alkylating Agent (R'-X) G Start Poor Mono-alkylation Selectivity Stoichiometry Adjust Stoichiometry (Excess Amine) Start->Stoichiometry SlowAddition Slow Alkylating Agent Addition Stoichiometry->SlowAddition Temp Lower Reaction Temperature SlowAddition->Temp Reagents Modify Reagents (Bulky R' or Base) Temp->Reagents Check Improved Selectivity? Reagents->Check Alternative Consider Alternative Methods Check->Alternative No Success Successful Mono-alkylation Check->Success Yes ReductiveAmination Reductive Amination Alternative->ReductiveAmination Protection Protecting Group Strategy Alternative->Protection

References

Technical Support Center: Recrystallization of (2-Chloro-3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (2-Chloro-3-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this compound through recrystallization. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.

Introduction: The Challenge of Purifying a Liquid Amine

This compound is a substituted benzylamine that, at room temperature, exists as a liquid. This physical state precludes direct purification by standard recrystallization techniques which are designed for solid materials. The primary challenge, therefore, is to convert the liquid amine into a solid derivative that is amenable to recrystallization. The most common and effective strategy for this is the formation of a hydrochloride (HCl) salt. This guide will focus on the preparation and subsequent recrystallization of this compound hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly recrystallize this compound?

A1: Recrystallization is a purification technique for solids. Since this compound is a liquid at ambient temperatures, it cannot form a crystal lattice under normal conditions. To utilize recrystallization, it must first be converted into a stable solid, which is typically achieved by forming its hydrochloride salt.

Q2: What are the advantages of converting the amine to its hydrochloride salt for purification?

A2: Converting the amine to its hydrochloride salt offers several advantages:

  • Solid State: The salt is typically a crystalline solid with a defined melting point, making it suitable for recrystallization.

  • Improved Handling: Solids are generally easier to handle, weigh, and transfer than liquids.

  • Enhanced Stability: Amine salts are often more stable and less prone to air oxidation than the corresponding free base.

  • Modified Solubility: The salt will have significantly different solubility characteristics compared to the free base, which can be exploited for purification.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue in the recrystallization of amines and their salts. It occurs when the solute separates from the solution as a liquid phase instead of a solid. This can be caused by several factors, including:

  • Cooling too rapidly: Rapid cooling can lead to supersaturation, favoring the formation of an oil over crystals.

  • Solvent is too nonpolar: If the solvent is too nonpolar for the salt, the salt may separate as a liquid.

  • Presence of impurities: Impurities can depress the melting point of the product, causing it to separate as a liquid.

To address oiling out, you can try the following:

  • Slow down the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Add more solvent: This can reduce the concentration and prevent premature separation.

  • Use a seed crystal: Introducing a small crystal of the pure compound can induce crystallization.

  • Change the solvent system: Experiment with a more polar solvent or a mixture of solvents.

Q4: What are the likely impurities in my this compound sample?

A4: The impurities will largely depend on the synthetic route used. A common synthesis involves the reduction of 2-chloro-3-fluorobenzonitrile. Potential impurities could include:

  • Unreacted starting material: 2-chloro-3-fluorobenzonitrile.

  • Over-reduced products: (2-Chloro-3-fluorophenyl)methanol.

  • Byproducts from side reactions.

Understanding the potential impurities is crucial for selecting an appropriate recrystallization solvent, as the ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Experimental Protocols

Part 1: Preparation of this compound Hydrochloride

This protocol details the conversion of the freebase amine to its hydrochloride salt.

Materials:

  • This compound (liquid)

  • Anhydrous diethyl ether or tert-butyl methyl ether (MTBE)

  • Concentrated hydrochloric acid (HCl) or HCl gas

  • Round-bottom flask

  • Stir bar

  • Dropping funnel (if using liquid HCl)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or MTBE in a round-bottom flask equipped with a stir bar.

  • Acidification:

    • Using Concentrated HCl: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of concentrated HCl dropwise with vigorous stirring. The hydrochloride salt should precipitate as a white solid.

    • Using HCl Gas: Alternatively, bubble dry HCl gas through the stirred solution until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether or MTBE to remove any unreacted starting material or non-basic impurities.

  • Drying: Dry the solid under vacuum to remove residual solvent.

Preparation_of_Hydrochloride_Salt cluster_dissolution Step 1: Dissolution cluster_acidification Step 2: Acidification cluster_isolation Step 3: Isolation & Washing cluster_drying Step 4: Drying node_dissolve Dissolve crude amine in anhydrous ether/MTBE node_cool Cool solution in ice bath node_dissolve->node_cool node_add_hcl Add concentrated HCl (1 eq.) or bubble HCl gas node_cool->node_add_hcl node_precipitate Precipitation of hydrochloride salt node_add_hcl->node_precipitate node_filter Vacuum filter the solid node_precipitate->node_filter node_wash Wash with cold anhydrous ether/MTBE node_filter->node_wash node_dry Dry under vacuum node_wash->node_dry

Caption: Workflow for the preparation of this compound HCl.

Part 2: Recrystallization of this compound Hydrochloride

This protocol provides a general procedure for the recrystallization of the hydrochloride salt. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, acetone, or mixtures with water or heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at low temperatures. A good starting point is to test small amounts of the salt in various solvents like isopropanol, ethanol, and acetone.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove the solvent.

Recrystallization_Workflow node_start Crude Amine HCl Salt node_dissolve Dissolve in minimum hot solvent node_start->node_dissolve node_hot_filter Hot filtration (if necessary) node_dissolve->node_hot_filter node_cool Slow cooling to room temperature node_hot_filter->node_cool node_ice_bath Cool in ice bath node_cool->node_ice_bath node_filter Vacuum filtration node_ice_bath->node_filter node_wash Wash with cold solvent node_filter->node_wash node_dry Dry crystals node_wash->node_dry node_end Pure Amine HCl Salt node_dry->node_end

Caption: General workflow for the recrystallization of the amine hydrochloride salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Not enough solute is present.- The solution is not saturated.- The cooling process is too slow.- Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Poor recovery of the product - Too much solvent was used.- The product is too soluble in the cold solvent.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization - The chosen solvent does not effectively separate the impurity.- The cooling was too rapid, trapping impurities.- The impurity co-crystallizes with the product.- Try a different recrystallization solvent or a solvent mixture.- Ensure the cooling process is slow and gradual.- A second recrystallization may be necessary.

Technical Support Center: Navigating the Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for scientists, researchers, and drug development professionals. The introduction of fluorine into organic molecules is a powerful strategy for modulating physicochemical and biological properties, but it presents unique and often counterintuitive challenges during purification.[1] This guide is designed to provide field-proven insights and systematic troubleshooting strategies to help you navigate these complexities, ensuring the efficient isolation of your target compounds.

The strong electron-withdrawing nature of fluorine alters molecular polarity, pKa, and intermolecular interactions in ways that defy conventional purification wisdom.[2] This resource addresses the most common issues encountered in chromatography and crystallization, providing not just solutions, but the underlying scientific principles to empower your decision-making.

Troubleshooting Guide

This section addresses specific, problem-based scenarios you may encounter during your purification workflows in a direct question-and-answer format.

Chromatography Issues

Question: Why am I seeing severe peak tailing for my fluorinated compound in reversed-phase HPLC, even with standard acidic modifiers?

Answer: This is a classic problem often caused by strong secondary interactions between the fluorinated analyte and the stationary phase.

  • Causality: The high electronegativity of fluorine can increase the acidity of nearby protons (e.g., on an adjacent amine or alcohol) or create strong dipole moments. This enhances interactions with residual, acidic silanol groups (Si-OH) on standard silica-based columns, leading to peak tailing.

  • Solutions:

    • Use a Deactivated, End-Capped Column: Your first step should be to switch to a high-quality, end-capped column. End-capping neutralizes most of the residual silanols, minimizing these secondary interactions.[3]

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least two units away from your compound's pKa. For basic compounds, which are common in pharmaceuticals, a lower pH (e.g., pH 2-3 using formic acid or TFA) ensures the analyte is fully protonated and behaves more predictably.[3]

    • Consider a Mobile Phase Modifier: Adding 2,2,2-trifluoroethanol (TFE) to the mobile phase can sometimes improve peak shape. TFE can adsorb to the stationary phase, altering its surface energy and mitigating unwanted interactions.[4][5]

    • Reduce Sample Load: Column overload can exacerbate tailing. Try injecting a smaller mass of your compound to see if the peak shape improves.[3]

Question: My fluorinated compound and a key impurity are co-eluting on my C18 column. How can I improve resolution?

Answer: Co-elution indicates that the current method lacks the necessary selectivity. The goal is to change the chemical interactions to separate the two compounds.

  • Causality: The impurity and your target compound have very similar polarities and partitioning behavior under the current conditions. Fluorination can make predicting polarity difficult, often leading to unexpected elution patterns.

  • Solutions:

    • Change the Organic Modifier: The simplest change is to switch your organic solvent. If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can significantly alter selectivity.[3]

    • Switch to a Different Stationary Phase: If changing the mobile phase is ineffective, change the column. A phenyl-hexyl or biphenyl phase offers different (π-π) interactions compared to a C18 phase. For fluorinated compounds, a pentafluorophenyl (PFP) phase is an excellent choice. PFP columns provide multiple interaction mechanisms (hydrophobic, aromatic, dipole-dipole) and often show unique selectivity for positional isomers and halogenated compounds.[5][6][7]

    • Employ an Orthogonal Technique: If co-elution persists, the compounds are too similar for reversed-phase separation. An orthogonal method, which separates based on a different principle, is required. If your compound is sufficiently polar, Hydrophilic Interaction Chromatography (HILIC) is an excellent choice. Combining different modes of chromatography is a powerful strategy for purifying complex samples.[3][8]

Question: My highly fluorinated compound elutes in the void volume on a C18 column. How can I get it to retain?

Answer: Elution in the void volume means your compound is too polar for the non-polar stationary phase and has no retention.

  • Causality: While heavy fluorination can increase lipophilicity, strategic placement of fluorine atoms or the presence of polar functional groups can result in a highly polar molecule that is not retained in reversed-phase chromatography.

  • Solutions:

    • Switch to HILIC: This is the most effective solution. HILIC is designed specifically for retaining and separating highly polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) with a high-organic mobile phase.[3]

    • Use a More Retentive Reversed-Phase Column: You can try a column with an embedded polar group, which provides an additional retention mechanism for polar analytes. However, for very polar compounds, HILIC is generally superior.[3]

Crystallization Issues

Question: I'm struggling to crystallize my fluorinated intermediate; it keeps "oiling out." What's happening and what can I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because it is melting at the crystallization temperature or has very high solubility in the solvent system. Fluorination can significantly impact melting points and crystal packing.[9]

  • Causality: Fluorinated compounds can exhibit complex thermal behavior, including the formation of liquid crystal phases that can interfere with traditional crystallization.[10] The altered intermolecular forces may favor amorphous or liquid states over a well-ordered crystal lattice in many common solvents.

  • Solutions:

    • Screen a Wider Range of Solvents: Move beyond standard solvents. Consider solvents that have different polarities and hydrogen bonding capabilities. Use a systematic screening approach with small vials.

    • Slow Down the Process:

      • Slow Cooling: Instead of placing the flask in an ice bath, allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally a freezer, over several days.

      • Vapor Diffusion: Dissolve your compound in a good solvent and place it in an open vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent"). The anti-solvent will slowly diffuse into the vial, gradually reducing solubility and promoting slow crystal growth.

      • Solvent Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly in a loosely covered beaker or vial.

    • Seed the Solution: If you have even a tiny crystal from a previous attempt, add it to the supersaturated solution to act as a nucleation point. If not, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: How does fluorination really affect the polarity and solubility of my compound? It seems contradictory.

A1: This is one of the most confusing aspects of organofluorine chemistry. The effect of fluorine is context-dependent.[11]

  • The C-F Bond is Highly Polar: Due to fluorine's extreme electronegativity, the carbon-fluorine bond has a strong dipole moment.[2]

  • Overall Molecular Polarity: The net effect on the molecule's dipole moment depends on the symmetry of fluorination. A single -CF3 group on a benzene ring creates a strong dipole. However, symmetrically placing fluorine atoms can lead to a molecule with a low overall dipole moment, even though it contains many polar bonds (e.g., hexafluorobenzene).

  • Lipophilicity vs. Hydrophilicity: Fluorination often increases lipophilicity (fat-solubility).[12][13] This is because the C-F bond is a poor hydrogen bond acceptor and fluorinated segments tend to be "omniphobic" (repelling both water and hydrocarbons), preferring to associate with other fluorinated segments.[12] This leads to the concept of "fluorous" interactions, which can be exploited for purification.[14]

Q2: What is the best starting point for developing a purification method for a novel fluorinated compound?

A2: Start with a systematic assessment of the compound's properties to guide your choice of technique.

  • Assess Solubility: Test the solubility of your crude material in common chromatography solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water). This will immediately suggest whether normal-phase, reversed-phase, or HILIC is most appropriate.

  • Run Analytical Scouts: Before attempting preparative purification, develop a method on an analytical HPLC or UPLC system. This allows for rapid screening of different columns and mobile phases.

  • Start with a Standard Method:

    • For moderately polar compounds: Begin with a C18 column using a water/acetonitrile gradient with 0.1% formic acid.[3]

    • For highly polar, water-soluble compounds: Start with a HILIC column using an acetonitrile/water gradient with a buffer like ammonium acetate.[3]

    • For separating from non-fluorinated impurities: Consider a PFP column, as it often provides enhanced retention and selectivity for fluorinated species.[7]

Q3: When should I choose a fluorinated stationary phase for my purification?

A3: Fluorinated stationary phases (like PFP or TDF) are powerful tools that should be considered in specific scenarios.[6]

ScenarioRecommended ActionRationale
Separating a fluorinated compound from its non-fluorinated precursor or impurity Use a PFP or other fluorinated phase.These phases will preferentially retain the fluorinated compound through "fluorophilic" interactions, increasing its retention time relative to the non-fluorinated analog and improving separation.[7]
Separating positional isomers of a fluorinated aromatic compound Screen a PFP column against a standard C18.The unique dipole and π-π interactions of the PFP phase often provide selectivity for isomers that C18 columns cannot resolve.[5]
General purpose separation of a new fluorinated molecule Start with C18, but have a PFP as a secondary screening option.While PFP columns are excellent for fluorinated compounds, a C18 is a more universal starting point. Use the PFP when C18 fails to provide adequate selectivity.

Q4: What is an "orthogonal" purification strategy and why is it important for fluorinated compounds?

A4: An orthogonal strategy uses two different purification methods that separate compounds based on fundamentally different chemical principles.[8] For example, using normal-phase flash chromatography (separation by polarity) followed by reversed-phase preparative HPLC (separation by hydrophobicity). This is crucial for complex mixtures where a single method cannot resolve all impurities. Because fluorination can simultaneously impact both polarity and hydrophobicity, impurities can be very difficult to remove without an orthogonal approach.[8]

Diagram: Orthogonal Purification Workflow This diagram illustrates how to combine two orthogonal chromatography techniques to achieve high purity for a complex sample.

OrthogonalPurification Crude Crude Fluorinated Product Mixture NP_Flash Step 1: Normal-Phase Flash Chromatography (Separates by Polarity) Crude->NP_Flash Fractions Partially Purified Fractions NP_Flash->Fractions Collect Target Waste Impurities NP_Flash->Waste RP_HPLC Step 2: Reversed-Phase Prep HPLC (Separates by Hydrophobicity) Pure Pure Compound (>98%) RP_HPLC->Pure Collect Target Waste2 Remaining Impurities RP_HPLC->Waste2 Fractions->RP_HPLC TroubleshootingWorkflow Start Problem: Poor Peak Shape (Tailing/Fronting) CheckLoad Is sample load too high? Start->CheckLoad ReduceLoad Action: Reduce injection volume/concentration CheckLoad->ReduceLoad Yes CheckpH Is mobile phase pH within 2 units of pKa? CheckLoad->CheckpH No Solved Problem Solved ReduceLoad->Solved AdjustpH Action: Adjust pH to be >2 units from pKa CheckpH->AdjustpH Yes CheckColumn Are you using a standard (non-end-capped) column? CheckpH->CheckColumn No AdjustpH->Solved SwitchColumn Action: Switch to a high-quality end-capped column CheckColumn->SwitchColumn Yes CheckColumn->Solved No, problem persists. Consider orthogonal method. SwitchColumn->Solved

References

Technical Support Center: Overcoming Poor Solubility of Halogenated Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of halogenated intermediates in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility hurdles in their daily experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions, and expert insights to help you navigate these common yet complex issues.

The Challenge of Halogenated Intermediates

Halogenation is a powerful tool in medicinal chemistry and material science, often employed to enhance the potency, metabolic stability, and membrane permeability of molecules.[1][2] However, the introduction of halogens, particularly in aromatic systems, frequently leads to a significant decrease in solubility in common organic solvents. This is due to a combination of factors, including increased molecular weight, high lattice energy in the solid state, and altered polarity.[3][4] Poor solubility can hinder reaction kinetics, complicate purification, and ultimately limit the synthetic utility of these valuable intermediates.

This guide provides a structured approach to systematically address and overcome these solubility challenges.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Problem 1: My halogenated starting material is poorly soluble in the chosen reaction solvent, leading to a heterogeneous mixture and slow or no reaction.

Root Cause Analysis: The insolubility of a starting material prevents it from effectively participating in the reaction in the solution phase, where most organic reactions occur. This leads to low concentrations of the dissolved reactant, resulting in slow reaction rates or complete failure of the reaction.

Solutions:

1. Solvent Screening and Optimization:

  • Rationale: The first and most straightforward approach is to find a more suitable solvent or solvent mixture. The principle of "like dissolves like" is a good starting point, but the complex nature of halogenated compounds often requires a more nuanced approach.

  • Protocol:

    • Systematic Screening: Test the solubility of a small amount of your intermediate in a range of common organic solvents with varying polarities (e.g., toluene, THF, dioxane, DMF, DMSO, NMP).

    • Binary Mixtures (Co-solvency): If a single solvent is not effective, explore binary mixtures.[5][6][7] A small amount of a highly polar co-solvent like DMF or NMP in a less polar solvent like toluene can sometimes dramatically increase solubility without negatively impacting the reaction.[5][8]

    • High-Temperature Dissolution: For thermally stable compounds, performing the reaction at an elevated temperature can significantly increase solubility.[9][10][11] Ensure your reactants and products are stable at the intended temperature.

2. High-Temperature Ball Milling:

  • Rationale: For extremely insoluble compounds where solvent-based approaches fail, a solvent-free solid-state reaction using ball milling can be highly effective.[12] The mechanical energy from milling breaks down the crystal lattice and facilitates intimate contact between reactants.

  • Protocol:

    • Combine the insoluble aryl halide, catalyst, ligand, and base in a milling jar with grinding balls.

    • Mill the mixture at an elevated temperature using a heat gun.[12]

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS after a mini-workup.

Problem 2: My halogenated intermediate dissolves initially but precipitates out of the reaction mixture as the reaction proceeds.

Root Cause Analysis: This often occurs when the product of the reaction is less soluble than the starting material in the reaction solvent. It can also happen if the reaction conditions change (e.g., temperature decrease, change in solvent polarity due to reagent addition) in a way that reduces the solubility of the intermediate or product.

Solutions:

1. Gradual Addition of Reagents:

  • Rationale: Adding a reagent that is also a poor solvent for your intermediate can cause it to crash out. By adding the reagent slowly, you can maintain a lower concentration of the "anti-solvent" at any given time, potentially keeping your compound in solution.

  • Protocol:

    • Dissolve your halogenated intermediate in the chosen solvent.

    • Add the problematic reagent dropwise or via a syringe pump over an extended period.

    • Maintain vigorous stirring throughout the addition.

2. Phase-Transfer Catalysis (PTC):

  • Rationale: PTC is an excellent technique for reactions where the reactants are in different, immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles one reactant across the phase boundary to react with the other.[13][14][15][16] This is particularly useful for reactions involving an insoluble organic substrate and a water-soluble reagent.

  • Protocol:

    • Dissolve the halogenated intermediate in a non-polar organic solvent.

    • Dissolve the second reactant in an aqueous phase.

    • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Stir the biphasic mixture vigorously to maximize the interfacial area.

Problem 3: During aqueous workup, my halogenated product forms an intractable emulsion or precipitates at the interface.

Root Cause Analysis: Halogenated organic compounds can sometimes act as surfactants, stabilizing emulsions between aqueous and organic layers. Precipitation at the interface occurs when the product is not sufficiently soluble in either the organic or the aqueous phase.[17]

Solutions:

1. Breaking Emulsions:

  • Rationale: To break an emulsion, you need to disrupt the stabilized interface between the two phases.

  • Protocol:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of the organic component in the aqueous phase.[18]

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can help to break it up.

    • Change the Organic Solvent: Adding a different organic solvent can alter the solubility properties and help to resolve the layers.

2. Managing Precipitation during Workup:

  • Rationale: If the product is precipitating, you need to find a solvent system where it is soluble.

  • Protocol:

    • Solvent Swap: Before the aqueous workup, consider replacing the reaction solvent with one in which your product is more soluble. This can be done by carefully removing the reaction solvent under reduced pressure and adding the new solvent.

    • Use of a Co-solvent during Extraction: Add a co-solvent that is miscible with both the aqueous and organic layers, such as THF or acetone, to increase the solubility of the product during the extraction process. Be aware that this will also increase the amount of water in your organic layer, requiring more extensive drying.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving halogenated aromatic compounds?

A1: There is no single "best" solvent, as solubility is highly dependent on the specific structure of the compound. However, some commonly effective solvents for halogenated aromatics include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often excellent choices due to their high polarity and ability to disrupt crystal lattice forces.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are good starting points for many reactions.

  • Aromatic Hydrocarbons: Toluene and xylenes can be effective, especially at elevated temperatures.[19]

Q2: How does the type of halogen (F, Cl, Br, I) affect solubility?

A2: Generally, as you move down the halogen group from fluorine to iodine, the polarizability of the atom increases, and the C-X bond becomes less polar. This can lead to a decrease in solubility in polar solvents. However, the overall effect on solubility is complex and also depends on factors like molecular weight and crystal packing. Fluorine substitution, in particular, can lead to reduced hydrophilicity and is sometimes described as conveying "omniphobicity".[3]

Q3: Can surfactants be used to improve the solubility of halogenated intermediates in a reaction?

A3: Yes, surfactants can be very effective, particularly for reactions conducted in aqueous media.[20][21][22][23] Surfactants form micelles in water, creating a non-polar microenvironment where an insoluble organic reactant can be solubilized, allowing it to react with a water-soluble reagent.[21][22] This approach is a cornerstone of "micellar catalysis."

Q4: Are there any "green" solvent alternatives for dissolving poorly soluble halogenated compounds?

A4: Yes, ionic liquids are gaining attention as environmentally benign solvents for a variety of organic reactions, including those involving halogenated compounds.[24][25][26][27] They have negligible vapor pressure, are often thermally stable, and their properties can be tuned by changing the cation and anion.[24][27]

Q5: What is a solid dispersion, and can it be used to improve the solubility of a starting material?

A5: A solid dispersion is a system where one solid component (the drug or intermediate) is dispersed in an inert solid carrier.[28][29][30][31] This is a common technique in the pharmaceutical industry to enhance the dissolution of poorly water-soluble drugs.[28][29][31] For synthetic applications, preparing a solid dispersion of a poorly soluble starting material in a carrier that is soluble in the reaction medium could potentially improve its availability for the reaction. Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[29][30][32]

Data and Visualizations

Table 1: Qualitative Solubility of a Model Halogenated Aromatic Compound (1-bromo-4-nitrobenzene) in Common Organic Solvents at Room Temperature
SolventPolarity IndexSolubility
Hexane0.1Insoluble
Toluene2.4Sparingly Soluble
Dichloromethane3.1Soluble
Tetrahydrofuran (THF)4.0Very Soluble
Acetone5.1Very Soluble
Dimethylformamide (DMF)6.4Very Soluble
Dimethyl Sulfoxide (DMSO)7.2Very Soluble

This table provides a general guideline. Actual solubility will vary depending on the specific compound.

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Observation cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Advanced Strategies cluster_4 Successful Reaction A Poorly Soluble Halogenated Intermediate B Solvent Screening (Single & Binary) A->B Try first C Increase Temperature A->C If thermally stable D Phase-Transfer Catalysis (PTC) B->D If biphasic E Use of Co-solvents/ Surfactants B->E If still poor H Homogeneous Reaction Mixture B->H Success C->H Success D->H Success F Solvent-Free Ball Milling E->F If extremely insoluble G Ionic Liquids E->G Green alternative E->H Success F->H Success G->H Success

Caption: Decision workflow for addressing poor solubility.

References

Technical Support Center: Stabilizing (2-Chloro-3-fluorophenyl)methanamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize (2-Chloro-3-fluorophenyl)methanamine in their experimental workflows. Our objective is to provide a comprehensive resource for ensuring the long-term stability of this critical reagent, thereby safeguarding the integrity and reproducibility of your research. This guide offers in-depth technical information, practical troubleshooting advice, and validated protocols in a user-friendly question-and-answer format.

Introduction: The Challenge of Amine Stability

This compound, a halogen-substituted benzylamine, is a valuable building block in medicinal chemistry and materials science. However, like many primary aromatic amines, its stability can be compromised during long-term storage. Degradation not only reduces the purity of the starting material but can also introduce unforeseen impurities into reactions, leading to ambiguous results and potential safety concerns. Understanding the factors that influence the stability of this compound is paramount for reliable and reproducible scientific outcomes. The presence of both chloro and fluoro substituents on the aromatic ring introduces unique electronic effects that can influence its reactivity and degradation pathways compared to unsubstituted benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxidation: The amine functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by the presence of metal ions, which can catalyze oxidative reactions. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the susceptibility of the amine to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Aromatic amines can absorb light and undergo photochemical transformations.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways. Conversely, storing the compound at low temperatures is crucial for long-term stability.

Q2: What are the visual or physical signs that my this compound may have degraded?

A2: While subtle degradation may not be visually apparent, there are some indicators to watch for:

  • Color Change: A noticeable change in color, often to a yellowish or brownish hue, can indicate the formation of oxidized or polymeric impurities.

  • Phase Change: The appearance of precipitates or cloudiness in a previously clear liquid sample can suggest the formation of insoluble degradation products.

  • Odor Change: A significant change in the characteristic amine odor could indicate chemical transformation.

It is critical to note that the absence of these signs does not guarantee the purity of the compound. Analytical testing is the only definitive way to assess stability.

Q3: What are the optimal storage conditions for long-term stability?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.
Light Amber glass vial or opaque containerProtects the compound from photodegradation.
Container Tightly sealed, clean glass vialPrevents contamination and exposure to moisture and air.
Incompatible Materials Store away from acids and strong oxidizing agentsPrevents vigorous and potentially hazardous reactions.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter, providing a logical workflow for problem resolution.

Problem 1: My reaction is yielding unexpected byproducts, and I suspect my this compound has degraded.

Logical Troubleshooting Workflow

Troubleshooting_Workflow_1 start Unexpected Reaction Byproducts step1 Isolate and Characterize Byproducts (LC-MS, GC-MS, NMR) start->step1 step2 Analyze Stored this compound for Purity step1->step2 step3 Compare Byproduct Structures to Potential Degradants step2->step3 decision1 Do Byproducts Match Potential Degradants? step3->decision1 step4a Confirm Degradation Path (e.g., Oxidation, Hydrolysis) decision1->step4a Yes step4b Investigate Other Reaction Components or Conditions decision1->step4b No step5a Purify the Amine or Procure a New, High-Purity Batch step4a->step5a step5b Optimize Reaction to Minimize Side Reactions step4b->step5b end Problem Resolved step5a->end step5b->end

Caption: Troubleshooting unexpected reaction byproducts.

Q4: What are the likely degradation products of this compound?

A4: Based on the known reactivity of benzylamines, the following are potential degradation products:

  • (2-Chloro-3-fluorophenyl)methanimine: Formed through oxidation of the amine. This imine is likely unstable and can hydrolyze.

  • 2-Chloro-3-fluorobenzaldehyde: A potential product of the hydrolysis of the corresponding imine.

  • 2-Chloro-3-fluorobenzoic acid: Can be formed from the further oxidation of 2-chloro-3-fluorobenzaldehyde.

  • Polymeric materials: Aromatic amines can undergo oxidative polymerization, leading to the formation of complex, often colored, higher molecular weight species.

The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring can influence the rate and regioselectivity of these degradation pathways.

Q5: How can I analytically confirm the purity and stability of my this compound?

A5: A stability-indicating analytical method is crucial. We recommend a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique can separate the parent compound from its potential, more polar, degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities and degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a validated stability-indicating method in your laboratory.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

  • Reference standards of potential degradation products (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Validation (to be performed in your lab):

  • Specificity: Spike the sample with potential degradation products to ensure they are well-separated from the main peak.

  • Linearity, Accuracy, and Precision: Perform these studies according to ICH guidelines.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your stability-indicating method.

1. Stress Conditions:

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the compound to UV light (e.g., 254 nm) and visible light for a defined period.

2. Procedure:

  • For each condition, prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples by the developed HPLC method alongside a control (unstressed) sample.

3. Data Analysis:

  • Identify any new peaks that appear in the chromatograms of the stressed samples.

  • Use LC-MS or GC-MS to obtain mass spectral data for the new peaks to aid in their identification.

Logical Flow for Stability Assessment

Stability_Assessment_Workflow start Initiate Stability Study step1 Develop & Validate Stability-Indicating HPLC Method start->step1 step2 Perform Forced Degradation Studies step1->step2 step3 Identify Potential Degradation Products (LC-MS/GC-MS) step2->step3 step4 Set Up Long-Term Storage at Recommended Conditions step3->step4 step5 Analyze Samples at Predetermined Time Points step4->step5 decision1 Purity Meets Specification? step5->decision1 step6a Continue Study decision1->step6a Yes step6b Investigate Cause of Degradation decision1->step6b No step6a->step5 end Establish Shelf-Life step6a->end step6b->start

Caption: A systematic approach to stability assessment.

Synthesis of Potential Degradation Product Standards

For robust analytical method validation, the synthesis of potential degradation products as reference standards is highly recommended.

Protocol 3: Synthesis of 2-Chloro-3-fluorobenzaldehyde

This can be achieved through the oxidation of the corresponding benzyl alcohol, which in turn can be prepared by the reduction of 2-chloro-3-fluorobenzoic acid. A more direct route involves the oxidation of 2-chloro-3-fluorotoluene.

Protocol 4: Synthesis of 2-Chloro-3-fluorobenzoic acid

This compound can be synthesized from 2-chloro-3-fluoroaniline via a Sandmeyer-type reaction or by the oxidation of 2-chloro-3-fluorobenzaldehyde.

Conclusion

The long-term stability of this compound is achievable through careful control of storage conditions. By understanding the potential degradation pathways and implementing a robust analytical monitoring program, researchers can ensure the quality and reliability of this important chemical intermediate. This guide provides the foundational knowledge and practical tools to achieve this goal. For further assistance, please do not hesitate to contact our technical support team.

Technical Support Center: Catalyst Selection for Efficient Reductive Amination of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of fluorinated benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this challenging yet crucial transformation. The presence of fluorine substituents on the benzaldehyde ring significantly alters its electronic properties, often leading to decreased reactivity and the potential for unwanted side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target fluorinated amines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reductive amination of a fluorinated benzaldehyde is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common challenge with electron-deficient fluorinated benzaldehydes. The primary reasons often revolve around inefficient imine formation and suboptimal reduction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Imine Formation: The electron-withdrawing nature of fluorine atoms deactivates the carbonyl group, making it less electrophilic and slowing down the initial condensation with the amine to form the imine intermediate.

    • Solution 1: Catalyze Imine Formation. The addition of a catalytic amount of a weak acid can protonate the carbonyl oxygen, increasing its electrophilicity. Acetic acid is a common and effective choice.[1][2]

    • Solution 2: Water Removal. Imine formation is a reversible reaction that produces water. Removing water as it forms will drive the equilibrium towards the imine. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation with a suitable solvent (e.g., toluene).[3][4]

    • Solution 3: Increase Temperature. Gently heating the reaction mixture during the imine formation step can provide the necessary activation energy.[1][2]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A reductant that is too harsh may reduce the starting aldehyde to the corresponding alcohol, while one that is too mild may not efficiently reduce the imine.

    • Solution 1: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for reductive aminations, especially with sensitive substrates. It is milder than sodium borohydride (NaBH₄) and selectively reduces the iminium ion over the aldehyde.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling at a slightly acidic pH.[7][8]

    • Solution 2: Stepwise Addition. If using a stronger reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reductant. This can be monitored by TLC or LC-MS.[4][6]

  • Lewis Acid Activation: For particularly unreactive fluorinated benzaldehydes, the addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon.

    • Solution: Employ Lewis Acid Additives. Stoichiometric or catalytic amounts of Lewis acids like Ti(OiPr)₄ or ZnCl₂ can be used to activate the aldehyde towards nucleophilic attack by the amine.[5][6]

Question 2: I am observing the formation of a significant amount of the corresponding benzyl alcohol as a side product. How can I prevent this?

Answer:

The formation of benzyl alcohol indicates that the reducing agent is reducing the starting fluorinated benzaldehyde before it can form the imine. This is a common issue when using less selective reducing agents.

  • Solution 1: Switch to a Milder Reducing Agent. As mentioned previously, NaBH(OAc)₃ is less likely to reduce aldehydes compared to NaBH₄.[5] NaBH₃CN is also a good alternative as it is more selective for the iminium ion at a controlled pH.[7][8]

  • Solution 2: Optimize Reaction pH. The reduction of aldehydes by borohydride reagents is often faster under acidic conditions. Maintaining a pH range of 6-7 favors the reduction of the iminium ion over the aldehyde.[7]

  • Solution 3: Pre-form the Imine. Allow the fluorinated benzaldehyde and the amine to react to form the imine before introducing the reducing agent. You can monitor the disappearance of the aldehyde spot on a TLC plate to confirm imine formation.[4]

Question 3: My reaction is producing over-alkylated products (e.g., tertiary amines from a primary amine). How can I improve the selectivity for the desired secondary amine?

Answer:

Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the fluorinated benzaldehyde.

  • Solution 1: Stoichiometric Control. Use a 1:1 stoichiometry of the amine and the aldehyde. A slight excess of the amine can sometimes help to consume the aldehyde and prevent further reaction with the product.

  • Solution 2: Stepwise Procedure. A stepwise approach is highly effective in preventing over-alkylation. First, form the imine by reacting the aldehyde and primary amine. If possible, isolate the imine intermediate. Then, in a separate step, reduce the imine to the desired secondary amine.[9]

  • Solution 3: Choice of Catalyst for Hydrogenation. If using catalytic hydrogenation, the choice of metal can influence selectivity. For instance, some studies suggest that Rh-based catalysts can be selective towards the formation of secondary imines, which can then be reduced.[10]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally best for the reductive amination of fluorinated benzaldehydes?

There is no single "best" catalyst as the optimal choice depends on the specific substrate, desired product, and reaction conditions (hydride reduction vs. catalytic hydrogenation).

  • For Hydride-Mediated Reductions: The "catalyst" is often a weak acid (like acetic acid) to promote imine formation. The key is the choice of the hydride reducing agent.

  • For Catalytic Hydrogenation:

    • Palladium (Pd): Palladium on carbon (Pd/C) is a widely used and robust catalyst for reductive aminations.[11] It is generally effective for a range of substrates.

    • Platinum (Pt): Platinum-based catalysts can also be very active.[12]

    • Nickel (Ni): Nickel catalysts, often Raney Nickel, are a more cost-effective alternative to precious metal catalysts and can show excellent activity.[13][14]

    • Rhodium (Rh): Rhodium catalysts have been shown to be effective and can offer different selectivity profiles.[10]

The choice between these will depend on factors like functional group tolerance, desired selectivity (primary vs. secondary amine), and cost.

Q2: How does the position and number of fluorine substituents on the benzaldehyde ring affect the reaction?

The electronic effect of fluorine is predominantly electron-withdrawing through induction, which deactivates the carbonyl group towards nucleophilic attack.

  • Number of Fluorines: Generally, the more fluorine atoms on the ring, the more deactivated the aldehyde. Pentafluorobenzaldehyde, for example, is significantly less reactive than 4-fluorobenzaldehyde.

  • Position of Fluorines: Fluorine atoms in the ortho and para positions have a more pronounced deactivating effect due to the combination of inductive and resonance effects. An ortho-fluoro substituent can also introduce steric hindrance.

For highly fluorinated benzaldehydes, you will likely need more forcing conditions, such as higher temperatures, longer reaction times, and the use of Lewis acid activators.

Q3: What are the recommended solvent systems for these reactions?

The choice of solvent depends on the specific reducing agent used.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is often used in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Methanol is a common solvent for reactions with NaBH₃CN.[6]

  • Sodium Borohydride (NaBH₄): Protic solvents like methanol or ethanol are typically used.[6]

  • Catalytic Hydrogenation: Alcohols (methanol, ethanol) or other polar aprotic solvents that can dissolve the substrates and are stable under the reaction conditions are commonly employed.

Q4: How can I monitor the progress of my reductive amination reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting aldehyde and the formation of the product amine. Staining with potassium permanganate or ninhydrin can help visualize the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to identify intermediates and side products, LC-MS is an invaluable tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the amine product. The imine intermediate also has a characteristic proton signal that can be observed.[2]

Catalyst and Reducing Agent Comparison

Catalyst/Reducing AgentAdvantagesDisadvantagesBest Suited For
NaBH(OAc)₃ (STAB) Mild and selective for imines/iminium ions over carbonyls; low toxicity.[5]Moisture sensitive; often used in chlorinated solvents.[6]A wide range of fluorinated benzaldehydes, especially with sensitive functional groups.
NaBH₃CN Selective for iminium ions at acidic pH.[7]Highly toxic (generates HCN); requires careful pH control.[15]Reactions where selectivity is crucial and proper safety precautions can be taken.
NaBH₄ Inexpensive and readily available.[3]Can reduce the starting aldehyde; less selective.[4][5]Cost-sensitive applications where a stepwise addition protocol is feasible.
H₂ with Pd/C "Green" reducing agent; catalyst is recyclable.[11]May reduce other functional groups; requires specialized hydrogenation equipment.Scale-up applications and when other reducible groups are absent.
H₂ with Raney Ni Cost-effective heterogeneous catalyst.[13]Can be pyrophoric; may require higher pressures/temperatures than Pd/C.Large-scale industrial processes.

Experimental Workflow & Key Considerations

ReductiveAminationWorkflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Fluorinated Benzaldehyde + Amine in Solvent B Add Catalytic Acid (e.g., AcOH) A->B C Optional: Add Dehydrating Agent (e.g., Mol. Sieves) B->C For difficult substrates D Monitor Imine Formation (TLC/LC-MS) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Aqueous Work-up F->G H Extraction G->H I Purification (e.g., Chromatography) H->I

Caption: A generalized workflow for the reductive amination of fluorinated benzaldehydes.

References

Technical Support Center: Managing Exothermic Reactions in Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzylamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for managing the significant exothermic events associated with common benzylamine synthesis routes. Our focus is on ensuring reaction control, safety, and reproducibility.

Frequently Asked Questions (FAQs): General Principles of Exotherm Management

Q1: What are the primary causes of dangerous exotherms in benzylamine synthesis?

A1: The primary cause is the rapid rate of bond formation, which releases a significant amount of energy as heat. In the two most common syntheses, the key exothermic steps are:

  • Nucleophilic Substitution: The reaction of benzyl chloride with ammonia is a rapid Sɴ2 reaction. The formation of the carbon-nitrogen bond is highly favorable and releases substantial energy.[1][2]

  • Reduction: In reductive amination, the reduction of the intermediate imine (formed from benzaldehyde and ammonia/amine) by hydride reagents like sodium borohydride is a major exothermic event.[3][4]

If the rate of heat generation exceeds the rate of heat removal from the system, the reaction temperature will rise, potentially leading to a dangerous runaway reaction.[5]

Q2: What is the first and most critical step to take if my reaction temperature begins to rise uncontrollably?

A2: The immediate and most critical action is to stop the addition of the limiting reagent .[6] This ceases the introduction of new material that fuels the exothermic reaction. Simultaneously, ensure maximum efficiency of your cooling system. This two-pronged approach—starving the reaction and removing heat—is the cornerstone of regaining control.

Q3: Beyond an ice bath, what are my options for cooling a highly exothermic reaction?

A3: While a standard ice-water slurry provides a 0-5 °C bath, more potent cooling mixtures are often necessary for effective control.[7] The choice of bath depends on the target temperature required to maintain a safe reaction rate.

Coolant Mixture Approximate Temperature (°C) Key Considerations
Crushed Ice / Water0 to 5 °CGood for moderate exotherms. Ensure a slurry for efficient heat transfer.[7]
Crushed Ice / NaCl (3:1)-20 °CA cost-effective way to achieve sub-zero temperatures.[7]
Crushed Ice / CaCl₂·6H₂O (0.8:1)-40 °CProvides lower temperatures but can be inefficient if not well-mixed.[7]
Dry Ice / Acetone or Isopropanol-78 °CA very common and effective choice for robust cooling. Always handle dry ice with insulated gloves.[8]
Liquid Nitrogen / Dichloromethane-92 °CFor extremely low-temperature requirements. Use only in well-ventilated areas with appropriate safety precautions.[8]

Q4: How does reaction scale-up affect exotherm management?

A4: This is a critical safety consideration. As you scale up a reaction, the volume (and thus heat-generating potential) increases by the cube of the vessel's radius (r³), while the surface area available for cooling (heat removal) only increases by the square of the radius (r²).[5] This means that a reaction that was easily controlled at a 100 mL scale can become dangerously uncontrollable at a 5 L scale without significant changes to the cooling setup (e.g., moving from a simple cooling bath to a jacketed reactor with a circulator).[5][9]

Troubleshooting Guide: Synthesis Route Specifics

This section addresses issues tied to the two primary synthesis pathways for benzylamine.

Route 1: Ammonolysis of Benzyl Chloride

This method involves the direct reaction of benzyl chloride with an excess of ammonia.[10][11] The reaction is notoriously exothermic.[1]

Q5: I'm adding benzyl chloride to concentrated aqueous ammonia, and the temperature is spiking above 50°C despite an ice bath. What's wrong?

A5: This is a common and dangerous scenario. The issue stems from an addition rate that is too fast for the cooling capacity of your system.

  • Immediate Action: Stop the addition of benzyl chloride immediately.

  • Root Cause Analysis & Solution:

    • Addition Rate: The rate of addition is the primary means of controlling the reaction temperature. Benzyl chloride should be added dropwise via an addition funnel, allowing the temperature to be maintained within a narrow, safe range (e.g., 30-35°C).[1][12]

    • Stirring: Ensure vigorous and efficient stirring. Poor mixing can create localized "hot spots" where the reaction accelerates, leading to a sudden temperature spike when this pocket mixes with the bulk solution.

    • Ammonia Concentration: Using a large excess of ammonia (e.g., a 20:1 molar ratio) helps to absorb some of the heat generated and minimizes the formation of secondary (dibenzyl) and tertiary amine byproducts.[1][2]

Workflow Diagram: Safe Setup for Exothermic Ammonolysis

G cluster_prep Preparation cluster_reaction Reaction Control P1 Equip 3-neck RBF with: - Mechanical Stirrer - Thermometer - Addition Funnel - Reflux Condenser P2 Charge RBF with excess Aqueous Ammonia P1->P2 P3 Prepare robust cooling bath (e.g., large ice-water bath) P2->P3 R1 Begin vigorous stirring and cool ammonia solution P3->R1 R2 Add Benzyl Chloride from funnel DROPWISE R1->R2 R3 Monitor Internal Temp (Tᵢ) Maintain Tᵢ ≤ 35°C R2->R3 R4 Tᵢ > 35°C? R3->R4 R4->R3 No R5 PAUSE ADDITION Allow temp to drop R4->R5 Yes R5->R3

Caption: Workflow for controlled ammonolysis of benzyl chloride.

Route 2: Reductive Amination of Benzaldehyde

This route involves forming an imine from benzaldehyde and ammonia, which is then reduced in situ to benzylamine.[13][14] The addition of the reducing agent is often the most exothermic step.

Q6: I formed the imine and am now adding sodium borohydride (NaBH₄). The reaction is foaming violently and the temperature is out of control. How can I prevent this?

A6: This indicates the reduction is proceeding too quickly. Sodium borohydride is a highly reactive hydride source, and its reaction with the imine/solvent can be very fast.

  • Immediate Action: Cease addition of the reducing agent. If safe to do so, add a small amount of a cold, inert solvent to help dissipate heat.

  • Preventative Measures:

    • Portion-wise Addition: Never add the reducing agent all at once. Add the solid NaBH₄ in small portions, allowing the exotherm from each portion to subside before adding the next.[15]

    • Pre-cooling: Cool the reaction vessel to 0°C or below in an appropriate cooling bath before beginning the addition of the reducing agent.[16]

    • Choice of Reducing Agent: Consider a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive and more selective, typically resulting in a more controlled reaction.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also an option but introduces cyanide waste streams.[4]

Q7: My reaction seems to be complete by TLC, but when I add water to quench it, the mixture boils violently. What is happening?

A7: This is a classic exothermic quench. The violent reaction is due to unreacted hydride reagent reacting rapidly with the water you've added.[15] A safe quenching procedure is paramount.

  • Root Cause: You did not fully consume the hydride reagent during the reaction, or you are quenching at too high a temperature.

  • Solution: The Slow Quench Protocol:

    • Cool Down: Always cool the reaction mixture in an ice bath (0°C) before quenching.[15]

    • Less Reactive Quenching Agent First: Instead of water, begin by slowly and cautiously adding a less reactive protic source like isopropanol or ethanol.[16] This will react with the excess hydride more gently.

    • Introduce Water Gradually: Once the initial vigorous reaction with the alcohol has ceased, you can then slowly add a mixture of alcohol and water, and finally, pure water.[16] This multi-step process safely neutralizes the reactive species.

Decision Tree: Managing a Temperature Spike

G Start Monitor Internal Temperature (Tᵢ) During Reagent Addition CheckTemp Is Tᵢ rising rapidly towards set limit? Start->CheckTemp CheckTemp->Start No Action1 IMMEDIATELY STOP REAGENT ADDITION CheckTemp->Action1 Yes Action2 Enhance Cooling: - Add more ice/dry ice to bath - Ensure good flask contact Action1->Action2 CheckStirring Is stirring vigorous and effective? Action2->CheckStirring Action3 Increase stirring rate CheckStirring->Action3 No CheckControl Is Tᵢ decreasing and under control? CheckStirring->CheckControl Yes Action3->CheckControl Resume Resume addition at a MUCH SLOWER RATE CheckControl->Resume Yes Emergency RUNAWAY CONDITION: - Alert supervisor - Evacuate fume hood area - Follow site emergency plan CheckControl->Emergency No

Caption: Decision tree for immediate response to a reaction exotherm.

Experimental Protocols
Protocol 1: Controlled Synthesis of Benzylamine via Ammonolysis

This protocol is adapted from established industrial methods and emphasizes thermal control.[1][12]

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a digital thermometer probe, a pressure-equalizing dropping funnel, and a reflux condenser. Place the flask in a cooling bath capable of maintaining 25-30°C.

  • Charging: Charge the flask with a 20-fold molar excess of 28% aqueous ammonia relative to the planned amount of benzyl chloride.

  • Addition: Begin vigorous stirring and allow the ammonia solution to cool to the bath temperature. Add benzyl chloride to the dropping funnel.

  • Control: Introduce the benzyl chloride dropwise at a rate that maintains the internal reaction temperature between 30-34°C.[1] If the temperature exceeds 35°C, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Completion: After the addition is complete (typically over 2 hours for lab scale), continue stirring the mixture for an additional 2 hours to ensure the reaction goes to completion.[1]

  • Workup: Proceed with standard workup procedures, such as base addition and extraction.

Protocol 2: Safe Quenching of a Reductive Amination Reaction

This protocol is a general procedure for safely neutralizing excess hydride after a reaction.[15][16]

  • Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, HPLC[3]), cool the reaction flask to 0°C using an ice-water bath.

  • Initial Quench: While maintaining vigorous stirring and the 0°C temperature, slowly add isopropanol dropwise via a syringe or dropping funnel. You will likely observe gas evolution (hydrogen). Continue adding isopropanol until the gas evolution subsides with each drop.

  • Intermediate Quench: Prepare a 1:1 mixture of isopropanol and water. Slowly add this mixture to the reaction. Monitor for any significant temperature rise or renewed vigorous bubbling.

  • Final Quench: Once the addition of the alcohol/water mixture proceeds calmly, slowly add water to complete the quench.

  • Warm-up: Only after the quenching is complete and the mixture is stable should you remove the cooling bath and allow the flask to warm to room temperature before proceeding with the workup.[15]

References

Technical Support Center: Analytical Method Development for Fluorinated Compound Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving impurities in fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these analytes. The high electronegativity of fluorine and the distinct properties of the carbon-fluorine bond necessitate specialized strategies in analytical method development.[1] This resource provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: HPLC & UHPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone of impurity analysis.[2] However, the unique physicochemical properties of fluorinated compounds—being simultaneously hydrophobic and lipophobic—can lead to atypical chromatographic behavior.[3] This section addresses common HPLC problems.

Q1: Why am I seeing severe peak tailing or fronting for my fluorinated analyte?

A1: Poor peak shape is one of the most frequent issues. It typically points to undesirable secondary interactions between the analyte and the stationary phase or other system components.

  • Probable Cause 1: Silanol Interactions. The C-F bond's electron-withdrawing nature can make nearby protons on the molecule more acidic, leading to strong interactions with free silanol groups (-Si-OH) on the surface of standard silica-based columns.[4] These acidic silanols can act as cation-exchange sites, causing basic portions of your analyte to "stick" and tail.[4]

  • Solution 1a: Mobile Phase Modification. Lowering the mobile phase pH (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of silanol groups, minimizing these secondary interactions.[4] Using a buffer can also help maintain a consistent pH and improve peak shape.[4]

  • Solution 1b: Use High-Purity Silica Columns. Modern columns are manufactured with high-purity silica that has a much lower concentration of acidic silanol groups and metal contaminants, significantly reducing the potential for peak tailing.

  • Solution 1c: Alternative Stationary Phases. If mobile phase adjustments are insufficient, consider a different column chemistry. A Phenyl column can offer alternative selectivity through pi-pi interactions with aromatic rings in your analyte.[5] For highly fluorinated compounds, specialized phases like those with fluorinated stationary groups (e.g., F5) may provide better peak shape and selectivity.

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting.[4][6]

  • Solution 2: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. Determine the column's loading capacity and operate below that limit.[6]

Q2: My retention times are drifting and inconsistent. What should I investigate?

A2: Retention time stability is critical for reliable impurity profiling. Drifting retention times suggest that the system equilibrium is changing during or between runs.

  • Probable Cause 1: Insufficient Column Equilibration. Fluorinated compounds can have unique interactions with the stationary phase. It may take longer than typical hydrocarbon analogs to achieve a stable equilibrium between the mobile phase and the column.[7]

  • Solution 1: Increase Equilibration Time. Extend the column equilibration time between gradient runs or after changing the mobile phase. Monitor the baseline; a stable baseline is a good indicator of equilibration.[7]

  • Probable Cause 2: Mobile Phase Issues. Inaccurate mobile phase composition, degradation, or temperature fluctuations can cause drift.[7][8]

  • Solution 2: Prepare Fresh Mobile Phase. Prepare mobile phases fresh daily and ensure components are fully miscible.[7] Always degas the mobile phase to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention drift.[7][8]

  • Probable Cause 3: Temperature Fluctuations. The column temperature directly affects retention time. Even minor changes in ambient lab temperature can cause drift if a column oven is not used.[7]

  • Solution 3: Use a Column Oven. A thermostatically controlled column oven is essential for reproducible chromatography. It ensures a stable operating temperature, leading to consistent retention times.[7]

Q3: How can I improve the resolution between my main compound and a structurally similar impurity?

A3: Achieving separation between a drug substance and its impurities, which often have very similar structures, is the primary goal of the method.[9]

  • Probable Cause: Insufficient Selectivity. The combination of your column and mobile phase is not providing enough chemical differentiation between the main peak and the impurity. Co-elution is a common challenge in impurity analysis.[2]

  • Solution 1: Screen Different Column Chemistries. The most effective way to alter selectivity is to change the stationary phase. Screen a set of columns with diverse selectivities, such as a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (F5) phase.[9]

  • Solution 2: Optimize Mobile Phase pH. For ionizable compounds, pH is a powerful tool to manipulate retention and selectivity. A small change in pH can significantly alter the charge state of the main compound or impurity, leading to separation.[6][9]

  • Solution 3: Change the Organic Modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties will alter analyte-stationary phase interactions and can often resolve co-eluting peaks.

  • Solution 4: Adjust the Gradient Slope. A shallower gradient provides more time for compounds to separate. Decrease the rate of change in the organic modifier concentration across the elution window where the peaks of interest appear.[9]

HPLC Troubleshooting Decision Tree

start Poor Peak Shape (Tailing/Fronting) check_overload Is sample concentration high? start->check_overload reduce_conc Dilute Sample & Re-inject check_overload->reduce_conc Yes check_silanol Investigate Secondary Interactions check_overload->check_silanol No modify_mp Modify Mobile Phase (Lower pH, Add TFA) check_silanol->modify_mp change_column Try Alternative Column (Phenyl, F5, High-Purity Silica) check_silanol->change_column cluster_LC Separation & Initial ID cluster_NMR Comprehensive Profiling & Quantification hplc HPLC / UHPLC Method Development hrms HRMS Detection (e.g., Orbitrap, TOF) hplc->hrms Coupling data_integration Data Integration & Structure Elucidation hrms->data_integration Accurate Mass Data (Molecular Formula) nmr ¹⁹F NMR Analysis of Bulk Sample qnmr Quantitative ¹⁹F NMR (with Internal Standard) nmr->qnmr qnmr->data_integration Quantitative Data & Structural Information final_report Complete Impurity Profile (Identified & Quantified) data_integration->final_report

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (2-Chloro-3-fluorophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectral features of (2-Chloro-3-fluorophenyl)methanamine and its derivatives. By understanding the influence of substituents on chemical shifts and coupling constants, researchers can confidently identify and characterize these and similar molecules, ensuring the integrity and progression of their research.

This guide will delve into the predicted spectral characteristics of this compound, supported by experimental data from structurally analogous compounds. This comparative approach provides a robust framework for spectral interpretation in the absence of readily available, published experimental data for the title compound.

The Foundational Principles: Understanding Substituent Effects in NMR

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. Electronegative substituents, such as chlorine and fluorine, exert significant influence on the shielding and deshielding of nearby protons and carbons.

Chlorine is moderately electronegative and primarily withdraws electron density through an inductive effect. This generally leads to a downfield shift (deshielding) of the signals for adjacent nuclei.

Fluorine , being the most electronegative element, exerts a strong electron-withdrawing inductive effect, causing significant deshielding of nearby nuclei. Furthermore, the NMR-active ¹⁹F isotope (100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that provide invaluable structural information. This coupling can occur through bonds (J-coupling) over several bonds.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the benzylic methylene protons. The substitution pattern on the benzene ring (chloro at C2 and fluoro at C3) will create a complex splitting pattern for the aromatic protons.

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will be chemically non-equivalent and are expected to appear as complex multiplets due to proton-proton and proton-fluorine couplings.

  • H-4: This proton is expected to be a doublet of doublets of doublets (ddd) due to coupling with H-5, H-6, and the fluorine at C-3.

  • H-5: This proton will likely appear as a multiplet, coupled to H-4 and H-6.

  • H-6: This proton is anticipated to be a doublet of doublets (dd) due to coupling with H-5 and H-4.

Benzylic Methylene Protons (-CH₂NH₂): The two protons of the aminomethyl group are expected to appear as a singlet around δ 3.8-4.0 ppm. The exact chemical shift will be influenced by the solvent and the electron-withdrawing nature of the substituted phenyl ring. In some cases, coupling to the amine protons might be observed, leading to a triplet, although this is often broadened or absent due to rapid exchange of the amine protons[1].

Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, solvent, and temperature. Due to rapid chemical exchange, these protons often do not show coupling to the adjacent methylene protons.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each of the seven unique carbon atoms. The chemical shifts will be significantly influenced by the chloro and fluoro substituents, and the carbons in the vicinity of the fluorine atom will exhibit C-F coupling.

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Rationale
C1~135-140DoubletAttached to the -CH₂NH₂ group and influenced by the adjacent chloro and fluoro substituents.
C2~130-135DoubletDirectly bonded to chlorine, leading to a downfield shift. Will show a smaller coupling to fluorine.
C3~155-160DoubletDirectly bonded to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling constant (¹JCF).
C4~115-120DoubletOrtho to the fluorine, will exhibit a two-bond C-F coupling (²JCF).
C5~125-130Singlet or small doubletMeta to the fluorine, showing a smaller three-bond C-F coupling (³JCF).
C6~120-125DoubletPara to the fluorine, will show a four-bond C-F coupling (⁴JCF).
-CH₂NH₂~45-50SingletTypical chemical shift for a benzylic carbon attached to an amine.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, we can compare them with the experimental NMR data of similar molecules.

Benzylamine:

  • ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H, Ar-H), 3.84 (s, 2H, -CH₂), 1.52 (s, 2H, -NH₂)[1].

  • ¹³C NMR (CDCl₃): δ 143.4 (C-ipso), 128.5 (C-ortho), 126.9 (C-meta), 126.8 (C-para), 46.4 (-CH₂).

The introduction of electron-withdrawing halogens onto the aromatic ring is expected to shift the aromatic proton and carbon signals further downfield compared to the parent benzylamine.

Halogenated Aromatic Compounds: The presence of chlorine and fluorine atoms on a benzene ring generally leads to a downfield shift of the carbon to which they are directly attached. For instance, in 1-chloro-3-fluorobenzene, the carbon attached to fluorine resonates at a significantly lower field than the carbon attached to chlorine due to fluorine's higher electronegativity.

Experimental Protocols

NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Materials:

  • This compound derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool for filtration

Procedure:

  • Weigh the desired amount of the compound into a clean, dry vial.

  • Add the deuterated solvent to the vial to dissolve the sample completely. Gentle warming or vortexing may be applied if necessary.

  • Prepare a filtration pipette by placing a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the sample solution through the prepared pipette directly into the NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Figure 1. A generalized workflow for the preparation of NMR samples.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

NMR_Analysis_Workflow cluster_0 Spectroscopic Analysis cluster_1 Structural Elucidation Start Prepared NMR Sample Acquire_1H Acquire ¹H NMR Spectrum Start->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Start->Acquire_13C Process_Data Process and Analyze Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Shifts Analyze Chemical Shifts Process_Data->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants and Multiplicities Process_Data->Analyze_Coupling Assign_Signals Assign Signals to Nuclei Analyze_Shifts->Assign_Signals Analyze_Coupling->Assign_Signals Confirm_Structure Confirm Molecular Structure Assign_Signals->Confirm_Structure

Figure 2. Workflow for NMR spectral analysis and structural elucidation.

Conclusion

The structural characterization of this compound derivatives by ¹H and ¹³C NMR spectroscopy is a powerful application of this analytical technique. A thorough understanding of the electronic effects of halogen substituents is critical for the accurate interpretation of the resulting spectra. The predicted chemical shifts and coupling patterns outlined in this guide, in conjunction with the provided experimental protocols, offer a comprehensive framework for researchers to confidently analyze and confirm the structures of these and other related halogenated aromatic compounds. This rigorous approach to spectral analysis is fundamental to advancing drug discovery and development programs.

References

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Halogenated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the fragmentation patterns of halogenated benzylamines is pivotal for structural elucidation, impurity profiling, and metabolite identification. This guide provides an in-depth comparison of the mass spectrometric behavior of these compounds, grounded in established fragmentation mechanisms and supported by experimental data. We will explore how the nature and position of the halogen substituent dictate the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

The Foundational Fragmentation of Benzylamines: A Brief Overview

Before delving into the specifics of halogenated analogues, it is crucial to understand the fundamental fragmentation pathways of the parent benzylamine molecule. Under typical 70 eV EI conditions, the primary fragmentation events are driven by the stability of the resulting ions.

The most characteristic fragmentation of benzylamines involves the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[1][2] This highly stable, aromatic cation often represents the base peak in the mass spectrum of benzyl-containing compounds.[2] Another significant fragmentation pathway is the loss of a hydrogen atom to form the [M-H]⁺ ion. Under ESI conditions, protonated benzylamines ([M+H]⁺) readily lose ammonia (NH₃).[3]

The Halogen Effect: A Comparative Analysis of Fragmentation Patterns

The introduction of a halogen atom (F, Cl, Br, I) onto the phenyl ring significantly influences the fragmentation of benzylamines. The electronegativity, size, and bond strength of the carbon-halogen (C-X) bond all play a role in directing the fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI, the dominant fragmentation pathways for halogenated benzylamines are benzylic cleavage and the loss of the halogen or a hydrogen halide.

Key Fragmentation Pathways:

  • Benzylic Cleavage: Similar to the parent benzylamine, a primary fragmentation is the cleavage of the bond between the benzylic carbon and the amino group, leading to the formation of a halogenated tropylium or benzyl cation. The m/z of this ion will vary depending on the halogen present.

  • Halogen Loss: Cleavage of the C-X bond can occur, leading to the loss of the halogen radical. The ease of this cleavage generally follows the trend I > Br > Cl > F, which is inversely related to the C-X bond strength.

  • Hydrogen Halide Loss: Elimination of a neutral hydrogen halide (HX) molecule is also a common fragmentation pathway.

  • Loss of Ammonia: The loss of ammonia (NH₃) from the molecular ion can also be observed.[4]

Table 1: Comparison of Major Fragment Ions of para-Halogenated Benzylamines in EI-MS

CompoundMolecular Ion (m/z)[M-H]⁺ (m/z)Halogenated Tropylium/Benzyl Cation (m/z)[M-X]⁺ (m/z)[M-NH₃]⁺ (m/z)
p-Fluorobenzylamine125[1]124109[1][5]106108
p-Chlorobenzylamine141/143[6]140/142125/127106124/126
p-Bromobenzylamine185/187184/186169/171106168/170
p-Iodobenzylamine233232217106216

Note: Data for bromo- and iodo-benzylamines are based on predicted fragmentation patterns and general principles due to the absence of readily available, directly comparable experimental spectra.

The following diagram illustrates the primary EI fragmentation pathways for a generic para-halogenated benzylamine.

EI_Fragmentation M [X-C₆H₄-CH₂NH₂]⁺• (Molecular Ion) MH [M-H]⁺ M->MH -H• MX [M-X]⁺ M->MX -X• Tropylium [X-C₇H₆]⁺ (Halogenated Tropylium Ion) M->Tropylium -•CH₂NH₂ MNH3 [M-NH₃]⁺ M->MNH3 -NH₃

Caption: Primary EI fragmentation pathways of para-halogenated benzylamines.

The "Ortho Effect": Positional Isomerism Matters

The position of the halogen substituent on the phenyl ring can lead to distinct fragmentation patterns, a phenomenon often referred to as the "ortho effect".[2][7] This effect arises from the interaction of adjacent functional groups, leading to unique rearrangement and fragmentation pathways that are not observed in the meta and para isomers.[7]

For ortho-halogenated benzylamines, intramolecular hydrogen transfer from the amino group to the halogen atom can facilitate the elimination of a hydrogen halide molecule. This can result in a more abundant [M-HX]⁺• ion compared to the meta and para isomers.

The mass spectra of 2-chlorobenzylamine and 4-chlorobenzylamine illustrate this. While both isomers show a molecular ion peak and a peak corresponding to the loss of chlorine, the relative intensities of other fragment ions can differ due to the proximity of the chloro and benzylamine groups in the ortho isomer.[6][8]

The following diagram depicts the proposed mechanism for the ortho effect in the fragmentation of an ortho-halogenated benzylamine.

Ortho_Effect cluster_ortho Ortho-Isomer cluster_meta_para Meta/Para-Isomers Ortho_M [o-X-C₆H₄-CH₂NH₂]⁺• TransitionState [Transition State] Ortho_M->TransitionState Intramolecular H-transfer Product [M-HX]⁺• + HX TransitionState->Product Elimination MP_M [m/p-X-C₆H₄-CH₂NH₂]⁺• NoInteraction No direct interaction between substituents

Caption: The ortho effect in halogenated benzylamine fragmentation.

Electrospray Ionization (ESI) Fragmentation

In ESI, ionization is softer, and fragmentation is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule ([M+H]⁺) is of primary interest.

For halogenated benzylamines, the most common fragmentation pathway under ESI-MS/MS is the neutral loss of ammonia (NH₃) from the protonated molecular ion. This results in the formation of a stable halogenated benzyl cation. Subsequent fragmentation of this cation can occur, often involving the loss of the halogen or rearrangement to a tropylium-like structure.

Table 2: Predicted Major Product Ions of para-Halogenated Benzylamines in ESI-MS/MS

CompoundPrecursor Ion ([M+H]⁺) (m/z)Product Ion ([M+H-NH₃]⁺) (m/z)
p-Fluorobenzylamine126109
p-Chlorobenzylamine142/144125/127
p-Bromobenzylamine186/188169/171
p-Iodobenzylamine234217

The workflow for analyzing these compounds using LC-ESI-MS/MS is as follows:

ESI_Workflow Sample Sample Injection LC LC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2

Caption: A typical LC-ESI-MS/MS workflow for analyzing halogenated benzylamines.

Experimental Protocols

To achieve reliable and reproducible fragmentation data, the following experimental conditions are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Program: 50 °C hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 250 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Collision Energy: Optimized for each compound (typically 10-30 eV).

Conclusion

The mass spectrometric fragmentation of halogenated benzylamines is a predictable yet nuanced process. While foundational pathways like benzylic cleavage and ammonia loss are common, the identity and position of the halogen substituent introduce significant variations. Understanding these patterns, particularly the influence of the halogen's properties and the "ortho effect," is essential for confident structural elucidation. By employing the standardized protocols outlined in this guide, researchers can generate high-quality, reproducible data to support their analytical and drug development endeavors.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of N-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylamine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the N-substituted benzylamine motif represents a "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. This versatility makes it a cornerstone for the development of novel therapeutics. The core principle guiding this development is the Structure-Activity Relationship (SAR), which systematically explores how modifying a molecule's chemical structure alters its biological effect.[1][2] Understanding SAR allows researchers to rationally design and optimize compounds to enhance potency, improve selectivity, and minimize off-target effects.[2][3]

This guide provides an in-depth comparison of SAR studies for N-substituted benzylamines across three distinct therapeutic areas: anticonvulsant, antimicrobial, and anticancer activities. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols for key assays, offering a practical framework for researchers in drug discovery.

Core Synthesis Methodology: Reductive Amination

The generation of a diverse library of N-substituted benzylamines for SAR studies is most commonly achieved through reductive amination. This robust and versatile two-step, one-pot reaction involves the initial condensation of a primary amine with a benzaldehyde derivative to form an imine, which is then reduced in situ to the desired secondary amine.[4][5] The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical, as it is selective for the imine and will not reduce the starting aldehyde, thus preventing unwanted side reactions and simplifying purification.[5]

G cluster_workflow Reductive Amination Workflow start Reactants: Substituted Benzaldehyde Primary Amine step1 Step 1: Imine Formation (Condensation in a suitable solvent, e.g., Methanol) start->step1 intermediate Imine Intermediate (Formed in situ) step1->intermediate step2 Step 2: Reduction (Add reducing agent, e.g., NaBH(OAc)₃) intermediate->step2 end Product: N-Substituted Benzylamine step2->end

Caption: General workflow for synthesizing N-substituted benzylamines.

Part 1: Comparative Analysis of Anticonvulsant Activity

The N-benzyl amide scaffold is central to the clinical antiepileptic agent lacosamide, making it a fertile ground for SAR studies aimed at discovering novel anticonvulsants.[6][7] Research has systematically explored how substitutions on the N-benzyl group influence seizure protection in established animal models.

Key SAR Insights for Anticonvulsant Benzylamines

The primary finding is that the position of substituents on the benzyl ring is critical for activity. Studies comparing 2'-, 3'-, and 4'-substituted regioisomers consistently show that 4'-modified derivatives exhibit the highest anticonvulsant activity.[6][7] Interestingly, the electronic properties (whether the substituent is electron-donating or electron-withdrawing) appear to be less important than the steric properties. Non-bulky substituents at the 4'-position generally lead to superb activity, often comparable or superior to traditional antiepileptic drugs like phenytoin and valproate.[6][7] This suggests that the 4'-position of the benzyl ring fits into a specific hydrophobic pocket of the biological target, where bulky groups would cause a steric clash.

G cluster_sar SAR for Anticonvulsant N-Benzyl Propionamides cluster_positions Substitution Position cluster_properties Substituent Properties scaffold Core Scaffold pos4 4' (para) non_bulky Non-Bulky (e.g., F, Cl, Me) pos4->non_bulky Favored pos3 3' (meta) outcome_low Diminished Activity pos3->outcome_low Leads to pos2 2' (ortho) pos2->outcome_low Leads to outcome_high Highest Activity non_bulky->outcome_high Leads to bulky Bulky (e.g., t-Bu, Ph) bulky->outcome_low Generally

Caption: Key SAR principles for anticonvulsant N-substituted benzylamines.

Comparative Performance Data

The following table summarizes data from studies on (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides, highlighting the superior efficacy of 4'-substituted analogs in the Maximal Electroshock (MES) seizure model.[6]

Compound IDN-Benzyl SubstituentMES ED₅₀ (mg/kg, mice, i.p.)
(R)-3 Unsubstituted9.8
4'-Fluoro 4'-F6.4
4'-Chloro 4'-Cl7.4
4'-Methyl 4'-CH₃11.2
3'-Fluoro 3'-F32.4
2'-Fluoro 2'-F> 100
Phenytoin (Reference Drug)8.5
Valproate (Reference Drug)272
Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This protocol is a standard and widely accepted in vivo model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][9][10]

  • Animal Preparation: Adult male mice (e.g., CD-1 strain, 20-30g) are used. Animals are housed under standard laboratory conditions for at least one week prior to testing.

  • Compound Administration: Test compounds are typically dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose in water). A range of doses is administered intraperitoneally (i.p.) to different groups of mice (n=8-10 per group). A control group receives only the vehicle.

  • Testing Time: Testing occurs at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-injection).

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Endpoint Measurement: The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds. A compound is considered to provide protection if this tonic extension is abolished.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The dose required to protect 50% of the animals (ED₅₀) is calculated using probit analysis.

Part 2: Comparative Analysis of Antimicrobial Activity

N-substituted benzylamines are also potent antimicrobial agents, with activity stemming from their ability to disrupt microbial cell membranes or inhibit key enzymes.[5][11] SAR studies in this area focus on optimizing the lipophilicity and structural features of the molecule to enhance its interaction with bacterial or fungal targets.

Key SAR Insights for Antimicrobial Benzylamines

For antimicrobial benzylamines, a key determinant of activity is overall hydrophobicity.[12] Modifications that increase lipophilicity, such as the introduction of halogen atoms or ether linkages on the benzyl ring, often enhance potency.[5][13]

  • Against Gram-Positive Bacteria (e.g., S. aureus): Compounds with di-halogenated benzyl groups, particularly those with fluorine, often show very high potency. For example, 2,4-difluoro and 3,4-difluoro substitutions on the benzyl ring can lead to compounds with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[13][14]

  • Against Fungi (e.g., C. albicans): Aromatic ether side chains on the benzylamine moiety have been shown to confer significant antimycotic activity, with potency comparable to established drugs like terbinafine or clotrimazole.[5] The presence of a larger hydrophobic group can be beneficial for antifungal activity.[15]

Comparative Performance Data

The table below compares the Minimum Inhibitory Concentration (MIC) values of various N-substituted benzyl guanidine derivatives against representative bacterial strains, demonstrating the impact of benzyl ring substitution.[13][14]

Compound IDBenzyl SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
9g 3-(Trifluoromethyl)12
9m 2-Chloro-3-(trifluoromethyl)0.51
9p 2,4-Difluoro0.58
9q 3,4-Difluoro18
9s 4-Chloro88
Ciprofloxacin (Reference Drug)0.25≤0.06
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standardized in vitro method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL in the microplate wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. Control wells (no compound, no bacteria, and no compound with bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under ambient air conditions.

  • Endpoint Measurement: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density.

Part 3: Comparative Analysis of Anticancer Activity

The benzylamine and related N-substituted benzamide structures have been explored as inhibitors of various cancer-related targets, including histone deacetylases (HDACs) and other enzymes, or as general cytotoxic agents.[17][18] SAR in this context aims to maximize potency against cancer cell lines while minimizing toxicity to normal cells.

Key SAR Insights for Anticancer Benzylamines

For anticancer activity, specific interactions with the target protein are paramount. For N-substituted benzamides designed as HDAC inhibitors, a 2-substituent on the phenyl ring and the presence of heteroatoms in the amide that can chelate with the zinc ion in the enzyme's active site are critical for activity.[17] In broader cytotoxicity studies, lipophilicity and the ability to induce apoptosis are key factors. For instance, a 2-acetyl-benzylamine isolated from Adhatoda vasica showed significant cytotoxicity against leukemia cells by inducing apoptosis through the modulation of Bcl-2 and Bax protein expression.[19]

Comparative Performance Data

The following data summarizes the in vitro antiproliferative activity of several N-substituted benzamide derivatives against the MCF-7 breast cancer cell line, with the established HDAC inhibitor MS-275 as a reference.[17][18]

Compound IDR Group (N-substituent)IC₅₀ vs. MCF-7 (µM)
MS-275 (Reference)1.83
5a 2-aminophenyl1.01
5b 2-amino-5-chlorophenyl1.76
5c 2-hydroxyphenyl1.95
5d 2-mercaptophenyl2.15
5e Phenyl> 50
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20][21][22] It is a standard initial screening tool for potential anticancer agents.

G cluster_workflow MTT Assay Workflow start 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate 24h. step1 2. Compound Treatment Add serial dilutions of test compounds. Incubate 48-72h. start->step1 step2 3. MTT Addition Add MTT reagent to each well. Incubate 2-4h. step1->step2 intermediate Living cells reduce yellow MTT to purple formazan crystals step2->intermediate step3 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. intermediate->step3 end 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. step3->end

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Culture and Seeding: Cancer cells (e.g., MCF-7) are cultured in appropriate media. Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (e.g., 0.1% DMSO) is also included. The plates are incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT reagent (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The media containing MTT is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined by plotting a dose-response curve.[23]

Conclusion

The N-substituted benzylamine scaffold is a testament to the power of SAR-driven drug discovery. By systematically modifying substituents on this versatile framework, researchers have successfully developed potent and selective agents for diverse therapeutic applications. For anticonvulsant activity, steric factors at the 4'-position of the benzyl ring are paramount. In the antimicrobial realm, modulating hydrophobicity through halogenation and etherification is a key strategy. For anticancer agents, achieving specific interactions with target enzymes or cellular pathways dictates the SAR. The experimental protocols and comparative data presented herein provide a robust foundation for scientists aiming to further explore and exploit the vast therapeutic potential of this privileged chemical structure.

References

A Senior Application Scientist's Guide to (2-Chloro-3-fluorophenyl)methanamine: Cross-Referencing Experimental Data with Predicted Properties for Comprehensive Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and materials science, the robust characterization of novel chemical entities is paramount. For researchers working with intermediates like (2-Chloro-3-fluorophenyl)methanamine, a comprehensive understanding of its physicochemical and spectroscopic properties is not just beneficial, but essential for predictable and successful downstream applications. This guide provides an in-depth comparison of experimentally determined data and computationally predicted properties for this compound, offering a framework for its thorough evaluation.

At the heart of modern chemical research lies the synergy between empirical data and in silico modeling. While experimental measurements provide ground-truth values, predictive models offer rapid access to a broader range of properties, aiding in virtual screening and hypothesis-driven research. However, the accuracy of these predictions can vary, making the cross-referencing process a critical step in validating both the computational models and the experimental findings. This guide will delve into this crucial cross-validation, providing both the data and the scientific reasoning behind the methodologies.

Molecular Structure and Key Identifiers

To establish a clear frame of reference, let us begin with the fundamental identifiers of this compound.

Figure 1: Chemical structure of this compound.

IdentifierValue
CAS Number 72235-54-2
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol [1]
InChIKey DTNYGEBHHWVMBK-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C(=C1)F)Cl)CN[2]

Physicochemical Properties: A Tale of Two Datasets

The foundational physicochemical properties of a compound govern its behavior in various experimental settings. Below is a comparative table of experimentally determined values, primarily sourced from chemical supplier technical data sheets, and computationally predicted values from reputable databases such as PubChem.

PropertyExperimental ValuePredicted Value
Boiling Point Not availableNot available
Density Not availableNot available
Refractive Index Not availableNot available
Flash Point Not availableNot available
pKa Not available8.35 ± 0.10
XlogP Not available1.5[1][2]

Discussion:

A significant data gap exists for the experimental physicochemical properties of the 2-chloro-3-fluoro isomer. However, for the closely related isomer, (3-Chloro-2-fluorophenyl)methanamine (CAS 72235-55-3), some experimental data is available which can serve as a useful, albeit indirect, point of comparison. For instance, the reported boiling point of the 3-chloro-2-fluoro isomer is approximately 220 °C at 760 mmHg. Predictive models for boiling points often rely on quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with experimental data.[1][3] The accuracy of these predictions is highly dependent on the training set of the model, and significant deviations can occur for molecules with unique substitution patterns not well-represented in the training data.

The predicted pKa of 8.35 is a crucial parameter for understanding the compound's behavior in acidic or basic conditions, which is particularly relevant in drug development for predicting the ionization state at physiological pH. Computational pKa prediction methods often employ quantum chemical calculations combined with solvation models to estimate the free energy of protonation.[4][5][6][7] The accuracy of these predictions can be influenced by the chosen level of theory and the solvation model. For amines, predicted pKa values can sometimes deviate from experimental values, especially for structurally complex molecules.[8]

The predicted XlogP of 1.5 suggests a moderate lipophilicity. XlogP is an empirically derived calculation based on the atomic contributions to lipophilicity. This value is a key indicator of a molecule's potential for membrane permeability and its distribution in biological systems.

Spectroscopic Properties: The Fingerprints of a Molecule

Spectroscopic data provides a detailed picture of a molecule's structure and bonding. While experimental spectra are the gold standard, predicted spectra can be invaluable for preliminary identification and for aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra for this compound, we present a predicted ¹H and ¹³C NMR spectrum and compare it with experimental data for the parent compound, benzylamine. NMR prediction software typically utilizes a combination of hierarchical organization of spherical environments (HOSE) codes, neural networks, and quantum mechanics-based calculations to estimate chemical shifts.[8][9][10][11]

Predicted ¹H NMR of this compound:

  • Aromatic Protons: Expected to appear in the range of 7.0-7.5 ppm. The electron-withdrawing effects of the chlorine and fluorine atoms will likely shift these protons downfield compared to unsubstituted benzene. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Methylene Protons (-CH₂-): Expected to appear as a singlet (or a narrow multiplet due to coupling with the amine protons and potentially long-range coupling with the aromatic protons) in the range of 3.8-4.2 ppm.

  • Amine Protons (-NH₂): Expected to appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, typically in the range of 1.5-3.0 ppm.

Experimental ¹H NMR of Benzylamine (for comparison): [12][13][14]

  • Aromatic Protons: ~7.2-7.4 ppm (multiplet, 5H)

  • Methylene Protons (-CH₂-): ~3.8 ppm (singlet, 2H)

  • Amine Protons (-NH₂): ~1.4 ppm (broad singlet, 2H)

Predicted ¹³C NMR of this compound:

  • Aromatic Carbons: Expected in the range of 115-160 ppm. The carbons directly attached to the fluorine and chlorine will show characteristic splitting patterns due to C-F coupling and will be significantly shifted.

  • Methylene Carbon (-CH₂-): Expected around 40-45 ppm.

Experimental ¹³C NMR of Benzylamine (for comparison):

  • Aromatic Carbons: ~126-143 ppm

  • Methylene Carbon (-CH₂-): ~46 ppm

Discussion:

The predicted NMR data for this compound is a valuable starting point for its characterization. The key differences compared to benzylamine will be the more complex aromatic region due to the halogen substituents and the potential for through-space coupling between the fluorine atom and the methylene protons. When experimental data becomes available, a direct comparison will be crucial for validating the accuracy of the prediction algorithms for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum of this compound: [2][15]

  • Molecular Ion ([M]⁺): m/z 159 (with a characteristic M+2 isotope peak for chlorine at m/z 161 in an approximate 3:1 ratio).

  • Major Fragments:

    • Loss of the amine group (-NH₂) to give a fragment at m/z 143.

    • The tropylium-like ion resulting from the cleavage of the C-C bond between the methylene group and the aromatic ring, which would appear at m/z 142.

    • The benzyl cation fragment at m/z 125 is also a likely fragmentation pathway.

Experimental Mass Spectrum of structurally similar 2-Fluorobenzylamine: [16][17][18]

  • Molecular Ion ([M]⁺): m/z 125

  • Major Fragments: m/z 108, 96, 77

Discussion:

The predicted mass spectrum for this compound is based on common fragmentation patterns for benzylamines. The presence of the chlorine isotope pattern is a key diagnostic feature to look for in an experimental spectrum. Comparing the predicted fragmentation with experimental data for related compounds like 2-fluorobenzylamine helps to build confidence in the predicted fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions for this compound:

  • N-H Stretch: A medium to weak absorption in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine).

  • C-H Stretch (aromatic): Above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Below 3000 cm⁻¹.

  • C=C Stretch (aromatic): 1450-1600 cm⁻¹.

  • C-N Stretch: 1020-1250 cm⁻¹.

  • C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

  • C-Cl Stretch: A strong absorption in the range of 600-800 cm⁻¹.

Experimental IR Spectrum of 3-Fluorobenzylamine (for comparison): [19]

The NIST WebBook provides an experimental IR spectrum for 3-fluorobenzylamine which shows characteristic peaks for the amine and aromatic C-H stretches, as well as strong absorptions in the fingerprint region corresponding to the C-N and C-F bonds.

Discussion:

The predicted IR absorptions are based on well-established correlation tables. The experimental spectrum of a closely related compound confirms the expected regions for the key functional groups. The presence of both C-F and C-Cl stretches in the fingerprint region of an experimental spectrum for this compound would be a strong confirmation of its identity.

Experimental and Computational Methodologies

A critical aspect of this comparative guide is the understanding of the methodologies used to obtain the data.

Experimental Protocols

The experimental data cited in this guide are typically obtained using standard laboratory techniques:

  • Boiling Point: Determined at a specified pressure, often using distillation apparatus.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line).

  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent, and spectra are recorded on a high-field NMR spectrometer. Chemical shifts are referenced to a standard (e.g., TMS).

  • Mass Spectrometry: Typically performed using electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • IR Spectroscopy: Can be performed on neat samples (for liquids) or in a KBr pellet (for solids) using an FTIR spectrometer.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Instrumental Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation PhysChem Physicochemical Measurements (BP, Density, etc.) Purification->PhysChem Sample Preparation

Figure 2: A generalized workflow for the experimental characterization of a chemical compound.

Computational Methodologies

Predicted properties are generated using a variety of computational models:

  • QSAR/QSPR Models: These models use statistical methods to correlate molecular descriptors with experimental data. They are widely used for predicting properties like boiling point, density, and logP.[20] The predictive power of a QSAR model is highly dependent on the quality and diversity of the data used to train it.[20][21][22][23][24]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate electronic structure and energies, which can then be used to predict properties like pKa and NMR chemical shifts.[5][7] The choice of functional and basis set can significantly impact the accuracy of the results.

  • Empirical and Database-Driven Methods: Many NMR prediction tools rely on large databases of experimental spectra and use algorithms like HOSE codes to predict chemical shifts based on the local chemical environment.[8][9][10][11]

prediction_workflow cluster_input Input cluster_models Computational Models cluster_output Predicted Properties Structure 2D/3D Molecular Structure QSAR QSAR/QSPR Models Structure->QSAR QM Quantum Mechanics (e.g., DFT) Structure->QM Database Database/Empirical Methods Structure->Database PhysChem Physicochemical Properties QSAR->PhysChem QM->PhysChem Spectra Spectroscopic Data QM->Spectra Database->Spectra

Figure 3: A simplified workflow for the computational prediction of chemical properties.

Conclusion: An Integrated Approach to Chemical Characterization

This guide highlights the power of an integrated approach to the characterization of this compound. While there are notable gaps in the experimental data for this specific isomer, by leveraging predicted values and comparing them with data from structurally similar compounds, researchers can build a robust and reliable profile of this important chemical intermediate.

The cross-verification of experimental and predicted data is not merely an academic exercise; it is a cornerstone of scientific integrity. Discrepancies between the two can reveal limitations in predictive models, prompt a re-evaluation of experimental results, and ultimately lead to a deeper understanding of the molecule's behavior. For scientists in drug discovery and materials development, this comprehensive approach is indispensable for making informed decisions and accelerating the pace of innovation. As more experimental data for this compound becomes publicly available, it will be invaluable to revisit and refine the comparisons presented in this guide.

References

Efficacy Comparison of Different Catalysts for Benzylamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Benzylamine and its derivatives are crucial building blocks in the chemical industry, finding extensive applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The development of efficient and selective catalytic methods for benzylamine synthesis is paramount for sustainable chemical manufacturing. This guide provides a comprehensive comparison of various catalytic systems for benzylamine synthesis, focusing on their efficacy, selectivity, and operational conditions. We will delve into the mechanistic nuances of different synthetic routes and provide detailed experimental protocols to aid researchers in selecting the optimal catalyst for their specific needs.

The primary routes for benzylamine synthesis involve the reductive amination of benzaldehyde or the direct amination of benzyl alcohol. Each pathway presents unique challenges and opportunities, largely governed by the choice of catalyst. Traditional methods often rely on stoichiometric reagents, such as the reaction of benzyl chloride with ammonia, which generate significant waste.[1] Catalytic approaches, particularly those utilizing hydrogen as a reductant or employing "borrowing hydrogen" methodologies, offer more atom-economical and environmentally benign alternatives.[1][2]

This guide will compare the performance of catalysts based on noble metals like palladium (Pd) and ruthenium (Ru), as well as more abundant and cost-effective transition metals such as nickel (Ni), copper (Cu), and iron (Fe). We will also explore the distinction between homogeneous and heterogeneous catalysis, highlighting the advantages and disadvantages of each in the context of benzylamine production.[3][4]

Synthetic Pathways to Benzylamine

The two predominant catalytic routes for benzylamine synthesis are:

  • Reductive Amination of Benzaldehyde: This method involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas, and a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrogenated to benzylamine.[5]

  • Direct Amination of Benzyl Alcohol: This approach, often utilizing the "borrowing hydrogen" or "hydrogen autotransfer" strategy, involves the in-situ oxidation of benzyl alcohol to benzaldehyde, which then reacts with ammonia to form an imine. The hydrogen atoms "borrowed" from the alcohol are then used to reduce the imine to benzylamine, with water as the only byproduct.[1][2]

The choice between these pathways is often dictated by the availability of starting materials and the desired process conditions. The direct amination of benzyl alcohol is considered a more sustainable route as it starts from a more reduced and often cheaper feedstock and avoids the need for an external hydrogen source in some cases.

Catalyst Performance Comparison

The efficacy of a catalyst for benzylamine synthesis is evaluated based on several key metrics:

  • Conversion (%): The percentage of the starting material (benzaldehyde or benzyl alcohol) that is consumed in the reaction.

  • Selectivity (%): The percentage of the converted starting material that is transformed into the desired product (benzylamine).

  • Yield (%): The overall percentage of the starting material that is converted into the desired product (Conversion x Selectivity).

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF): The turnover number per unit time.

The following sections provide a comparative analysis of different catalyst systems.

Noble Metal Catalysts: Palladium (Pd) and Ruthenium (Ru)

Palladium and ruthenium-based catalysts are highly effective for reductive amination reactions.[6]

  • Palladium (Pd): Palladium supported on carbon (Pd/C) is a widely used catalyst for the reductive amination of benzaldehyde. It generally exhibits high activity and selectivity for the formation of benzylamine.[7] However, over-hydrogenation to form byproducts can be a challenge under harsh reaction conditions. The acidity of the carbon support can also influence the reaction rate and selectivity.[7]

  • Ruthenium (Ru): Ruthenium catalysts, both homogeneous and heterogeneous, have shown excellent performance in both the reductive amination of benzaldehyde and the direct amination of benzyl alcohol.[8][9] Homogeneous ruthenium complexes can achieve high yields of benzylamine from benzonitrile under specific conditions.[8] Heterogeneous ruthenium catalysts, such as Ru supported on titania (Ru/TiO₂), have also been investigated for the liquid-phase amination of benzyl alcohol.[10]

Base Metal Catalysts: Nickel (Ni), Copper (Cu), and Iron (Fe)

The development of catalysts based on earth-abundant and less expensive metals is a major focus of current research.[5]

  • Nickel (Ni): Nickel-based catalysts, particularly Raney Nickel and supported nickel catalysts (e.g., Ni/Al₂O₃-SiO₂), have demonstrated high efficacy in the direct amination of benzyl alcohols.[1][11] They offer a cost-effective alternative to noble metal catalysts and can achieve high conversions and selectivities for primary benzylamines.[1][11] A key challenge with nickel catalysts is controlling the overalkylation of the primary amine to form secondary and tertiary amines.[1]

  • Copper (Cu): Copper-based catalysts, such as Cu/SiO₂, have been explored for the tandem dehydrogenation/amination/reduction of benzyl alcohol.[10] While Cu/SiO₂ alone tends to favor the formation of dibenzylamine or benzonitrile, its combination with a gold catalyst (Au/TiO₂) can significantly enhance the selectivity towards benzylamine.[10][12]

  • Iron (Fe): Iron-based catalysts are emerging as a highly sustainable option for amine synthesis.[13] Homogeneous iron complexes have been successfully employed for the direct amination of benzyl alcohols via the borrowing hydrogen methodology, producing a variety of substituted benzylamines.[2][13]

Homogeneous vs. Heterogeneous Catalysis

The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[14]

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically a liquid phase.[4] This allows for excellent contact between the catalyst and substrates, often leading to high activity and selectivity.[14] However, the separation of the catalyst from the product mixture can be challenging and costly, hindering its recovery and reuse.[4]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction.[4] The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for straightforward recycling and reuse.[4] However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations.[14]

Data Summary

Catalyst SystemSynthetic RouteSubstrateConversion (%)Selectivity to Benzylamine (%)Yield (%)Key ObservationsReference(s)
Ni/Al₂O₃–SiO₂ Direct AminationVanillyl Alcohol>999185 (isolated)Effective for lignin-derived alcohols.[1][11]
Raney Ni Direct AminationBenzyl Alcohol~90-56-70 (isolated)Good for substituted benzyl alcohols.[1]
Au/TiO₂ + Cu/SiO₂ Tandem Dehydrogenation/Amination/ReductionBenzyl Alcohol--81Tandem system enhances selectivity to the primary amine.[10]
Cu/SiO₂ Reductive AminationBenzaldehyde-0-Forms 99% dibenzylamine.[10][12]
Ni/SiO₂ HydrogenationBenzonitrile>9978-Dibenzylamine is the main byproduct.[15]
Pd/C Reductive AminationBenzaldehyde-High-Widely used, support acidity is a factor.[7]
Homogeneous Fe Complex Direct AminationBenzyl Alcohols--Moderate to ExcellentSustainable approach for various benzylamines.[2][13]
Homogeneous Ru Complex HydrogenationBenzonitrileHighHigh-Activated with a base.[8]

Experimental Protocols

Protocol 1: Synthesis of Primary Benzylamines via Direct Amination of Benzyl Alcohols using a Heterogeneous Nickel Catalyst

This protocol is adapted from the work of P. S. S. R. K. Gupta et al. (2019).[1]

Materials:

  • Benzyl alcohol derivative (0.5 mmol)

  • Aqueous ammonia (25 wt%, 0.4 mL)

  • Ni/Al₂O₃–SiO₂ catalyst (200 mg)

  • t-amyl alcohol (3 mL)

  • Swagelok microreactor

Procedure:

  • In a Swagelok microreactor, combine the benzyl alcohol derivative, aqueous ammonia, Ni/Al₂O₃–SiO₂ catalyst, and t-amyl alcohol.

  • Seal the reactor and place it in a preheated heating block at 160 °C.

  • Allow the reaction to proceed for 18 hours.

  • After the reaction time, cool the reactor to room temperature using an ice-water bath.

  • Separate the crude mixture from the catalyst by filtration.

  • Concentrate the filtrate in vacuo.

  • Analyze the crude product by GC-FID to determine conversion and selectivity.

  • Purify the residue by flash column chromatography to obtain the pure primary benzylamine.

Protocol 2: Synthesis of Benzylamine via Reductive Amination of Benzaldehyde using a Palladium Catalyst

This protocol is a general representation based on established procedures.[7]

Materials:

  • Benzaldehyde

  • Ammonia (e.g., as a solution in methanol)

  • Pd/C catalyst (e.g., 5 wt% Pd)

  • Solvent (e.g., methanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with benzaldehyde, the Pd/C catalyst, and the solvent.

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Introduce the ammonia solution into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture (e.g., by GC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Isolate the benzylamine from the filtrate by distillation or other suitable purification methods.

Visualizations

Workflow for Catalyst Screening in Benzylamine Synthesis

G cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Setup & Execution cluster_2 Analysis & Optimization Catalyst_Type Select Catalyst Type (e.g., Ni, Pd, Ru) Support_Selection Choose Support (e.g., Al2O3, C, SiO2) Catalyst_Type->Support_Selection Catalyst_Prep Catalyst Preparation (e.g., Impregnation, Precipitation) Support_Selection->Catalyst_Prep Catalyst_Char Characterization (XRD, TEM, etc.) Catalyst_Prep->Catalyst_Char Reactor_Setup Setup Reactor (Batch/Continuous) Catalyst_Char->Reactor_Setup Reactant_Prep Prepare Reactants (Benzaldehyde/Benzyl Alcohol, Ammonia) Reactant_Prep->Reactor_Setup Reaction_Execution Run Reaction (Temp, Pressure, Time) Reactor_Setup->Reaction_Execution Product_Analysis Analyze Products (GC, HPLC, NMR) Reaction_Execution->Product_Analysis Performance_Eval Evaluate Performance (Conversion, Selectivity, Yield) Product_Analysis->Performance_Eval Optimization Optimize Conditions Performance_Eval->Optimization Optimization->Catalyst_Type Iterate Recyclability Test Catalyst Recyclability Optimization->Recyclability

Caption: A generalized workflow for the screening and optimization of catalysts for benzylamine synthesis.

Reaction Pathway for Benzylamine Synthesis

G cluster_0 Reductive Amination of Benzaldehyde cluster_1 Direct Amination of Benzyl Alcohol (Borrowing Hydrogen) Benzaldehyde Benzaldehyde Imine Benzylimine Benzaldehyde->Imine + NH3 - H2O Ammonia1 Ammonia (NH3) Ammonia1->Imine Benzylamine1 Benzylamine Imine->Benzylamine1 + H2 H2 H2 H2->Benzylamine1 Catalyst1 Catalyst (e.g., Pd/C, Ni) Benzyl_Alcohol Benzyl Alcohol Intermediate_Aldehyde Benzaldehyde (in situ) Benzyl_Alcohol->Intermediate_Aldehyde - 2[H] Ammonia2 Ammonia (NH3) Intermediate_Imine Benzylimine (in situ) Ammonia2->Intermediate_Imine Intermediate_Aldehyde->Intermediate_Imine + NH3 - H2O H2O H2O Intermediate_Aldehyde->H2O Benzylamine2 Benzylamine Intermediate_Imine->Benzylamine2 + 2[H] Catalyst2 Catalyst (e.g., Ni, Ru, Fe)

References

A Senior Application Scientist's Guide to In Vitro Assay Development for Novel Kinase Inhibitors Derived from (2-Chloro-3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both complex and challenging. The starting scaffold, (2-Chloro-3-fluorophenyl)methanamine, serves as a valuable building block for the synthesis of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Therefore, the development of robust and reliable in vitro assays is a cornerstone of the drug discovery process, enabling the accurate characterization of the potency and selectivity of these novel compounds.[3][4]

This guide provides an in-depth comparison of contemporary in vitro kinase assay technologies, outlines the principles of rigorous assay development, and offers detailed protocols to empower your research. The focus is on providing a clear rationale for experimental choices, ensuring the generation of high-fidelity, reproducible data.

The Landscape of In Vitro Kinase Assays: A Comparative Analysis

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate, which can be a protein or a peptide.[1][2] The choice of assay technology is a critical decision that impacts throughput, cost, and the type of data that can be generated.[5] Modern kinase assays can be broadly categorized into fluorescence/luminescence-based and radiometric assays.[6][7]

Assay Technology Principle Advantages Disadvantages Ideal Application
Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) Measures the depletion of ATP (Kinase-Glo®) or the generation of ADP (ADP-Glo™) via a luciferase-luciferin reaction.[1][2][8]Homogeneous ("mix-and-read") format, high sensitivity, and excellent for high-throughput screening (HTS).[8][9][10]Indirect measurement of phosphorylation; susceptible to interference from compounds that affect luciferase.[2]Primary HTS, IC50 determination.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the FRET between a lanthanide donor (e.g., Europium) and an acceptor fluorophore brought into proximity by a phosphorylation event.[11][12]Homogeneous, ratiometric measurement reduces well-to-well variability, and time-resolved detection minimizes background fluorescence.[5][11]Requires specific antibodies and labeled reagents; potential for interference from fluorescent compounds.HTS, mechanistic studies, binding assays.[12][13]
AlphaScreen® / AlphaLISA® A bead-based assay where excitation of a donor bead generates singlet oxygen, which travels to a nearby acceptor bead to produce a luminescent signal.[5][14]High sensitivity, large assay window, and can detect interactions over a longer distance (up to 200 nm) compared to TR-FRET.[5][14]Sensitive to light and oxygen; requires specialized instrumentation.HTS, protein-protein interaction studies.[15]
Radiometric Assays Traditionally considered the "gold standard," this method directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4]Direct measurement of phosphorylation, high sensitivity, and not prone to interference from colored or fluorescent compounds.Requires handling of radioactive materials, generates radioactive waste, and is low-throughput.Orthogonal validation of hits, detailed kinetic studies.

Foundational Principles of Robust Assay Development

A successful in vitro assay is not merely a collection of reagents but a carefully optimized and validated system. The following principles are critical for ensuring the integrity of your data.

Enzyme and Substrate Titration

The first step in assay development is to determine the optimal concentrations of your kinase and its substrate. This is typically achieved by performing a matrix titration, varying the concentration of both components to find a condition that yields a robust signal with a linear response over time. The goal is to operate in the initial velocity phase of the reaction, where the rate of product formation is directly proportional to enzyme concentration.

ATP Concentration and Michaelis-Menten Kinetics

The concentration of ATP is a critical parameter, as many kinase inhibitors are ATP-competitive. It is essential to determine the Michaelis constant (Km) for ATP for your specific kinase. Running the assay at an ATP concentration equal to or below the Km will increase the sensitivity of the assay to ATP-competitive inhibitors.

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter that provides a quantitative measure of the quality of an assay.[16][17] It is calculated using the means and standard deviations of the positive and negative controls.

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., no inhibitor)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., fully inhibited)

  • σ_n = standard deviation of the negative control

Z'-Factor Value Assay Quality
> 0.5Excellent assay, suitable for HTS.[16][18]
0 to 0.5Marginal assay, may require optimization.[16][18]
< 0Poor assay, not suitable for screening.[16][18]

A Z'-factor greater than 0.5 indicates a large separation between the control signals and low data variability, signifying a robust and reliable assay.[14][16][18]

Visualizing the Workflow and Assay Principles

Assay_Development_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_validation Phase 2: Validation cluster_screening Phase 3: Screening & Analysis P1 Reagent Preparation (Kinase, Substrate, ATP) P2 Enzyme & Substrate Titration P1->P2 P3 ATP Km Determination P2->P3 V1 Assay Optimization (Buffer, Incubation Time) P3->V1 V2 Z'-Factor Determination V1->V2 S1 Compound Screening (IC50 Determination) V2->S1 S2 Data Analysis & Hit Confirmation S1->S2

Caption: A streamlined workflow for in vitro kinase assay development.

TR_FRET_Principle cluster_no_phos No Phosphorylation (Low FRET) cluster_phos Phosphorylation (High FRET) Donor_Ab Donor Ab (Eu) Substrate Substrate Acceptor_Ab Acceptor Ab Kinase Kinase + ATP Kinase->Substrate No Reaction Inhibitor Inhibitor Kinase->Inhibitor Inhibited Donor_Ab2 Donor Ab (Eu) Acceptor_Ab2 Acceptor Ab Donor_Ab2->Acceptor_Ab2 FRET Phospho_Substrate P-Substrate Donor_Ab2->Phospho_Substrate Binds Acceptor_Ab2->Phospho_Substrate Binds Kinase2 Active Kinase + ATP Kinase2->Phospho_Substrate Phosphorylates

Caption: Principle of a TR-FRET kinase assay.

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for determining the IC50 value of a novel compound using a luminescence-based kinase assay (e.g., ADP-Glo™). This protocol should be optimized for your specific kinase of interest. For example, a detailed protocol for an Lck kinase assay can be found from various suppliers.[19][20][21][22]

Reagent Preparation
  • Kinase Buffer: Prepare a suitable kinase buffer. A common formulation is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • ATP Solution: Prepare a stock solution of ATP in water and determine its concentration accurately by measuring its absorbance at 259 nm.

  • Kinase Aliquots: Prepare single-use aliquots of your kinase to avoid repeated freeze-thaw cycles.

  • Substrate Solution: Dissolve the peptide or protein substrate in the kinase buffer.

  • Test Compound Dilution Series: Prepare a serial dilution of your novel compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.

Kinase Reaction
  • Dispense 2.5 µL of your test compound dilutions into the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Add 5 µL of a 2X kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume will be 10 µL.

  • Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

Signal Detection (ADP-Glo™ Protocol)
  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[19]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.[23]

  • Read the luminescence on a plate reader.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[24]

  • Normalize the data:

    • Set the average signal from the DMSO-only wells (no inhibitor) as 100% activity.

    • Set the average signal from the wells with a known potent inhibitor (or no enzyme) as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value. It is crucial to have data points that define both the top and bottom plateaus of the curve for an accurate IC50 determination.[25]

Example IC50 Data Table
Compound Concentration (nM) Luminescence (RLU) % Inhibition
1000015,50098.2
333318,20094.9
111125,60085.9
37055,80050.1
12389,50010.2
4195,1004.3
13.798,9000.1
0 (DMSO)99,0000.0
IC50 (nM) ~370

Concluding Remarks: Ensuring Data Integrity

The development of novel kinase inhibitors from scaffolds like this compound is a data-driven process. The quality and reliability of the in vitro assay data are paramount for making informed decisions about which compounds to advance in the drug discovery pipeline. By carefully selecting the appropriate assay technology, rigorously optimizing and validating the assay conditions, and adhering to best practices for data analysis, researchers can ensure the generation of accurate and reproducible results. It is also advisable to use orthogonal assay formats to confirm hits and rule out potential artifacts.[26] This comprehensive approach will ultimately accelerate the discovery of new and effective kinase-targeted therapies.

References

The Fluorine Advantage: A Matched-Pair Analysis of Fluorinated vs. Non-Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a mainstream strategy for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated compounds through the lens of matched-pair analysis. By examining key experimental data, we will explore the causal relationships between fluorination and critical drug-like properties, offering a robust framework for rational drug design.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

Fluorine's unique properties—its small atomic radius (only slightly larger than hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—make it a powerful tool for fine-tuning molecular characteristics.[1][2] Unlike a simple hydrogen bioisostere, fluorine's potent electron-withdrawing effects can profoundly influence a molecule's metabolic stability, acidity (pKa), lipophilicity, and binding affinity for its biological target.[3][4] Matched-pair analysis, which compares two molecules differing only by a single, well-defined structural change, provides a powerful method to quantify these effects directly.[1][5]

Key Physicochemical and Pharmacokinetic Parameters: A Comparative Analysis

The decision to introduce fluorine is a data-driven process aimed at enhancing specific properties of a drug candidate. Below, we examine the quantifiable impact of fluorination across several critical parameters, supported by experimental data from matched-pair studies.

Metabolic Stability

One of the most common and impactful applications of fluorination is to enhance metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family.[2][6] By replacing a metabolically labile hydrogen with a fluorine atom, chemists can effectively "shield" the molecule from degradation, leading to a longer half-life and improved bioavailability.[6]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Liver Microsomes

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
PARP Inhibitors Isoquinoline Analog 1Non-fluorinated2555.4Human[7]
Isoquinoline Analog 27-Fluoro analog4233.0Human[7]
Indoles UT-155Non-fluorinated indole12.35-Mouse[6]
32a4-Fluoro-indazole analog of UT-155>60-Mouse[6]

pKa and clogP values are often predicted using computational models. HLM: Human Liver Microsomes.

The data clearly illustrates that the introduction of a fluorine atom can lead to a significant increase in metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint), indicative of enhanced metabolic stability.[6][7]

pKa and Lipophilicity (LogD)

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which is a critical consideration for a drug's absorption, distribution, and target engagement.[2] Generally, fluorination lowers the pKa of nearby basic amines, which can influence the ionization state at physiological pH.[8]

The effect of fluorination on lipophilicity (measured as LogP or LogD) is more nuanced and highly dependent on the molecular context. While a single fluorine atom on an aromatic ring can increase lipophilicity, incorporating multiple fluorine atoms or certain fluoroalkyl groups can sometimes decrease it.[2][9]

Table 2: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogs

Compound ClassCompound/AnalogDescriptionpKa (predicted)clogP (predicted)Reference
PARP Inhibitors Isoquinoline Analog 1Non-fluorinated6.82.1[7]
Isoquinoline Analog 27-Fluoro analog6.52.3[7]
PDE9 Inhibitors Compound 9aNon-fluorinated8.9-[8]
Compound 8aFluorinated analog7.3-[8]

These examples demonstrate the measurable impact of fluorine on a molecule's fundamental physicochemical properties, which are key determinants of its pharmacokinetic profile.[7][8]

Binding Affinity and Potency

The introduction of fluorine can also directly impact a drug's binding affinity for its target protein. This can occur through favorable interactions with the protein backbone or by altering the conformation of the molecule to better fit the binding pocket.[10] The increased electrophilicity of a carbonyl carbon adjacent to a fluorine atom, for instance, can enhance its interaction with nucleophilic residues in an enzyme's active site.[11]

Table 3: Comparative Biological Potency of Fluorinated vs. Non-Fluorinated Inhibitors

Compound ClassTarget EnzymeFluorinated InhibitorIC50/KiNon-Fluorinated CounterpartIC50/KiReference
PARP Inhibitors PARP27-Fluoro-isoquinoline analog2.8 nM (IC50)Isoquinoline analog4.5 nM (IC50)[7]
Peptidyl Ketones Caspase-3Z-Val-Asp-CH2F30 nM (IC50)Not specified as active-[11]
Isatin Derivatives Caspase-32-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analog4.79 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified, but fluorinated versions showed "excellent and selective inhibition"[11]

As shown, fluorination can lead to a modest to significant increase in potency, highlighting its role in enhancing target engagement.[7][11]

Experimental Protocols for Matched-Pair Analysis

To ensure the validity and reproducibility of these comparative studies, standardized and robust experimental protocols are paramount. Below are detailed methodologies for the key assays discussed.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing a measure of its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the NADPH regenerating system to 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to the wells to achieve a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Analysis:

    • Centrifuge the termination plate to precipitate the microsomal proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[6]

Diagram of the Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents (Buffer, Compound, NADPH, Microsomes) B Pre-warm Microsomes and NADPH to 37°C A->B C Initiate Reaction with Test Compound (1 µM) B->C D Incubate at 37°C C->D E Aliquot and Quench at Time Points (0-60 min) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate t½ and CLint H->I

Caption: A generalized workflow for an in vitro microsomal stability assay.

Potentiometric pKa Determination

This method measures the pKa of a compound by titrating a solution of the compound with a strong acid or base and monitoring the pH.

Objective: To determine the pKa of an ionizable drug candidate.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter with standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the burette tip into the solution.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Shake-Flask Method for LogD Determination

This "gold standard" method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic phase (typically n-octanol).

Objective: To determine the octanol-water distribution coefficient (LogD) at a specific pH.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and vice-versa by shaking them together overnight and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Radioligand Binding Assay

This assay measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a cell membrane or purified receptor preparation containing the target of interest.

    • Prepare a solution of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind to the target receptor.

    • Prepare serial dilutions of the non-radiolabeled test compound.

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Diagram of the Underlying Mechanism of Metabolic Stabilization by Fluorination

G cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog A Drug with C-H bond at metabolically vulnerable site C Oxidative Metabolism (Hydroxylation) A->C C-H bond cleavage B CYP450 Enzyme B->C D Metabolite (Rapid Clearance) C->D E Drug with C-F bond at metabolically vulnerable site G Metabolism Blocked E->G Strong C-F bond resists cleavage F CYP450 Enzyme F->G H Parent Drug (Slow Clearance) G->H

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into drug candidates is a demonstrably effective strategy for modulating key physicochemical and pharmacokinetic properties. Matched-pair analysis provides a robust framework for quantifying these effects, enabling medicinal chemists to make informed, data-driven decisions during lead optimization. As demonstrated through comparative data, fluorination can significantly enhance metabolic stability, fine-tune pKa and lipophilicity, and improve binding potency.

The future of fluorination in drug discovery will likely involve the development of novel fluorinated motifs and more sophisticated computational models to predict the impact of fluorine substitution with even greater accuracy. By integrating empirical data from well-designed matched-pair studies with advanced in silico tools, the scientific community can continue to leverage the "fluorine advantage" to design safer and more effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Chloro-3-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (2-Chloro-3-fluorophenyl)methanamine, a halogenated benzylamine derivative, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your well-being in the laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is a reactive primary amine. While a comprehensive toxicological profile may not be fully established, the available Safety Data Sheets (SDS) consistently highlight several key hazards that dictate our PPE requirements.[1][2][3][4][5][6] The primary routes of exposure are inhalation, skin contact, and eye contact.

The major health risks associated with this compound include:

  • Skin Corrosion/Irritation: The compound is classified as causing skin irritation, and in some cases, severe skin burns.[1][3][4][5][7] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious and potentially irreversible damage.[1][4][5][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][3]

  • Harmful if Swallowed or Inhaled: The substance is considered harmful if ingested or inhaled.[3][4]

Given these hazards, a multi-layered approach to PPE is not just recommended, but essential for safe handling.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. The subsequent sections will elaborate on the rationale and specific recommendations for each component.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a chemical-resistant barrier to prevent skin contact and potential absorption.[1][2][3]
Eye & Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield may be required for splash hazards.Protects against splashes and airborne particles, preventing severe eye damage.[1][2][3]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.[1][2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100) may be necessary.Required when there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood.[1]

A Deeper Dive into PPE Selection and Use

Hand Protection: Your First Line of Defense

Given that this compound can cause skin irritation and is harmful upon contact, selecting the appropriate gloves is critical. Nitrile gloves are generally recommended for their broad chemical resistance. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For procedures with a higher risk of splashing, consider double-gloving. Always wash your hands thoroughly after removing your gloves.

Eye and Face Protection: Shielding Against Irreversible Damage

The potential for this chemical to cause severe eye damage necessitates the use of chemical safety goggles at all times. Standard safety glasses do not provide adequate protection as they do not form a seal around the eyes. When there is a significant risk of splashing, such as during transfers of larger volumes or when the substance is heated, a full-face shield should be worn in addition to safety goggles.

Body Protection: Minimizing Dermal Exposure

A clean, long-sleeved laboratory coat serves as a removable barrier to protect your skin and street clothes. Ensure your lab coat is fully buttoned. For tasks involving larger quantities of this compound, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When Engineering Controls Are Not Enough

All work with this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] However, if the potential for generating dust or aerosols exists and a fume hood is not available or feasible, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a particulate filter is a suitable choice. Ensure you have been properly fit-tested for the respirator you intend to use.

Operational Plan: A Step-by-Step Guide to Safety

A systematic approach to your workflow is paramount. The following diagram illustrates a logical process for determining the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound q1 Will the procedure generate dust or aerosols? start->q1 q2 Is there a significant splash risk? q1->q2 No resp_ppe Add Respiratory Protection (e.g., N95/P100 Respirator) q1->resp_ppe Yes base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat q2->base_ppe No face_ppe Add Face Shield q2->face_ppe Yes proceed Proceed with Experiment base_ppe->proceed resp_ppe->q2 face_ppe->base_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-3-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-3-fluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.